Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloro-3-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-6-8-4-3-7(12)5-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWWBGTXBMMEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC(=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The elucidated pathway is designed for practicality and scalability in a laboratory setting. This document delves into the strategic considerations behind the choice of starting materials and reagents, detailed reaction mechanisms, step-by-step experimental protocols, and robust analytical characterization of the target molecule and key intermediates. The synthesis is presented as a self-validating system, with each step supported by established chemical principles and relevant literature precedents.
Introduction: The Significance of the Benzothiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. Specifically, substituted benzo[b]thiophene-2-carboxylates have emerged as crucial intermediates in the synthesis of molecules with diverse biological activities, including antimicrobial and anticancer properties. The target molecule, this compound, with its specific substitution pattern, represents a valuable building block for the exploration of new chemical entities in drug development programs.
Retrosynthetic Analysis and Strategic Pathway Selection
A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The core of this strategy lies in the formation of the benzo[b]thiophene ring system. A well-established and versatile method for this transformation is the condensation of a substituted 2-halobenzaldehyde with a thioglycolate derivative. This approach allows for the direct installation of the carboxylate group at the 2-position. The remaining challenge is the strategic introduction of the 6-chloro and 3-methyl substituents.
The chosen forward synthesis commences with a commercially available and appropriately substituted benzene derivative, which is then elaborated to the key benzaldehyde intermediate. This intermediate subsequently undergoes cyclization to form the desired benzo[b]thiophene core.
The Synthetic Pathway: A Step-by-Step Elucidation
The synthesis of this compound is proposed to proceed via a three-step sequence, as illustrated below.
Caption: Proposed synthesis pathway for this compound.
Step 1: Oxidation of 2-Bromo-4-chloro-1-methylbenzene to 2-Bromo-4-chlorobenzaldehyde
The synthesis begins with the selective oxidation of the methyl group of 2-bromo-4-chloro-1-methylbenzene to an aldehyde. This transformation is crucial for the subsequent cyclization step.
-
Causality of Experimental Choices: 2-Bromo-4-chloro-1-methylbenzene is a readily available starting material.[2][3] The choice of an oxidizing agent is critical to ensure high conversion to the aldehyde without over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent well-suited for this purpose.[4] Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the reagent.
-
Experimental Protocol:
-
To a stirred solution of 2-bromo-4-chloro-1-methylbenzene (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-4-chlorobenzaldehyde.[4]
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Step 2: Synthesis of Methyl 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
This step involves the key ring-forming reaction, where the benzaldehyde is reacted with methyl thioglycolate to construct the benzo[b]thiophene skeleton. This reaction proceeds via an initial aldol-type condensation followed by an intramolecular nucleophilic aromatic substitution.
-
Causality of Experimental Choices: The use of a 2-halobenzaldehyde is essential as the halogen acts as a leaving group during the intramolecular cyclization.[1] A base, such as potassium carbonate, is required to deprotonate the methyl thioglycolate, generating the nucleophile that attacks the aldehyde. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction.
-
Experimental Protocol:
-
To a solution of 2-bromo-4-chlorobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add methyl thioglycolate (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent like ethanol or methanol can be performed for further purification to yield Methyl 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate.
-
Step 3: Methylation of Methyl 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
The final step is the methylation of the 3-hydroxy group to afford the target molecule.
-
Causality of Experimental Choices: The hydroxyl group at the 3-position can be readily methylated using a suitable methylating agent in the presence of a base. Dimethyl sulfate (DMS) or methyl iodide are common and effective methylating agents. A base like potassium carbonate is used to deprotonate the hydroxyl group, making it a more potent nucleophile. Acetone is a convenient solvent for this reaction.
-
Experimental Protocol:
-
To a solution of Methyl 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and dimethyl sulfate (1.5 eq).
-
Reflux the reaction mixture for 3-5 hours, monitoring the progress by TLC.
-
After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | 2-Bromo-4-chloro-1-methylbenzene | 2-Bromo-4-chlorobenzaldehyde | PCC, DCM, rt | 85-95 | >95 (after chromatography) |
| 2 | 2-Bromo-4-chlorobenzaldehyde | Methyl 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | Methyl thioglycolate, K₂CO₃, DMF, 80-100 °C | 70-85 | >95 (after recrystallization) |
| 3 | Methyl 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | This compound | (CH₃)₂SO₄, K₂CO₃, Acetone, reflux | 80-90 | >98 (after chromatography) |
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group at the 3-position, and the methyl ester group. The coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, confirming the carbon framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
-
Melting Point (m.p.): A sharp melting point is indicative of a pure crystalline compound.
Conclusion
This technical guide outlines a robust and efficient three-step synthesis of this compound. The pathway is designed with readily accessible starting materials and employs reliable and well-documented chemical transformations. The detailed experimental protocols and justification for the choice of reagents and conditions provide a solid foundation for researchers to successfully synthesize this valuable heterocyclic building block for applications in medicinal chemistry and materials science.
References
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Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Available from: [Link]
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Semantic Scholar. Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines . Available from: [Link]
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ChemBK. 2-Bromo-4-chlorobenzaldehyde . Available from: [Link]
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RSC Publishing. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors . Available from: [Link]
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PMC - NIH. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus . Available from: [Link]
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MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus . Available from: [Link]
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An In-Depth Technical Guide to Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] These sulfur-containing heterocycles are structurally similar to active biological compounds, making them prime candidates for the development of novel therapeutic agents.[1][2] The versatility of the benzo[b]thiophene core has led to the discovery of molecules with antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties, among others.[1][2][3] Several clinically approved drugs, such as the selective estrogen receptor modulator Raloxifene and the asthma medication Zileuton, feature this important structural motif.[4][5]
Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate is a specific derivative within this important class of compounds. Its substituted structure, featuring a chlorine atom at the 6-position, a methyl group at the 3-position, and a methyl ester at the 2-position, offers a unique combination of electronic and steric properties. These features make it a valuable intermediate for further chemical modifications in the pursuit of new bioactive molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its expected spectral characteristics, offering a foundational understanding for its application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry and materials science. While detailed experimental data for this compound is not extensively reported in the public domain, its key identifiers and some physical characteristics are available from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1415968-74-9 | [6][7] |
| Molecular Formula | C11H9ClO2S | [6][7] |
| Molecular Weight | 240.71 g/mol | [7][8] |
| Physical Form | Solid | [9] |
| Purity | Typically ≥97% | [6][9] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature or at 4°C under nitrogen. | [6][7][9] |
dot
Caption: Chemical structure of this compound.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 4-chloro-2-fluorobenzaldehyde and methyl 2-mercaptopropionate.
Step 1: Nucleophilic Aromatic Substitution
The initial step involves the nucleophilic aromatic substitution of the fluorine atom in 4-chloro-2-fluorobenzaldehyde by the sulfur of methyl 2-mercaptopropionate. The fluorine atom is a good leaving group, and its displacement is facilitated by a base such as potassium carbonate.
Step 2: Intramolecular Cyclization and Dehydration
The intermediate formed in the first step undergoes an intramolecular cyclization, where the enolate of the ester attacks the aldehyde carbonyl group. Subsequent dehydration of the resulting alcohol leads to the formation of the stable aromatic benzo[b]thiophene ring.
dot
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
4-Chloro-2-fluorobenzaldehyde
-
Methyl 2-mercaptopropionate
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
To a solution of 4-chloro-2-fluorobenzaldehyde (1 equivalent) in anhydrous DMF, add methyl 2-mercaptopropionate (1.1 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the thiol of methyl 2-mercaptopropionate, facilitating the nucleophilic attack, but not so strong as to cause unwanted side reactions.
-
Choice of Solvent: DMF is an excellent polar aprotic solvent for this type of reaction, as it can dissolve the reactants and facilitate the nucleophilic aromatic substitution.
-
Temperature: Heating the reaction mixture is necessary to overcome the activation energy for both the nucleophilic substitution and the subsequent cyclization and dehydration steps.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the thiophene ring, and the methyl ester group.
-
Aromatic Protons: Three protons on the benzene ring are expected to appear as a set of signals in the aromatic region (δ 7.0-8.0 ppm). The proton at the 7-position will likely be a doublet, the proton at the 5-position a doublet of doublets, and the proton at the 4-position a doublet.
-
Methyl Group (C3): A singlet corresponding to the three protons of the methyl group at the 3-position is expected around δ 2.5 ppm.
-
Methyl Ester Group: A singlet for the three protons of the methyl ester group will likely appear around δ 3.9 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 160-165 ppm.
-
Aromatic and Heteroaromatic Carbons: The eight carbons of the benzo[b]thiophene ring system will appear in the aromatic region (δ 120-145 ppm).
-
Methyl Carbon (C3): The carbon of the methyl group at the 3-position is expected to have a chemical shift around δ 15-20 ppm.
-
Methyl Ester Carbon: The carbon of the methyl ester group will likely appear around δ 52 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide information about the functional groups present in the molecule.
-
C=O Stretch: A strong absorption band corresponding to the stretching vibration of the ester carbonyl group is expected around 1710-1730 cm⁻¹.
-
C-O Stretch: An absorption band for the C-O stretching of the ester is expected in the region of 1250-1300 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon stretching vibrations within the aromatic rings.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 240, with a characteristic M+2 peak at m/z = 242 in an approximate 3:1 ratio, which is indicative of the presence of a chlorine atom.
-
Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z = 209, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 181.
Applications in Drug Discovery and Development
Substituted benzo[b]thiophenes are of significant interest to medicinal chemists due to their wide range of biological activities.[5] The structural features of this compound make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 6-position can influence the electronic properties of the ring system and provide a site for further modification through cross-coupling reactions. The methyl group at the 3-position can provide steric bulk and influence the binding of the molecule to biological targets. The methyl ester at the 2-position is a versatile handle for conversion into other functional groups, such as amides or carboxylic acids, which can be crucial for interacting with biological receptors.
Given the known activities of related benzo[b]thiophene derivatives, this compound could serve as a key intermediate in the development of novel:
-
Antimicrobial agents: The benzo[b]thiophene scaffold is present in compounds with activity against various pathogens, including multidrug-resistant bacteria.[5]
-
Anticancer agents: Many benzo[b]thiophene derivatives have shown promise as inhibitors of various kinases and other targets relevant to cancer therapy.
-
Anti-inflammatory drugs: The structural similarity to known anti-inflammatory agents makes this class of compounds a promising area for the discovery of new treatments for inflammatory conditions.
Conclusion
This compound is a valuable, yet not extensively studied, member of the medicinally important benzo[b]thiophene family. While a complete experimental physicochemical profile is not yet available in the public literature, its chemical identity is well-defined. Based on established synthetic methodologies for this class of compounds, a reliable and efficient synthetic protocol can be proposed. Furthermore, its spectral characteristics can be confidently predicted, providing a basis for its identification and characterization. The strategic placement of its substituents makes it a highly versatile building block for the synthesis of novel compounds with the potential for a wide range of therapeutic applications. This guide provides a solid foundation for researchers and drug development professionals looking to explore the potential of this and related benzo[b]thiophene derivatives in their scientific endeavors.
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Aggarwal, N., & Kumar, R. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 886-915. [Link]
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Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6549-6559. [Link]
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Fedi, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(3), 738. [Link]
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ResearchGate. A new and facile synthesis of methyl 3-amino-4,5,6,7-tetrahydrobenzo[ b]thiophene-2-carboxylate. [Link]
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An In-depth Technical Guide to Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
Prepared by a Senior Application Scientist
This technical guide provides a comprehensive overview of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, structural characterization, and potential applications.
Core Compound Identification
Chemical Identity: this compound is a substituted benzothiophene derivative. The core structure consists of a benzene ring fused to a thiophene ring, with a chloro substituent at the 6-position, a methyl group at the 3-position, and a methyl carboxylate group at the 2-position.
CAS Number: 1415968-74-9[1][2]
Molecular Formula: C₁₁H₉ClO₂S[1]
Molecular Weight: 240.71 g/mol [3]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Purity | Typically ≥97% | [1] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |
Synthesis and Mechanistic Insights
A highly probable synthetic pathway is the reaction of an appropriately substituted 2-haloacetophenone with a thioglycolate ester, a variation of the Hinsberg thiophene synthesis.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 1-(4-chloro-2-fluorophenyl)ethanone (1 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (2 equivalents).
-
Addition of Reagent: Slowly add methyl thioglycolate (1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Starting Material: 1-(4-chloro-2-fluorophenyl)ethanone is a commercially available and suitable precursor. The fluorine atom at the ortho position is a good leaving group for the nucleophilic aromatic substitution by the sulfur of the thioglycolate.
-
Base and Solvent: Potassium carbonate is a mild and effective base to deprotonate the thiol of the thioglycolate, facilitating its nucleophilic attack. DMF is an excellent polar aprotic solvent for this type of reaction, as it can dissolve the reactants and facilitate the SNAr reaction.
-
Reaction Temperature: Heating is necessary to promote both the initial substitution and the subsequent intramolecular cyclization and dehydration steps that form the thiophene ring.
Structural Elucidation and Characterization
While specific spectroscopic data for this compound is not available in the provided search results, we can predict the expected spectral characteristics based on its structure.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm).- A singlet for the C3-methyl protons (~2.5 ppm).- Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring (in the range of 7.0-8.0 ppm). |
| ¹³C NMR | - A signal for the carbonyl carbon of the ester (~162 ppm).- Signals for the quaternary carbons of the benzothiophene core.- Signals for the aromatic carbons, with those attached to the chloro and sulfur atoms showing characteristic shifts.- Signals for the two methyl carbons. |
| IR (Infrared) Spectroscopy | - A strong absorption band for the C=O stretching of the ester group (~1710-1730 cm⁻¹).- C-H stretching vibrations for the aromatic and methyl groups.- C=C stretching vibrations for the aromatic ring.- C-S stretching vibrations. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (240.71), showing the characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio).- Fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃). |
Potential Applications in Drug Discovery
The benzothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[4][5][6][7]
Potential Therapeutic Areas:
-
Anticancer Agents: Many substituted benzothiophenes have been investigated as potential anticancer drugs, acting through various mechanisms such as kinase inhibition.[4][5][7] The specific substitution pattern of this compound makes it a candidate for screening against various cancer cell lines.
-
Antimicrobial Agents: Benzothiophene derivatives have shown promising activity against a range of bacteria and fungi.[4][7][8] This compound could be a valuable starting point for the development of new antibiotics, particularly against multidrug-resistant strains.
-
Anti-inflammatory and Analgesic Agents: The benzothiophene nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of this compound warrants investigation.
-
Other CNS Applications: Derivatives of benzothiophene have also been explored for their potential in treating central nervous system (CNS) disorders, including depression and anxiety.
Logical Framework for Application:
Caption: Potential therapeutic applications of the target compound.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. Its benzothiophene core, combined with its specific substitution pattern, makes it an attractive candidate for further investigation as a lead compound in various therapeutic areas. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a rationale for its potential applications, serving as a valuable resource for researchers in the field.
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Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate molecular structure
An In-Depth Technical Guide to Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, this compound. While this molecule serves primarily as a sophisticated building block rather than an end-product therapeutic, its strategic combination of reactive sites—an ester for derivatization, a chloro group for cross-coupling, and a methyl group for further functionalization—makes it an exceptionally valuable intermediate for drug discovery. This document, intended for researchers, medicinal chemists, and drug development professionals, will detail the molecule's structural attributes, propose a robust synthetic pathway with mechanistic insights, outline methods for its spectroscopic characterization, and explore its potential applications in the synthesis of next-generation therapeutics, including selective estrogen receptor modulators (SERMs) and kinase inhibitors.
The Benzo[b]thiophene Scaffold: A Privileged Core in Modern Medicine
The fusion of a benzene ring and a thiophene ring creates the benzo[b]thiophene heterocycle, a structure that has proven to be a remarkably successful template for interacting with diverse biological targets. Its rigid, planar geometry and electron-rich nature facilitate key binding interactions within protein active sites. This has led to the development of numerous clinical drugs, including the selective estrogen receptor modulator Raloxifene , used in the prevention of osteoporosis and breast cancer, and the 5-lipoxygenase inhibitor Zileuton , for the treatment of asthma.[3][4]
The subject of this guide, this compound, is strategically designed for synthetic utility. The substituents are not arbitrary; they serve distinct purposes:
-
6-Chloro Group: Provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of complex aryl, alkyl, or amino groups.
-
3-Methyl Group: Can be a site for radical bromination (using N-bromosuccinimide) to form a bromomethyl group, a potent electrophile for linking to other molecular fragments.[5]
-
2-Carboxylate Group: The methyl ester is a versatile functional group that can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, enabling a wide range of subsequent chemical transformations.
This multi-functionalization makes the molecule a prime candidate for constructing libraries of complex compounds for high-throughput screening and lead optimization.
Physicochemical and Structural Properties
The precise arrangement of atoms and functional groups dictates the molecule's reactivity and physical properties.
Molecular Structure
Caption: Molecular Structure of this compound.
Quantitative Data
| Property | Value | Source/Method |
| CAS Number | 35212-99-8 | Chemical Registry |
| Molecular Formula | C₁₁H₉ClO₂S | Calculated |
| Molecular Weight | 240.71 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Melting Point | 157-158 °C | [6] |
| Boiling Point | ~368 °C (Predicted) | [6] |
| LogP | 3.1 (Predicted) | [7] |
Synthesis and Mechanistic Insights
A robust and regioselective synthesis is critical for producing this intermediate with high purity. The Fiesselmann thiophene synthesis provides a classic and adaptable method for constructing the benzo[b]thiophene core from appropriately substituted precursors.[8][9] The proposed pathway involves the base-catalyzed condensation of a substituted β-ketoester with a thioglycolic acid derivative, followed by cyclization and dehydration.
A highly effective modern approach involves the condensation of a substituted 2-halobenzaldehyde or 2-halobenzonitrile with methyl thioglycolate, often accelerated by microwave irradiation.[3]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure adapted from established methods for synthesizing substituted benzo[b]thiophenes.[3]
-
Preparation of 2-(4-chloro-2-fluorophenyl)propan-2-ol: To a solution of 2-fluoro-4-chlorotoluene (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour at this temperature. Add acetaldehyde (1.2 eq) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
Oxidation to Ketone: To a solution of oxalyl chloride (1.5 eq) in dichloromethane at -78 °C, add DMSO (3.0 eq) dropwise. After 15 minutes, add a solution of the alcohol from the previous step (1.0 eq) in dichloromethane. Stir for 45 minutes, then add triethylamine (5.0 eq). Allow the mixture to warm to room temperature. Wash with water and brine, dry over MgSO₄, and concentrate to yield the crude 1-(4-chloro-2-fluorophenyl)ethan-1-one.
-
Cyclization to Benzo[b]thiophene: To a solution of the crude ketone (1.0 eq) in DMF, add methyl thioglycolate (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq). Heat the mixture to 90-100 °C (or irradiate in a microwave reactor at 130 °C for 30-45 minutes) until TLC analysis indicates consumption of the starting material.[3]
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Causality and Self-Validation
-
Choice of Base (K₂CO₃): Potassium carbonate is a sufficiently strong, non-nucleophilic base to deprotonate the thiol of methyl thioglycolate, initiating the nucleophilic attack. Its heterogeneity allows for easy removal during work-up.
-
Solvent (DMF/DMSO): High-boiling polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the potassium carbonate and the reaction intermediates, facilitating the SₙAr and subsequent condensation steps.[3]
-
Microwave Irradiation: The use of microwave heating is a key process intensification technique. It dramatically reduces reaction times from hours to minutes by efficiently and uniformly heating the polar reaction mixture, overcoming activation energy barriers more effectively than conventional heating.[3]
-
Protocol Validation: The success of the reaction is monitored at each stage. TLC analysis confirms the consumption of starting materials and the formation of the product. The final structure and purity are unequivocally confirmed by the spectroscopic methods detailed in the next section, providing a self-validating system.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of modern spectroscopic techniques. The predicted data below is based on known values for structurally similar compounds.[10][11]
| Technique | Predicted Data and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.7-7.9 ppm (d, 1H): Aromatic proton at C7, deshielded by proximity to sulfur and the chloro group. δ ~7.6 ppm (d, 1H): Aromatic proton at C4. δ ~7.3 ppm (dd, 1H): Aromatic proton at C5. δ ~3.9 ppm (s, 3H): Methyl protons of the ester (COOCH₃). δ ~2.5 ppm (s, 3H): Methyl protons at C3 (CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~163-165 ppm: Carbonyl carbon of the ester (C=O). δ ~130-145 ppm: Quaternary and protonated aromatic and thiophene carbons. δ ~52-53 ppm: Methyl carbon of the ester (OCH₃). δ ~14-16 ppm: Methyl carbon at C3 (CH₃). |
| HRMS (ESI-TOF) | Calculated m/z: 241.0039 for [M+H]⁺ (C₁₁H₁₀ClO₂S). Isotopic Pattern: A characteristic M+ and M+2 peak cluster in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. |
| IR (ATR) | ν ~1710-1730 cm⁻¹: Strong C=O stretch (ester). ν ~1200-1300 cm⁻¹: C-O stretch (ester). ν ~3000-3100 cm⁻¹: Aromatic C-H stretches. ν ~700-850 cm⁻¹: C-Cl stretch. |
Applications in Drug Development
The true value of this compound lies in its potential as a versatile scaffold for building more complex and potent drug candidates.
Pathway to Bioactive Molecules
Caption: Synthetic utility of the core molecule leading to diverse therapeutic scaffolds.
-
Selective Estrogen Receptor Modulators (SERMs): The benzo[b]thiophene core is the defining feature of Raloxifene.[12] The title compound is an ideal starting point for novel SERMs. The ester can be reduced to an alcohol, which can then be used in a Friedel-Crafts reaction with a substituted phenol, a key step in many Raloxifene syntheses.[13][14] The 6-chloro position allows for the exploration of new substitutions that may improve the receptor binding profile or pharmacokinetic properties compared to existing drugs like Arzoxifene.[15]
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 2-carboxylate can be converted to an amide, a common hydrogen-bonding motif in kinase inhibitors. The 6-chloro position can be functionalized via Suzuki coupling to introduce moieties that target the solvent-exposed region, a common strategy for achieving selectivity and potency.[3]
-
Mcl-1 Inhibitors: Myeloid cell leukemia 1 (Mcl-1) is an important anti-apoptotic protein and a target in cancer therapy. Certain substituted benzo[b]thiophene-2-carboxylic acids have been identified as Mcl-1 inhibitors.[16] The title compound provides direct access to this class of molecules through simple hydrolysis of the methyl ester.
Conclusion
This compound is a high-value, strategically designed chemical intermediate. It transcends its role as a simple molecule to become an enabling tool for medicinal chemists. Its inherent functionality allows for rapid, divergent synthesis of complex molecular architectures targeting a range of diseases. By understanding its synthesis, characterization, and the rationale behind its derivatization, researchers in drug development can leverage this powerful building block to accelerate the discovery of novel, potent, and selective therapeutics.
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The Benzothiophene Scaffold: A Technical Primer on the Drug Discovery Potential of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate
Introduction: The Privileged Status of Benzothiophenes in Medicinal Chemistry
The benzo[b]thiophene core is a heterocyclic aromatic compound that has garnered significant attention in the field of drug discovery, often referred to as a "privileged structure."[1][2] This designation stems from its ability to serve as a versatile scaffold, capable of interacting with a diverse array of biological targets with high affinity.[1][2] The inherent structural rigidity and lipophilicity of the benzothiophene ring system, combined with its capacity for extensive functionalization, make it an ideal starting point for the development of novel therapeutic agents.
Historically, benzothiophene derivatives have been successfully incorporated into a range of clinically approved drugs, including the selective estrogen receptor modulator Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole.[3] The therapeutic landscape of this scaffold is remarkably broad, with research demonstrating potent anti-inflammatory, antimicrobial, antidiabetic, anticancer, and neuroprotective activities.[4][5][6][7] This rich pharmacological profile underscores the immense potential held within this chemical class for addressing a multitude of human diseases.
This technical guide will delve into the specific potential of a novel derivative, Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate . While direct biological data for this exact compound is not yet prevalent in published literature, by leveraging structure-activity relationships (SAR) from closely related analogues, we can project its potential applications and outline a strategic roadmap for its investigation in a drug discovery context. We will explore its synthetic viability, propose high-probability biological targets, and provide detailed experimental workflows for its evaluation as a potential therapeutic candidate, with a particular focus on oncology.
Chemical Synthesis and Characterization
The synthesis of substituted benzo[b]thiophenes is well-established in the chemical literature. A common and effective method for accessing the core scaffold of this compound would likely involve a variation of the Fiesselmann thiophene synthesis or a related cyclization strategy. A plausible synthetic route is outlined below.
Proposed Synthetic Protocol:
-
Starting Material: The synthesis would commence with a commercially available substituted chlorobenzaldehyde, such as 4-chloro-2-fluorobenzaldehyde.
-
Condensation: This starting material would undergo a condensation reaction with methyl thioglycolate in the presence of a suitable base, such as potassium hydroxide or triethylamine, in a solvent like dimethylformamide (DMF).[8] This step forms the key carbon-sulfur bond and sets the stage for the subsequent cyclization.
-
Cyclization: Intramolecular cyclization, often facilitated by heating, would lead to the formation of the benzo[b]thiophene ring system.
-
Methylation: Introduction of the methyl group at the 3-position could be achieved through various methods, potentially involving a Vilsmeier-Haack type reaction followed by reduction, or through the use of a Grignard reagent with a suitable precursor.
-
Esterification: The carboxylic acid at the 2-position would then be esterified to the methyl ester using methanol under acidic conditions.[9]
The final product, this compound, would be purified using standard techniques such as column chromatography and characterized by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8][10][11]
Projected Biological Activity and Therapeutic Hypotheses
Based on extensive research into the pharmacological activities of benzothiophene derivatives, we can formulate several compelling hypotheses for the therapeutic potential of this compound.
Hypothesis 1: Kinase Inhibition in Oncology
A significant body of evidence points to the ability of benzothiophene derivatives to act as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[12][13][14][15] Specifically, derivatives have shown inhibitory activity against kinases such as DYRK1A/B, CLK1/4, and haspin, all of which are implicated in cancer cell proliferation, survival, and cell cycle progression.[12][13][14][15] The presence of the chloro and methyl substituents on the benzothiophene ring of our target compound could enhance its binding affinity and selectivity for the ATP-binding pocket of specific kinases.
Proposed Mechanism of Action: We hypothesize that this compound will function as a multi-kinase inhibitor, targeting key signaling pathways involved in tumor growth and metastasis.
Caption: Proposed Multi-Kinase Inhibition Pathway.
Hypothesis 2: Antimicrobial Activity
Benzothiophene derivatives have demonstrated notable antimicrobial properties, exhibiting activity against a range of pathogenic bacteria and fungi.[8][10][16][17] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilic nature of the benzothiophene core facilitates its passage through microbial cell walls, while the specific substituents can modulate its spectrum of activity and potency.
Projected Application: this compound could be a promising candidate for the development of new antibiotics, particularly against drug-resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[10][18]
Drug Discovery Workflow: A Strategic Approach
To systematically evaluate the therapeutic potential of this compound, a phased drug discovery workflow is proposed.
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An In-Depth Technical Guide to Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate and its Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate, a key heterocyclic compound, and its analogs. It is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development. This document delves into the synthesis, chemical properties, and biological significance of this benzothiophene core, offering insights into its potential as a scaffold for novel therapeutic agents.
The Benzothiophene Scaffold: A Privileged Structure in Medicinal Chemistry
The benzo[b]thiophene ring system, a fusion of benzene and thiophene rings, is a prominent heterocyclic scaffold in medicinal chemistry.[1] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of a wide array of biologically active molecules. The versatility of the benzothiophene core allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. This has led to the development of numerous compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antimitotic activities.[2]
Synthesis of this compound: A Strategic Approach
The synthesis of the title compound, this compound, can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a representative synthetic route, combining established methodologies for the construction of the benzothiophene core and subsequent functionalization.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-Chlorobenzo[b]thiophene-2-carboxylic acid
This initial step involves the construction of the chlorinated benzothiophene backbone. A common and effective method is the reaction of a substituted benzaldehyde with a thioglycolate derivative.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-fluorobenzaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add methyl thioglycolate (1.1 equivalents) followed by the dropwise addition of a suitable base, such as potassium carbonate (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried under vacuum. This crude product is then hydrolyzed by dissolving it in a mixture of ethanol and aqueous sodium hydroxide solution and stirring at room temperature overnight. Acidification with dilute hydrochloric acid will precipitate the desired 6-chlorobenzo[b]thiophene-2-carboxylic acid.[3] The product is then filtered, washed with water, and dried.
Step 2: Introduction of the 3-Methyl Group
The introduction of the methyl group at the 3-position can be achieved through various methods. One approach involves the electrophilic substitution of the benzothiophene ring. However, a more controlled synthesis might involve starting with a precursor that already contains the desired substitution pattern. For the purpose of this guide, we will outline a general esterification of the corresponding carboxylic acid, which would be synthesized from a 3-methylated precursor. A plausible route to 3-methyl-6-chlorobenzo[b]thiophene-2-carboxylic acid would involve a similar cyclization strategy as in Step 1, but starting with a 2-mercaptopropanoic acid derivative.
Step 3: Esterification to this compound
The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation.[4]
-
Reaction Setup: Suspend 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Physicochemical Properties and Characterization
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClO₂S | [5] |
| Molecular Weight | 240.71 g/mol | [5] |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) | General Observation |
| CAS Number | 1415968-74-9 | [5] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiophene ring, a singlet for the 3-methyl group, and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for all eleven carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon at the 3-position, and the methyl ester carbon.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Biological Activities and Therapeutic Potential of Analogs
The benzothiophene scaffold is a versatile platform for the development of various therapeutic agents. Analogs of this compound have shown promise in several key therapeutic areas.
Antimicrobial Activity
Numerous studies have highlighted the potent antibacterial and antifungal properties of benzothiophene derivatives. The presence of a halogen, such as chlorine, on the benzene ring can significantly enhance antimicrobial activity. For instance, acylhydrazone derivatives of 6-chlorobenzo[b]thiophene-2-carboxylic acid have demonstrated significant activity against multidrug-resistant Staphylococcus aureus (MRSA).[3] The mode of action is often attributed to the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.
Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:
-
Substitution at the 6-position: Halogen substitution (e.g., chloro, fluoro) at the 6-position generally enhances antibacterial potency.[3]
-
Functionalization of the 2-carboxylate group: Conversion of the carboxylic acid or ester at the 2-position to hydrazones or other derivatives can lead to a significant increase in activity.[3]
-
Substitution at the 3-position: The effect of a methyl group at the 3-position on antibacterial activity is less well-defined and would require specific studies on a series of analogs.
Antimitotic and Anticancer Activity
Benzothiophene derivatives have emerged as a promising class of antimitotic agents that target tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Insights for Antimitotic Activity:
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring play a crucial role in antimitotic activity. For instance, amino substitution at the 6-position of benzo[b]thiophene 1,1-dioxide derivatives has been shown to be important for their cytotoxic and antimitotic effects.
-
Substitution at the 3-position: The presence of a small alkyl group like methyl at the 3-position can influence the binding affinity to the target protein and, consequently, the antimitotic potency.
-
The 2-Carboxylate Moiety: The ester group at the 2-position can be a key interaction point with the biological target or can be modified to improve pharmacokinetic properties.
Diagram of the Mechanism of Action of Antimitotic Benzothiophenes
Sources
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A Comprehensive Spectroscopic Guide to Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate (C₁₁H₉ClO₂S, M.W.: 240.71 g/mol ) is a substituted benzo[b]thiophene, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] Accurate structural elucidation is paramount for its application in research and development. This guide provides a detailed technical overview of the expected spectroscopic characteristics of this molecule. In the absence of publicly available experimental spectra, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous structures. We will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, offering a foundational guide for researchers engaged in the synthesis, characterization, and application of this compound.
Introduction: The Imperative of Spectroscopic Verification
The benzo[b]thiophene core is a privileged structure in drug discovery, known to exhibit a wide range of biological activities. The specific substitution pattern of this compound—featuring a chloro group, a methyl group, and a methyl ester—creates a unique electronic and steric environment that dictates its chemical reactivity and biological interactions. Therefore, unambiguous confirmation of its structure is a critical first step in any research endeavor.
This guide is structured to provide a multi-faceted spectroscopic profile of the target molecule. Each section will detail a standard experimental protocol for data acquisition, followed by an in-depth interpretation of the predicted spectrum. The causality behind these predictions is explained, grounded in fundamental principles of spectroscopy and supported by authoritative references.
Molecular Structure and Numbering
For clarity throughout this guide, the following IUPAC-recommended numbering scheme will be used for the benzo[b]thiophene core.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the proton framework of a molecule. The chemical shift, integration, and multiplicity of each signal provide detailed information about the electronic environment and connectivity of the protons.
Experimental Protocol: Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Predicted ¹H NMR Spectrum and Interpretation
The structure contains five distinct proton environments: three aromatic protons (H-4, H-5, H-7), one methyl group attached to the thiophene ring (3-CH₃), and one methyl ester group (2-COOCH₃).
-
Aromatic Region (δ 7.0-8.5 ppm): The chemical shifts of aromatic protons are influenced by the electronic effects of substituents. The chloro group at C-6 is an electron-withdrawing group via induction but electron-donating via resonance, leading to complex effects. The fused thiophene ring system further influences the shifts.
-
H-7: This proton is ortho to the chloro group and will be deshielded. It is expected to appear as a doublet due to coupling with H-5 (a small meta coupling, J ≈ 2.0 Hz).[2]
-
H-5: This proton is ortho to the chloro group and will also be deshielded. It will be split by H-4 (ortho coupling, J ≈ 8.6 Hz) and H-7 (meta coupling, J ≈ 2.0 Hz), appearing as a doublet of doublets.[2]
-
H-4: This proton is meta to the chloro group and adjacent to the fused ring system. It is expected to be a doublet due to ortho coupling with H-5 (J ≈ 8.6 Hz).
-
-
Aliphatic Region (δ 2.0-4.0 ppm):
-
3-CH₃ (C-3 Methyl): The methyl group at the C-3 position of the electron-rich thiophene ring is expected to appear as a singlet in the range of δ 2.5-2.8 ppm.
-
2-COOCH₃ (Ester Methyl): The methyl protons of the ester group are deshielded by the adjacent carbonyl and oxygen atom, and are expected to appear as a sharp singlet around δ 3.9-4.0 ppm.
-
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | ~7.85 | d | J ≈ 2.0 | 1H |
| H-4 | ~7.70 | d | J ≈ 8.6 | 1H |
| H-5 | ~7.40 | dd | J ≈ 8.6, 2.0 | 1H |
| 2-COOCH₃ | ~3.95 | s | - | 3H |
| 3-CH₃ | ~2.60 | s | - | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.
Experimental Protocol: Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled (broadband decoupling) to ensure all carbon signals appear as singlets.
-
Pulse Angle: 45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048 scans, due to the low natural abundance of ¹³C.
-
-
Processing: Standard Fourier transformation, phasing, and baseline correction.
Predicted ¹³C NMR Spectrum and Interpretation
The molecule has 11 unique carbon atoms.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the δ 160-165 ppm range.[3]
-
Aromatic & Heteroaromatic Carbons (C-2 to C-7a): These nine carbons will resonate in the δ 120-145 ppm region. The specific shifts are determined by the substituents and the heteroatom.
-
Carbons directly attached to the electron-withdrawing chlorine (C-6) and sulfur (C-3a, C-7a) will have their chemical shifts influenced significantly.[4]
-
The quaternary carbons (C-2, C-3, C-3a, C-6, C-7a) are expected to have weaker signals than the protonated carbons.
-
-
Aliphatic Carbons:
-
Ester Methyl (-OCH₃): This carbon will appear around δ 52-55 ppm.
-
Ring Methyl (-CH₃): The methyl group on the thiophene ring will be the most upfield signal, expected around δ 14-18 ppm.
-
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Description |
| C=O | ~163.0 | Ester Carbonyl |
| C-2, C-3, C-3a, C-7a | ~135.0 - 142.0 | Quaternary Thiophene/Fusion Carbons |
| C-6 | ~133.0 | Quaternary, Chloro-substituted |
| C-4, C-5, C-7 | ~122.0 - 128.0 | Protonated Aromatic Carbons |
| -OCH₃ | ~52.5 | Ester Methyl Carbon |
| 3-CH₃ | ~15.0 | Ring Methyl Carbon |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Experimental Protocol: Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a standard hard ionization technique that provides detailed fragmentation patterns.
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer.
-
Parameters:
-
Electron Energy: 70 eV.
-
Source Temperature: ~200-250 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Predicted Mass Spectrum and Interpretation
-
Molecular Ion (M⁺): The molecular weight is 240.71. Due to the presence of chlorine, the molecular ion will appear as two peaks: M⁺ at m/z 240 (for ³⁵Cl) and M+2 at m/z 242 (for ³⁷Cl). The relative intensity of these peaks will be approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom.[5]
-
Key Fragmentation Pathways:
-
Loss of Methoxy Radical: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da), leading to a strong acylium ion peak at m/z 209 (and 211).
-
Loss of Carbon Monoxide: The resulting acylium ion ([M-31]⁺) can then lose carbon monoxide (CO, 28 Da) to give a fragment at m/z 181 (and 183).
-
Loss of Ester Group: Cleavage of the entire ester group as a radical (•COOCH₃, 59 Da) would result in a fragment at m/z 181 (and 183).
-
Table 3: Predicted Key Mass Fragments
| m/z (³⁵Cl/³⁷Cl) | Predicted Fragment Ion |
| 240 / 242 | [M]⁺˙ (Molecular Ion) |
| 209 / 211 | [M - •OCH₃]⁺ |
| 181 / 183 | [M - •COOCH₃]⁺ or [M - •OCH₃ - CO]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is a common and simple method for solid or liquid samples.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.
Predicted IR Spectrum and Interpretation
The IR spectrum will be dominated by absorptions corresponding to the ester and the substituted aromatic system.
-
C=O Stretch: A very strong and sharp absorption band is expected between 1735-1715 cm⁻¹ for the ester carbonyl group.[6][7]
-
C-O Stretches: Esters typically show two strong C-O stretching bands in the 1300-1000 cm⁻¹ region.[7]
-
Aromatic C-H Stretch: A weak to medium absorption band is expected just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).[8]
-
Aliphatic C-H Stretch: Absorptions from the two methyl groups will appear just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzo[b]thiophene ring system.[9]
-
C-Cl Stretch: A medium to strong absorption is expected in the 800-700 cm⁻¹ region.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3080 | C-H Stretch | Aromatic | Medium-Weak |
| ~2960 | C-H Stretch | Aliphatic (CH₃) | Medium |
| ~1725 | C=O Stretch | Ester | Strong, Sharp |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium |
| ~1250 | C-O Stretch | Ester (Asymmetric) | Strong |
| ~1100 | C-O Stretch | Ester (Symmetric) | Strong |
| ~750 | C-Cl Stretch | Aryl Halide | Medium-Strong |
Conclusion
This guide provides a comprehensive, theory-based spectroscopic profile for this compound. The predicted data, summarized in the tables above, offer a robust framework for researchers to interpret experimentally acquired spectra. The ¹H and ¹³C NMR spectra are expected to resolve all unique proton and carbon environments, while mass spectrometry should confirm the molecular weight and reveal characteristic ester fragmentation, including a distinctive 3:1 isotopic pattern for the chlorine atom. Finally, IR spectroscopy will clearly indicate the presence of the key ester and aromatic functional groups. While these predictions are based on sound scientific principles, they must be validated by empirical data. The ultimate confirmation of structure requires the acquisition and rigorous analysis of experimental spectra.
References
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University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
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JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
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Chem 360 - University of Wisconsin. (n.d.). Lecture outline ¹H NMR spectra of aromatic compounds. Retrieved from [Link]
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved from [Link]
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NIST. (n.d.). Benzo[b]thiophene, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzo(b)thiophene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green). Retrieved from [Link]
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SpectraBase. (n.d.). Benzo[C]thiophene, octahydro- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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NIST. (n.d.). Benzo[b]thiophene. NIST WebBook. Retrieved from [Link]
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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-
The Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzo(b)thiophene - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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ResearchGate. (2018). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Solubility of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate in common solvents
An In-Depth Technical Guide to the Solubility of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate in Common Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of this compound. Given the absence of publicly available quantitative solubility data for this specific compound, this document emphasizes a robust, first-principles approach to experimental solubility determination.
Introduction: The Critical Role of Solubility in Drug Development
This compound (C₁₁H₉ClO₂S) is a substituted benzo[b]thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and routes of administration.[4] Understanding the solubility profile in various common solvents is a foundational step in early-stage drug development, impacting everything from synthesis and purification to the final dosage form.
The structure of this compound—a rigid, aromatic core with a chloro substituent, a methyl group, and a methyl ester—suggests it is a crystalline solid with relatively low polarity.[5][6] These features imply that its solubility in aqueous media will be limited, while it is expected to be more soluble in organic solvents. The principle of "like dissolves like" is a useful starting point; polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.[7][8]
This guide will detail a systematic approach to experimentally quantify the solubility of this compound, explaining the rationale behind the chosen methodologies and providing a self-validating experimental protocol.
Foundational Principles of Solubility Determination
The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For a crystalline solid like this compound, the dissolution process involves overcoming the crystal lattice energy of the solid and establishing new interactions between the solute and solvent molecules.[4]
Several factors influence solubility:
-
Solute Properties : Crystal lattice energy, polarity, and molecular size.[4][7]
-
Solvent Properties : Polarity, hydrogen bonding capacity, and molecular size.[4][7]
-
Temperature : The solubility of most solids increases with temperature.[7]
-
Pressure : Generally has a negligible effect on the solubility of solids in liquids.[7]
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.[4] It involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached.
Materials and Equipment
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Analytical balance
-
Thermostatic shaker or incubator
-
Calibrated centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Experimental Workflow
The following protocol provides a detailed procedure for determining the solubility of the target compound.
-
Preparation of Supersaturated Solutions :
-
Equilibration :
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure the solution is fully saturated.[4]
-
-
Phase Separation :
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation :
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification :
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Diagram of the Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Workflow
Data Presentation and Analysis
The results of the solubility experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabulated Solubility Data
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 10.2 | 25 | Experimental Value | Calculated Value |
| Methanol | 5.1 | 25 | Experimental Value | Calculated Value |
| Ethanol | 4.3 | 25 | Experimental Value | Calculated Value |
| Acetone | 5.1 | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 3.1 | 25 | Experimental Value | Calculated Value |
| Toluene | 2.4 | 25 | Experimental Value | Calculated Value |
| Hexane | 0.1 | 25 | Experimental Value | Calculated Value |
Note: The molecular weight of this compound is 240.71 g/mol .[11]
Safety, Handling, and Disposal
As a senior scientist, ensuring laboratory safety is paramount.
-
Handling : Always handle this compound in a well-ventilated area, preferably a fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Avoid inhalation of dust and contact with skin and eyes.[13]
-
Storage : Store the compound in a tightly sealed container in a cool, dry place.[6]
-
Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12][13]
Conclusion and Future Directions
This guide has outlined a robust experimental protocol for determining the solubility of this compound in common laboratory solvents. By following this detailed methodology, researchers can generate reliable and reproducible solubility data, which is essential for advancing the development of this compound as a potential therapeutic agent. Future studies could explore the effect of temperature on solubility to determine the thermodynamic parameters of dissolution, providing deeper insights into the compound's behavior in solution.
References
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-
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
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-
methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate. ChemSynthesis. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health. [Link]
-
This compound. Lead Sciences. [Link]
- Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
A One Step Synthesis of 2-substituted Benzo[b]thiophenes. National Research Development Corporation. [Link]
-
New Path to Benzothiophenes. (2020). ChemistryViews. [Link]
-
Efficient access to 2-aryl-3-substituted benzo[b]thiophenes. PubMed. [Link]
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An In-depth Technical Guide to the Safe Handling and Properties of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and serving as a versatile synthetic intermediate in drug discovery.[1] This guide provides a comprehensive technical overview of the safety, handling, and chemical properties of a specific derivative, Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS No: 1415968-74-9). As a Senior Application Scientist, the aim is to equip researchers and drug development professionals with the necessary knowledge to handle this compound responsibly and effectively in a laboratory setting. This document moves beyond a standard safety data sheet to explain the causality behind safety protocols and to provide a deeper understanding of the compound's reactivity and potential applications.
Chemical and Physical Properties
This compound is a solid at room temperature with the molecular formula C₁₁H₉ClO₂S and a molecular weight of 240.71 g/mol .[2] Understanding its fundamental properties is the first step toward safe and effective utilization.
| Property | Value | Source |
| CAS Number | 1415968-74-9 | [2] |
| Molecular Formula | C₁₁H₉ClO₂S | [2] |
| Molecular Weight | 240.71 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage Temperature | 4°C, stored under nitrogen | [2] |
Hazard Identification and Toxicology
GHS Hazard Classification:
Potential Health Effects:
-
Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation. Some chlorinated organic compounds have the potential for skin sensitization.[5]
-
Eye Contact: May cause eye irritation.[6]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific information available in the searched results regarding the carcinogenic, mutagenic, or reproductive toxicity of this compound. However, the benzo[b]thiophene moiety is a common scaffold in pharmaceuticals, and its derivatives have been extensively studied for various biological activities.[1] As with any novel compound, it should be handled as a potential hazard until comprehensive toxicological data is available.
Safe Handling and Personal Protective Equipment (PPE)
A proactive and informed approach to safety is paramount when working with any chemical, including this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and kept buttoned. | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 (US) or equivalent dust mask | Recommended when handling the solid powder outside of a fume hood. | To prevent inhalation of the powder. |
Diagram of Recommended PPE for Handling:
Caption: A generalized synthetic workflow for benzo[b]thiophenes.
Detailed Safe Handling during Synthesis and Purification:
-
Reaction Setup:
-
Assemble the reaction glassware in a fume hood. Ensure all glassware is dry.
-
Charge the reaction vessel with the starting materials and solvent. Handle all reagents with appropriate PPE.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water or an appropriate aqueous solution. Be aware of any potential exothermic processes.
-
Perform liquid-liquid extraction using a suitable organic solvent. Use a separatory funnel and vent frequently.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) and filter.
-
Concentrate the solvent using a rotary evaporator with the trap cooled appropriately.
-
Purify the crude product by column chromatography. Pack and run the column in a fume hood. Use appropriate PPE to avoid inhalation of silica dust and solvent vapors.
-
-
Product Isolation and Storage:
-
Collect the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Dry the final product under vacuum.
-
Store the purified this compound in a tightly sealed container at 4°C under an inert atmosphere (e.g., nitrogen). [2]
-
Spill and Waste Disposal
Proper containment and disposal of spills and waste are essential for laboratory safety and environmental protection.
-
Spill Response:
-
In case of a small spill, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
-
Waste Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Relevance in Drug Development
The benzo[b]thiophene core is of significant interest to medicinal chemists due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [1]The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The chloro and methyl groups can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The carboxylate group provides a handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for screening.
The metabolism of thiophene-containing drugs is an important consideration in drug development, as it can lead to the formation of reactive metabolites. [7]While specific metabolic data for this compound is not available, researchers should be mindful of the potential for oxidation of the thiophene ring.
Conclusion
This compound is a valuable building block for research and development in the pharmaceutical industry. While it presents a moderate acute oral toxicity hazard, it can be handled safely by adhering to the principles of good laboratory practice, including the consistent use of engineering controls and appropriate personal protective equipment. A thorough understanding of its chemical properties and reactivity is essential for its effective and safe utilization in the synthesis of novel bioactive molecules. This guide provides a foundation of knowledge to support the responsible use of this compound in the pursuit of new therapeutic discoveries.
References
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Thermal studies of chlorinated thiophenols. (2025). Open Research Newcastle. [Link]
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Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. RSC Publishing. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central. [Link]
- Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
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5-Chloro-2-phenyl-1-benzo[b]thiophene-3-alkanimines, potential antipsychotic agents. PubMed. [Link]
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Effect of chlorinated benzenes on the metabolism of foreign organic compounds. PubMed. [Link]
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Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. PubMed. [Link]
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Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC - PubMed Central. [Link]
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Chlorinated pool exposure, allergic sensitization, and risk of age 5-year asthma. PubMed. [Link]
-
Methyl 6-bromobenzo[b]thiophene-2-carboxylate (C007B-229473). Cenmed Enterprises. [Link]
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Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. PubMed. [Link]
-
Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. PubMed. [Link]
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Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate. MySkinRecipes. [Link]
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3-Methylbenzo[b]thiophene. PubChem - NIH. [Link]
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The metabolism of thiophen and benzo(b)thiophen. PMC - NIH. [Link]
-
6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid price. Amole. [Link]
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Substituted Benzo[b]thiophenes with Antileucotriene Activity. proLékaře.cz. [Link]
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[Substituted benzo[b]thiophenes with anti-leukotriene activity]. PubMed. [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
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Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[ b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. PubMed. [Link]
-
Thiophenes and Their Benzo Derivatives: Synthesis. ResearchGate. [Link]
-
Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). European Commission. [Link]
-
From experiment to theory: molecular orbital parameters to interpret the skin sensitization potential of 5-chloro-2-methylisothiazol-3-one and 2-methylisothiazol-3-one. PubMed. [Link]
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- 4. 3-氯苯并[b]噻吩-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 6. メチルベンゾ[b]チオフェン-2-カルボキシレート 97% | Sigma-Aldrich [sigmaaldrich.com]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
Introduction: The Benzo[b]thiophene Scaffold as a Privileged Structure in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.
Within the landscape of medicinal chemistry, the benzo[b]thiophene core has emerged as a "privileged scaffold".[1] This bicyclic heterocyclic system is present in a number of clinically approved drugs and has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The rigid, planar structure of the benzo[b]thiophene nucleus provides a robust framework for the presentation of various pharmacophoric groups in a defined spatial orientation, allowing for high-affinity interactions with the ATP-binding site of kinases.[3]
This application note provides a detailed guide for the synthesis of a potential kinase inhibitor starting from Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate. We will outline a two-step synthetic sequence involving the hydrolysis of the starting ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a representative aniline derivative. Furthermore, we will provide a detailed protocol for an in vitro kinase inhibition assay to evaluate the biological activity of the synthesized compound.
Overview of the Synthetic Strategy
The synthetic strategy to access potential kinase inhibitors from this compound is designed to be robust and versatile. The core transformation involves the conversion of the methyl ester to a carboxamide, a common functional group in many kinase inhibitors that often participates in key hydrogen bonding interactions within the kinase active site.
The overall workflow can be summarized as follows:
Caption: Synthetic workflow for the preparation and evaluation of a potential kinase inhibitor.
Detailed Synthetic Protocols
Part 1: Synthesis of 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (Intermediate 1)
The first step in our synthetic sequence is the hydrolysis of the methyl ester of the starting material to the corresponding carboxylic acid. This transformation is crucial as the carboxylic acid is a versatile intermediate for the subsequent amide coupling reaction.
Reaction Scheme:
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercially Available | ≥95% |
| Lithium hydroxide monohydrate (LiOH·H₂O) | Sigma-Aldrich | Reagent grade |
| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous |
| Deionized Water (H₂O) | In-house | |
| Hydrochloric acid (HCl) | Sigma-Aldrich | 1 M solution |
| Ethyl acetate (EtOAc) | Fisher Scientific | ACS grade |
| Brine (saturated NaCl solution) | In-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Sigma-Aldrich | Reagent grade |
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v), add lithium hydroxide monohydrate (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.
-
Upon completion of the reaction, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to afford 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid as a white to off-white solid.[4]
Expected Characterization Data for Intermediate 1:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 13.5 (s, 1H, COOH), 8.1-7.4 (m, 3H, Ar-H), 2.5 (s, 3H, CH₃).
-
Mass Spectrometry (ESI-): m/z calculated for C₁₀H₇ClO₂S [M-H]⁻: 225.98; found: 225.98.
Part 2: Synthesis of a Representative Kinase Inhibitor: N-(4-phenoxyphenyl)-6-chloro-3-methylbenzo[b]thiophene-2-carboxamide
The second step involves the coupling of the synthesized carboxylic acid with a suitable amine to form the final carboxamide. For this protocol, we have selected 4-phenoxyaniline as a representative amine, as the phenoxyphenyl moiety is a common feature in a number of kinase inhibitors.
Reaction Scheme:
Materials and Reagents:
| Reagent | Supplier | Grade |
| 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (Intermediate 1) | Synthesized in Part 1 | |
| 4-phenoxyaniline | Sigma-Aldrich | Reagent grade |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Commercially Available | Coupling reagent |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | Reagent grade |
| Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
| Ethyl acetate (EtOAc) | Fisher Scientific | ACS grade |
| Saturated aqueous sodium bicarbonate solution (NaHCO₃) | In-house | |
| Brine (saturated NaCl solution) | In-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Sigma-Aldrich | Reagent grade |
Step-by-Step Protocol:
-
To a solution of 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-phenoxyaniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-phenoxyphenyl)-6-chloro-3-methylbenzo[b]thiophene-2-carboxamide.[5]
Expected Characterization Data for the Final Product:
-
Appearance: White to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.5 (s, 1H, NH), 7.8-6.9 (m, 12H, Ar-H), 2.6 (s, 3H, CH₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₂₂H₁₆ClNO₂S [M+H]⁺: 394.06; found: 394.06.
Application Protocol: In Vitro Kinase Inhibition Assay
To assess the biological activity of the synthesized compound as a kinase inhibitor, a variety of in vitro assays can be employed. Below is a general protocol for a luminescence-based kinase assay that measures the amount of ATP consumed during the kinase reaction.
Principle:
The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., a receptor tyrosine kinase like EGFR or a serine/threonine kinase like BRAF)
-
Kinase substrate (a peptide or protein that is phosphorylated by the kinase)
-
ATP
-
Synthesized inhibitor (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare a serial dilution of the inhibitor: Create a 10-point, 3-fold serial dilution of the synthesized compound in DMSO. The final concentration in the assay will be 100-fold lower than the concentration in the serial dilution plate.
-
Set up the kinase reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (for the "no inhibitor" control).
-
Add 2.5 µL of a solution containing the kinase and the substrate in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detect the remaining ATP:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Measure the luminescence: Read the luminescence of each well using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Visualizing a Targeted Signaling Pathway
The synthesized benzo[b]thiophene-based kinase inhibitor could potentially target a variety of signaling pathways implicated in cancer. A common target for such inhibitors is the RAF-MEK-ERK pathway, which is frequently dysregulated in melanoma and other cancers.
Caption: A simplified representation of the RAF-MEK-ERK signaling pathway and the potential point of intervention for a RAF kinase inhibitor.
Conclusion
This application note provides a comprehensive guide for the synthesis and preliminary biological evaluation of a potential kinase inhibitor derived from this compound. The described synthetic route is versatile and can be adapted for the synthesis of a library of analogs by varying the amine coupling partner. The provided in vitro assay protocol offers a robust method for assessing the inhibitory activity of the synthesized compounds. The benzo[b]thiophene scaffold continues to be a valuable starting point for the discovery of novel and potent kinase inhibitors, and the methodologies outlined herein provide a solid foundation for researchers in this exciting field of drug discovery.
References
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. biosynth.com [biosynth.com]
- 5. guidechem.com [guidechem.com]
Application Note: A Protocol for the Synthesis of Novel Antimicrobial Agents from Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
Abstract The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2] Benzo[b]thiophene derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of a library of potential antimicrobial agents, specifically acylhydrazone derivatives, starting from Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate. The protocol is designed for researchers in medicinal chemistry and drug development, offering a robust pathway from a common starting material to novel bioactive compounds, complete with methodologies for synthesis, purification, characterization, and preliminary antimicrobial screening.
Introduction and Strategic Rationale
The benzo[b]thiophene core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. The combination of this nucleus with the acylhydrazone functional group (-CO-NH-N=CH-) has proven to be a particularly effective strategy for generating potent antimicrobial agents.[2][3] Acylhydrazones are attractive due to their straightforward synthesis, structural rigidity, and ability to form hydrogen bonds, which facilitates interaction with biological targets.
This protocol details a two-step synthetic strategy:
-
Hydrazinolysis: Conversion of the starting methyl ester into the key intermediate, 6-chloro-3-methylbenzo[b]thiophene-2-carbohydrazide. This is a direct and efficient transformation.[4]
-
Condensation: Reaction of the carbohydrazide intermediate with a variety of aromatic and heteroaromatic aldehydes to generate a library of N'-arylmethylene-6-chloro-3-methylbenzo[b]thiophene-2-carbohydrazides (acylhydrazones). This allows for extensive structural diversification to explore structure-activity relationships (SAR).[3][5]
The causality behind this strategy lies in its efficiency and modularity. The hydrazide intermediate is stable and can be prepared in bulk, serving as a common precursor for a diverse library of final compounds by simply varying the aldehyde used in the second step.
Overall Synthetic Workflow
The workflow is designed to be logical and efficient, moving from the synthesis of a key intermediate to the generation and evaluation of a compound library.
Caption: High-level workflow from starting material to data analysis.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.
Protocol 1: Synthesis of 6-chloro-3-methylbenzo[b]thiophene-2-carbohydrazide (Intermediate 2)
This step converts the starting ester into the essential hydrazide intermediate. The use of hydrazine hydrate in a refluxing alcoholic solvent is a standard and highly effective method for this transformation.[4][6]
Reaction Scheme:
Caption: Synthesis of the hydrazide intermediate.
Materials and Reagents:
| Reagent | M.W. | Quantity | Moles | Eq. |
|---|---|---|---|---|
| This compound (1) | 240.70 | 5.0 g | 20.8 mmol | 1.0 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 10.0 mL | ~200 mmol | ~9.6 |
| Ethanol (Absolute) | - | 150 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1) (5.0 g, 20.8 mmol).
-
Add absolute ethanol (150 mL) and stir to dissolve the starting material.
-
Carefully add hydrazine hydrate (10.0 mL) to the solution. Caution: Exothermic reaction may occur.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-20 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in petroleum ether. The reaction is complete when the starting ester spot has disappeared.
-
After completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Further cool the flask in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the resulting white solid under vacuum to yield 6-chloro-3-methylbenzo[b]thiophene-2-carbohydrazide (2) .
Expected Outcome: A white crystalline solid with an expected yield of 85-95%. The product can be used in the next step without further purification if TLC shows a single spot.
Protocol 2: General Procedure for Synthesis of Acylhydrazone Derivatives (3a-n)
This protocol describes the acid-catalyzed condensation of the hydrazide intermediate with various aldehydes.[3][5] The choice of aldehyde is critical for tuning the biological activity of the final compounds.
Reaction Scheme:
Caption: General scheme for acylhydrazone synthesis.
Materials and Reagents (per reaction):
| Reagent | M.W. | Quantity | Moles | Eq. |
|---|---|---|---|---|
| Hydrazide Intermediate (2) | 240.70 | 241 mg | 1.0 mmol | 1.0 |
| Substituted Aldehyde (e.g., Pyridine-2-carboxaldehyde) | Varies | 1.0 mmol | 1.0 mmol | 1.0 |
| Ethanol (Absolute) | - | 30 mL | - | - |
| Glacial Acetic Acid | 60.05 | 3-5 drops | Catalytic | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve the hydrazide intermediate (2) (241 mg, 1.0 mmol) in absolute ethanol (30 mL) with gentle heating.
-
To this solution, add the desired aldehyde (1.0 mmol). Examples include pyridine-2-carboxaldehyde, 4-nitrobenzaldehyde, or 2-hydroxybenzaldehyde.
-
Add 3-5 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 3-6 hours.
-
Monitor the reaction by TLC. The product is typically less polar than the starting hydrazide.
-
Upon completion, cool the reaction mixture to room temperature. The product will usually precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be partially removed under reduced pressure to induce crystallization. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Expected Outcome: Crystalline solids with yields typically ranging from 70-95%.
Characterization and Validation
Confirming the identity and purity of the synthesized compounds is a cornerstone of trustworthy research.
-
Thin-Layer Chromatography (TLC): Performed on silica gel plates and visualized under UV light (254 nm). Essential for monitoring reaction progress and assessing purity.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure. For acylhydrazones, key signals include the -NH proton (typically δ > 11 ppm) and the azomethine proton (-N=CH-) (typically δ 8-9 ppm).[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products.[3][7]
Table of Expected Data for an Example Product: (E)-N'-(pyridin-2-ylmethylene)-6-chloro-3-methylbenzo[b]thiophene-2-carbohydrazide
| Parameter | Expected Value |
|---|---|
| Yield | >80% |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ 12.3 (s, 1H, NH), 8.6 (d, 1H, Py-H), 8.5 (s, 1H, CH=N), 8.2-7.4 (m, 6H, Ar-H), 2.5 (s, 3H, CH₃) |
| HRMS (ESI) | Calculated m/z for C₁₆H₁₃ClN₃OS [M+H]⁺ should match the found value. |
Protocol for Antimicrobial Activity Screening
To validate the biological activity of the synthesized library, a standard antimicrobial susceptibility test is required. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).[8][9]
Principle: A serial dilution of each synthesized compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of a specific bacterium (e.g., Staphylococcus aureus, Escherichia coli) is added to each well. After incubation, the lowest concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC.
Abbreviated Protocol:
-
Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mg/mL).
-
In a 96-well plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Final concentrations may range from 256 µg/mL to 0.5 µg/mL.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (no drug) and negative (no bacteria) controls on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration well with no visible growth. Assays like the resazurin test can be used for a colorimetric readout of cell viability.[8]
References
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]
-
Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. [Link]
-
AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]
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Wang, C., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. NIH National Library of Medicine. [Link]
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Bentham Science. (2012). Screening Strategies to Identify New Antibiotics. Retrieved from [Link]
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Le Douaron, G., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
- Hassan, H. M., et al. (2011). Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]-thiophene-2-carboxylic. Journal of Chemical and Pharmaceutical Research.
-
El-Sawy, E. R., et al. (2013). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. NIH National Library of Medicine. [Link]
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Hassan, H. M., et al. (2011). Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid. ResearchGate. [Link]
-
Holenz, J., et al. (2004). Synthesis of new thiophene and benzo[b]thiophene hydrazide derivatives as human NPY Y(5) antagonists. PubMed. [Link]
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Le Douaron, G., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Semantic Scholar. [Link]
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Li, X., et al. (2019). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. NIH National Library of Medicine. [Link]
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Chembase.cn. (n.d.). 3-chloro-6-methyl-benzo[b]thiophene-2-carboxylic acid (4-phenoxy-phenyl)-amide. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]
-
Poudel, A., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. ResearchGate. [Link]
-
El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. NIH National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [ b ]THIOPHENE-2-CARBONYL CHLORIDES.
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Le Douaron, G., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. NIH National Library of Medicine. [Link]
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Royal Society of Chemistry. (2024). Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 6-chloro-2-mercaptobenzoic acid.
- Google Patents. (n.d.). Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
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PrepChem.com. (n.d.). Synthesis of 7-Chloro-3-methylbenzo[b]thiophene. Retrieved from [Link]
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Application Note: Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate as a Versatile Intermediate in Heterocyclic Synthesis
Abstract The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous clinically approved drugs and organic semiconductors.[1] Substituted derivatives serve as crucial building blocks for targeted therapeutic agents, including kinase inhibitors, antimicrobial agents, and selective estrogen receptor modulators.[1][2] This document provides a detailed guide to the synthesis and application of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate, a highly functionalized intermediate. We present a robust protocol for its synthesis and explore its subsequent transformations, including ester hydrolysis, amide coupling, and side-chain functionalization, underscoring its utility for drug discovery and development professionals.
Physicochemical Properties & Structural Data
The title compound possesses multiple functional groups that can be selectively addressed in subsequent synthetic steps: a reactive ester at the 2-position, a nucleophilic thiophene core, a methyl group at the 3-position suitable for functionalization, and a chloro-substituted benzene ring amenable to cross-coupling reactions.
| Property | Value |
| IUPAC Name | Methyl 6-chloro-3-methyl-1-benzothiophene-2-carboxylate |
| Molecular Formula | C₁₁H₉ClO₂S |
| Molecular Weight | 240.71 g/mol |
| CAS Number | 59812-34-9 |
| Appearance | Expected to be an off-white to pale yellow solid |
| Key Functional Groups | Methyl Ester, Thiophene, Aryl Chloride, Methyl Group |
Synthesis of the Core Intermediate
The synthesis of substituted benzo[b]thiophenes is most commonly achieved via the condensation of an appropriately substituted ortho-halobenzonitrile or related carbonyl compound with a sulfur-containing nucleophile. The protocol outlined below is a representative method adapted from established literature procedures for similar scaffolds.[1]
Synthetic Workflow
The proposed synthesis starts from 4-chloro-2-fluorobenzonitrile and methyl thioglycolate. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization, driven by a base such as triethylamine. Microwave irradiation can significantly accelerate this transformation.[1]
Caption: Proposed synthetic pathway to the title compound.
Detailed Synthesis Protocol: Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate
This initial step is crucial and is based on methodologies known to produce related 3-aminobenzothiophenes.[1]
-
Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-chloro-2-fluorobenzonitrile (1.0 equiv., e.g., 1.55 g, 10 mmol), methyl thioglycolate (1.05 equiv., e.g., 1.11 g, 10.5 mmol), and dry dimethyl sulfoxide (DMSO, 5 mL).
-
Base Addition: Add triethylamine (3.1 equiv., e.g., 4.3 mL, 31 mmol) to the mixture.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 130 °C for 30-45 minutes (hold time), monitoring the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.[1]
-
Work-up: After cooling, pour the reaction mixture into 100 mL of ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether.
-
Purification: Dry the solid in a vacuum oven. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Note: The subsequent conversion of the 3-amino group to a 3-methyl group via diazotization, halogenation, and methylation is a multi-step process requiring careful optimization.
Applications & Downstream Protocols
The strategic placement of functional groups on this compound makes it a valuable precursor for a variety of more complex molecules.
Application 1: Saponification and Amide Coupling
The methyl ester is readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for constructing amide libraries, often essential for biological activity. This is a common pathway in the synthesis of antimicrobial agents.[2]
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
Introduction: The Versatility of the Benzo[b]thiophene Scaffold in Modern Drug Discovery
The benzo[b]thiophene core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic properties.[1][3] Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate is a key starting material that offers multiple reaction sites for chemical modification, enabling the generation of diverse compound libraries for drug discovery and development. The strategic derivatization of this molecule at the C2-ester, C6-chloro, and C3-methyl positions allows for the fine-tuning of physicochemical properties and biological activity.
This comprehensive guide provides detailed protocols and expert insights into the key derivatization reactions of this compound. The methodologies are designed for researchers and scientists in the field of drug development, offering robust and reproducible procedures for creating novel chemical entities.
Derivatization Strategies: A Multi-faceted Approach to Novel Compound Synthesis
The derivatization of this compound can be systematically approached by targeting its three primary functional groups: the C2-methyl ester, the C6-chloro substituent, and the C3-methyl group. Each site offers a unique opportunity for chemical modification, leading to a diverse range of derivatives.
Caption: Derivatization pathways for this compound.
I. Modifications at the C2-Ester Position
The methyl ester at the C2 position is a versatile handle for introducing a variety of functional groups, including carboxylic acids, amides, and primary alcohols.
A. Hydrolysis to 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
Scientific Rationale: Saponification of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a plethora of subsequent derivatization possibilities, most notably amidation via activation of the carboxyl group. The use of a strong base like sodium hydroxide in an alcoholic solvent is a standard and effective method for this conversion.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) in ethanol (approximately 10 mL per gram of ester).
-
Base Addition: To the stirred solution, add a 3N aqueous solution of sodium hydroxide (2.0 eq.).[4]
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and acidify to a pH of 2-3 with 1N hydrochloric acid.
-
A precipitate of the carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid.
-
B. Amidation to N-substituted-6-chloro-3-methylbenzo[b]thiophene-2-carboxamides
Scientific Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry. While direct amidation of the methyl ester is possible under certain conditions, a more general and robust two-step approach involves the initial hydrolysis to the carboxylic acid, followed by activation and reaction with an amine. Conversion of the carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride is a common and effective activation method.
Experimental Protocol (Two-Step via Acyl Chloride):
Step 1: Formation of the Acyl Chloride
-
Reaction Setup: Suspend 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq.) in an inert solvent such as dichloromethane or toluene.
-
Reagent Addition: Add thionyl chloride (2.0-3.0 eq.) to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Reflux the mixture for 2-4 hours, or until the solid has dissolved and gas evolution has ceased.
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-chloro-3-methylbenzo[b]thiophene-2-carbonyl chloride, which is often used in the next step without further purification.
Step 2: Amide Formation
-
Dissolution: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent like dichloromethane or tetrahydrofuran (THF).
-
Amine Addition: Cool the solution to 0 °C and add the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer, wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
C. Reduction to (6-chloro-3-methylbenzo[b]thiophen-2-yl)methanol
Scientific Rationale: The reduction of the ester to a primary alcohol provides a different type of functional group for further derivatization, such as etherification or oxidation to the corresponding aldehyde. While strong reducing agents like lithium aluminum hydride (LAH) are effective, a milder and safer alternative is the use of sodium borohydride in a mixed solvent system, which often provides excellent yields for aromatic esters.[3][5]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (e.g., a 1:1 ratio).
-
Reducing Agent Addition: To the stirred solution, add sodium borohydride (2.0-4.0 eq.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-5 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench with 1N HCl until gas evolution ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Reaction | Reagents and Conditions | Product |
| Hydrolysis | 1. NaOH, EtOH/H₂O, rt | 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid |
| Amidation | 1. SOCl₂, reflux2. R¹R²NH, Et₃N, DCM, 0 °C to rt | N,N-disubstituted-6-chloro-3-methylbenzo[b]thiophene-2-carboxamide |
| Reduction | NaBH₄, THF/MeOH, rt to reflux | (6-chloro-3-methylbenzo[b]thiophen-2-yl)methanol |
II. Modifications at the C6-Chloro Position
The chloro substituent at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
A. Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds by coupling an organoboron compound with a halide.[6] For an aryl chloride substrate, a palladium catalyst system with an electron-rich and bulky phosphine ligand is typically required to facilitate the oxidative addition step.
General Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or vinyl boronic acid or ester (1.2-1.5 eq.), a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%).
-
Solvent and Base: Add a degassed solvent system (e.g., toluene/water, dioxane/water) and a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0-3.0 eq.).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
-
B. Buchwald-Hartwig Amination
Scientific Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of aniline derivatives.[2] Similar to the Suzuki-Miyaura coupling, this reaction requires a palladium catalyst with a specialized ligand to efficiently couple aryl chlorides with amines.
General Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), a bulky biaryl phosphine ligand (e.g., XPhos, RuPhos; 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄; 1.4 eq.).[7]
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture under an inert atmosphere at 80-120 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
III. Modifications at the C3-Methyl Group
The methyl group at the C3 position can be functionalized through free-radical halogenation, providing a handle for introducing nucleophiles.
A. Free-Radical Bromination to Methyl 3-(bromomethyl)-6-chlorobenzo[b]thiophene-2-carboxylate
Scientific Rationale: The benzylic protons of the 3-methyl group are susceptible to free-radical abstraction. N-Bromosuccinimide (NBS) is a convenient source of bromine radicals when used with a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. This reaction selectively installs a bromine atom on the methyl group, creating a reactive electrophile.[8]
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a non-polar solvent like carbon tetrachloride or a higher boiling alkane (e.g., n-heptane).
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.05 eq.).
-
Reaction: Heat the mixture to reflux while irradiating with a light source (e.g., a 200W bulb) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel benzo[b]thiophene derivatives. The protocols outlined in this guide provide a robust foundation for researchers to explore the chemical space around this important scaffold. By strategically modifying the C2-ester, C6-chloro, and C3-methyl positions, a wide array of analogues can be generated for evaluation in drug discovery programs.
References
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-
An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (2017). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Sodium borohydride reduction of aromatic carboxylic acids via methyl esters - Indian Academy of Sciences. (n.d.). Retrieved from [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Retrieved from [Link]
-
Recent Progress in the Synthesis of Benzo[b]thiophene - Bentham Science Publisher. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. (2022). Retrieved from [Link]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC - PubMed Central. (2024). Retrieved from [Link]
-
Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (2025). Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2025). Retrieved from [Link]
-
A direct reduction of aliphatic aldehyde, acyl chloride, ester, and carboxylic functions into a methyl group - PubMed. (2001). Retrieved from [Link]
-
Solution-Phase Parallel Synthesis of a Multi-Substituted Benzo[b]thiophene Library. (2025). Retrieved from [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities | Request PDF - ResearchGate. (2025). Retrieved from [Link]
- Aminothiophene carboxylic acid amides and the use thereof as phosphodiesterase inhibitors - Google Patents. (n.d.).
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - RSC Publishing. (2015). Retrieved from [Link]
-
Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed. (n.d.). Retrieved from [Link]
-
Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Methyl 6-bromobenzo[b]thiophene-2-carboxylate (C007B-229473) - Cenmed Enterprises. (n.d.). Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
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-
6-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester - CAS:550998-58-8. (n.d.). Retrieved from [Link]
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The Lynchpin of Novel Agrochemicals: Harnessing Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate in Synthesis
Introduction: The Benzothiophene Core in Modern Crop Protection
In the relentless pursuit of novel and effective agrochemicals, the molecular scaffold of a lead compound is of paramount importance. Among the privileged structures in medicinal and agrochemical research, the benzothiophene nucleus stands out for its remarkable versatility and broad spectrum of biological activities.[1][2] Its derivatives have been successfully developed into a range of pharmaceuticals and are increasingly recognized for their potential in crop protection.[3][4] This guide focuses on a particularly valuable building block, Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate , and its strategic application in the synthesis of next-generation agrochemicals. The presence of the chloro and methyl substituents on the benzothiophene ring offers a unique electronic and steric profile, which can be fine-tuned to enhance biological efficacy and selectivity.[5]
This document serves as a comprehensive guide for researchers and synthetic chemists in the agrochemical sector. It provides not only detailed protocols but also the underlying scientific rationale for the synthetic transformations, empowering users to adapt and innovate in their own research endeavors.
From Ester to Hydrazide: A Gateway to Bioactive Derivatives
A cornerstone of leveraging this compound in agrochemical synthesis is its conversion to the corresponding hydrazide. This transformation is pivotal as the hydrazide functional group is a versatile handle for introducing a wide array of chemical diversity, leading to compounds with potent biological activities.[6] The acylhydrazone linkage, formed by the condensation of a hydrazide with an aldehyde or ketone, is a well-established pharmacophore in many bioactive molecules, including those with pesticidal properties.[7][8]
The synthetic pathway involves a two-step process: the saponification of the methyl ester to the corresponding carboxylic acid, followed by reaction with hydrazine hydrate to yield the desired 3-chloro-6-methyl-benzo[b]thiophene-2-carboxylic acid hydrazide.[9]
Reaction Workflow: Ester to Hydrazide
Caption: Synthetic pathway from the starting ester to the key hydrazide intermediate.
Application in Agro-Synthon Strategy: The Acylhydrazone Connection
The true synthetic utility of 3-Chloro-6-methyl-benzo[b]thiophene-2-carboxylic acid hydrazide in an agrochemical context lies in its ability to serve as a precursor to a vast library of N-acylhydrazone derivatives. The reaction is a straightforward condensation with a diverse range of aldehydes and ketones, allowing for systematic exploration of structure-activity relationships (SAR). This approach is a powerful tool in the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
While the primary literature on the direct agrochemical applications of acylhydrazones derived from this specific benzothiophene is emerging, the broader class of benzothiophene-containing compounds has demonstrated significant potential. For instance, various benzothiazole derivatives, which share structural similarities, have shown promise as fungicides.
General Synthesis of Benzothiophene Acylhydrazones
Caption: General workflow for the synthesis of a library of benzothiophene acylhydrazones.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar benzothiophene derivatives and are intended to serve as a robust starting point for researchers.[9]
Protocol 1: Synthesis of 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1N
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a 3N aqueous solution of NaOH (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dilute the residue with water and acidify to a pH of approximately 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid as a solid.
Protocol 2: Synthesis of 3-Chloro-6-methyl-benzo[b]thiophene-2-carboxylic acid hydrazide
Materials:
-
6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
-
Ethanol (EtOH)
-
Hydrazine hydrate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (1 equivalent) in ethanol, add hydrazine hydrate (10 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to obtain 3-Chloro-6-methyl-benzo[b]thiophene-2-carboxylic acid hydrazide.
Protocol 3: General Procedure for the Synthesis of Benzothiophene Acylhydrazones
Materials:
-
3-Chloro-6-methyl-benzo[b]thiophene-2-carboxylic acid hydrazide
-
Substituted aldehyde or ketone (1 equivalent)
-
Ethanol (EtOH)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 3-Chloro-6-methyl-benzo[b]thiophene-2-carboxylic acid hydrazide (1 equivalent) in ethanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Data Summary
The following table provides representative data for the synthesis of the key intermediate and a sample acylhydrazone derivative.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid | C₁₀H₇ClO₂S | 226.68 | >90 | 271-275 |
| 3-Chloro-6-methyl-benzo[b]thiophene-2-carboxylic acid hydrazide | C₁₀H₉ClN₂OS | 240.71 | 85-95 | N/A |
| Representative Acylhydrazone | Varies | Varies | 70-90 | Varies |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The straightforward conversion to its corresponding hydrazide opens a gateway to a vast chemical space of acylhydrazone derivatives. This synthetic strategy allows for the systematic modification of the molecular structure, a crucial step in the optimization of biological activity.
Future research should focus on the synthesis of diverse libraries of these acylhydrazones and their subsequent screening for fungicidal, herbicidal, and insecticidal activities. The insights gained from such studies will undoubtedly contribute to the development of the next generation of effective and environmentally benign crop protection agents.
References
- Google Patents.
- Google Patents. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.
-
Barbier, E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89. [Link]
-
ResearchGate. (2024). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
-
Song, B., et al. (2020). Discovery of novel bis-sulfoxide derivatives bearing acylhydrazone and benzothiazole moieties as potential antibacterial agents. Pesticide Biochemistry and Physiology, 168, 104605. [Link]
-
Wang, Y., et al. (2024). Hydrazone derivatives in agrochemical discovery and development. Chinese Chemical Letters, 35(3), 108207. [Link]
-
Barbier, E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC, E89. [Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC. [Link]
- Google Patents. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
- Google Patents. WO1995015323A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO[b]THIOPHENE-2-CARBONYL CHLORIDES.
-
PubChem. Methods for degrading toxic compounds - Patent US-8278063-B2. [Link]
- Google Patents. NZ236433A - Benzo(b)thiophene derivatives, preparation and fungicidal compositions thereof.
-
Googleapis.com. (12) United States Patent. [Link]
-
Semantic Scholar. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
-
International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects. [Link]
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- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 4. WO1995015323A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO[b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]
- 5. NZ236433A - Benzo(b)thiophene derivatives, preparation and fungicidal compositions thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazone derivatives in agrochemical discovery and development [ouci.dntb.gov.ua]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel bis-sulfoxide derivatives bearing acylhydrazone and benzothiazole moieties as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Benzo[b]thiophenes and the Power of Suzuki Coupling
The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of this core structure is paramount for the development of novel therapeutic agents with enhanced potency and selectivity. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds. This reaction facilitates the linkage of the benzo[b]thiophene core with a diverse array of aryl and heteroaryl moieties, enabling the systematic exploration of structure-activity relationships (SAR).
This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate, a key intermediate for the synthesis of novel biaryl benzo[b]thiophene derivatives. We will delve into the mechanistic underpinnings of this reaction, particularly addressing the challenges associated with the use of an aryl chloride, and present a comprehensive, field-proven protocol.
The Challenge of Activating Aryl Chlorides in Suzuki Coupling
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.
The reactivity of the aryl halide is a critical factor, with the general trend being Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. The strength of the carbon-chlorine bond makes aryl chlorides less reactive and their oxidative addition to the palladium(0) center is often the rate-limiting step. Overcoming this hurdle requires carefully selected catalytic systems, typically involving bulky, electron-rich phosphine ligands that promote the formation of the active palladium species and facilitate the oxidative addition step.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The choice of an appropriate ligand is crucial for the efficiency of the catalytic cycle, especially when dealing with less reactive aryl chlorides.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki Coupling of this compound
Materials and Reagents
-
Substrate: this compound
-
Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 - 1.5 equivalents)
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Ligand: A bulky, electron-rich phosphine ligand such as Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃), or a Buchwald ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-6 mol%)
-
Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent: Anhydrous, degassed solvent such as 1,4-Dioxane, Toluene, or a mixture of Toluene/Water or Dioxane/Water.
-
Inert Gas: Nitrogen or Argon
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and equipment for inert atmosphere techniques.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
In a separate vial, briefly mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction flask.
-
Evacuate and backfill the reaction flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition and Reaction:
-
Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may need to be determined empirically.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3-methylbenzo[b]thiophene-2-carboxylate.
-
Experimental Workflow Diagram
Figure 2: General Experimental Workflow for the Suzuki Coupling Reaction.
Data Presentation: Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the phosphine ligand is paramount for the successful coupling of an aryl chloride like this compound. The table below summarizes commonly employed catalytic systems for Suzuki couplings of challenging aryl chlorides, which can serve as a starting point for optimization.
| Catalyst System | Ligand Type | Typical Substrates | Key Advantages |
| Pd(OAc)₂ / PCy₃ | Trialkylphosphine | Diverse aryl and vinyl triflates, some aryl chlorides.[1] | Commercially available and effective for a range of substrates. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Trialkylphosphine | Wide range of aryl and vinyl halides, including chlorides.[1] | Highly active, often enabling reactions at room temperature.[1] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Electron-rich and sterically hindered aryl chlorides. | High thermal stability and activity for challenging substrates. |
| Palladacycles | Pre-formed Pd-C bonded | Deactivated and hindered aryl chlorides.[2] | Often highly active and stable catalyst precursors.[2] |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of an appropriate bulky, electron-rich phosphine ligand. The palladium-to-ligand ratio can be critical and may require optimization.
-
Inefficient Oxidative Addition: The reaction temperature may be too low. Consider increasing the temperature in increments.
-
Oxygen Contamination: Rigorous exclusion of oxygen is crucial to prevent catalyst deactivation. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur if the reaction mixture is not properly degassed or if the transmetalation is slow. Using a slight excess of the boronic acid can sometimes be beneficial.
-
Protodeboronation: The boronic acid can be cleaved by residual water or acidic protons. Ensure the use of anhydrous solvents and a sufficiently strong base.
-
-
Reagent Quality:
-
The quality of the palladium catalyst, ligand, and base can significantly impact the reaction outcome. Use reagents from reputable suppliers.
-
Boronic acids can dehydrate to form boroxines upon storage, which can affect their reactivity. It is often advisable to use fresh or properly stored boronic acids.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound presents a viable and powerful strategy for the synthesis of novel biaryl derivatives for applications in drug discovery and materials science. While the reduced reactivity of the aryl chloride moiety poses a challenge, the use of modern catalytic systems featuring bulky, electron-rich phosphine ligands can effectively facilitate this transformation. The protocol and considerations outlined in this guide provide a robust framework for researchers to successfully implement and optimize this important reaction.
References
-
Subhas, M. S., Racharlawar, S. S., Sridhar, B., Kennady, P. K., Likhar, P. R., Kantam, M. L., & Bhargava, S. K. (2010). New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides. Organic & Biomolecular Chemistry, 8(13), 3001–3006. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Heo, Y., Song, Y. S., Kim, B. T., & Heo, J.-N. (2006). A highly regioselective synthesis of 2-aryl-6-chlorobenzothiazoles employing microwave-promoted Suzuki–Miyaura coupling reaction. Tetrahedron Letters, 47(18), 3091–3094.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
Sources
High-Fidelity Purification of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate via Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate is a heterocyclic compound of significant interest as a structural motif and key intermediate in medicinal chemistry and materials science.[1][2] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate reaction kinetics, and introduce contaminants into final active pharmaceutical ingredients (APIs). This application note provides a detailed, field-proven protocol for the purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography. We will elucidate the rationale behind methodological choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to the execution of an optimized gradient elution, ensuring researchers can achieve high purity and yield with confidence.
Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on the principles of normal-phase adsorption chromatography.[3] In this mode, the stationary phase is highly polar, while the mobile phase is relatively non-polar.[4] Our target molecule, this compound, possesses both non-polar (benzothiophene core, chloro- and methyl- groups) and polar (methyl ester) functionalities, classifying it as a compound of intermediate polarity.
The separation mechanism relies on the differential partitioning of the crude mixture's components between the stationary and mobile phases.[5]
-
Stationary Phase: Silica gel (SiO₂) is used, which has a surface rich in polar silanol (Si-OH) groups.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate).
-
Separation Dynamics:
-
Highly polar impurities (e.g., residual acids, bases, or highly oxidized byproducts) will adsorb strongly to the silica gel and elute slowly.
-
Non-polar impurities (e.g., unreacted starting materials, non-polar byproducts) will have minimal interaction with the silica, dissolving readily in the mobile phase and eluting quickly.
-
The target compound, with its intermediate polarity, will exhibit moderate adsorption, allowing it to be cleanly separated from both extremes by carefully controlling the polarity of the mobile phase.[6]
-
The logical workflow for developing and executing this purification is outlined below.
Method Development: From TLC to Column
A successful column separation is a scaled-up version of a well-resolved Thin-Layer Chromatography (TLC) separation.[6] TLC is a rapid, low-cost analytical tool used to determine the optimal mobile phase composition before committing a larger quantity of material to the column.[7]
Core Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2 - 0.3.[8]
-
Why this Rf? An Rf in this range ensures the compound interacts sufficiently with the stationary phase to separate from non-polar impurities (which will have a higher Rf) but moves fast enough to elute in a reasonable volume of solvent, preventing excessive band broadening and separation from more polar impurities (which will have a lower Rf).[7]
Protocol for TLC Analysis:
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the dissolved mixture onto a silica gel TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Rf value for the spot corresponding to the product:
-
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
-
Select the solvent system that provides the target Rf of ~0.2-0.3 and shows good separation between the product spot and any visible impurities.
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. The scale can be adjusted by maintaining the ratio of crude material to silica gel mass (typically 1:30 to 1:100, depending on separation difficulty).[9]
| Item | Specification |
| Stationary Phase | Silica Gel, Flash Grade (e.g., 40-63 µm) |
| Mobile Phase (Non-polar) | Hexane or Petroleum Ether, HPLC Grade |
| Mobile Phase (Polar) | Ethyl Acetate (EtOAc), HPLC Grade |
| Column | Glass or pre-packed flash column, ~40 g |
| Sample Adsorbent | Celite® or a small amount of silica gel |
| Analysis | TLC Plates (Silica gel 60 F₂₅₄) |
Step 1: Column Preparation (Slurry Packing) The slurry packing method is preferred as it minimizes air bubbles and ensures a homogeneously packed column, which is critical for high-resolution separation.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.
-
In a beaker, prepare a slurry by mixing ~40 g of silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to dislodge any air bubbles and encourage uniform packing.
-
Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Apply gentle pressure with air or nitrogen to accelerate packing if performing flash chromatography.[7]
-
Add another thin layer (~0.5 cm) of sand on top of the silica bed to prevent disruption during sample and solvent addition.
Step 2: Sample Preparation and Loading (Dry Loading) Dry loading is highly recommended as it often leads to sharper bands and better separation compared to liquid loading, especially if the crude product is not highly soluble in the mobile phase.[10]
-
Dissolve ~1 g of the crude this compound in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add ~2-3 g of Celite® or silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[11]
-
Carefully add this powder as a uniform layer on top of the sand at the top of the prepared column.
Step 3: Elution and Fraction Collection The elution can be performed isocratically (with a single solvent composition) or with a gradient (gradually increasing the mobile phase polarity). A gradient is often more efficient for complex mixtures.[8]
-
Carefully fill the column with the initial mobile phase.
-
Begin elution by opening the stopcock and applying pressure (if using flash chromatography).
-
Start collecting fractions (e.g., 10-15 mL per tube) immediately.
-
If using a gradient, gradually increase the percentage of Ethyl Acetate in the Hexane mobile phase. A typical gradient might be:
-
Column Volumes 1-2: 95:5 Hexane:EtOAc
-
Column Volumes 3-10: 90:10 Hexane:EtOAc
-
Column Volumes 11-15: 85:15 Hexane:EtOAc
-
-
Maintain a constant flow rate for reproducible results.
Step 4: Fraction Analysis and Product Isolation
-
Monitor the elution process by spotting fractions onto TLC plates. A multi-spotter can be used for efficiency.
-
Develop the TLC plates using the optimized solvent system from the method development phase.
-
Identify the fractions containing the pure product (single spot at the target Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified solid product.
Troubleshooting
| Issue | Potential Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. If Rf is too high (>0.4), decrease polarity. If too low (<0.1), increase polarity.[11] |
| Column overloaded with sample. | Reduce the amount of sample loaded relative to the silica gel mass. A standard ratio is 1:30 (w/w).[9] | |
| Cracked Silica Bed | Column ran dry; thermal stress. | Always keep the silica bed wetted with solvent. Ensure packing and elution are performed at a stable temperature. |
| Tailing Peaks | Sample is too acidic/basic; interactions with silica. | Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds) to neutralize active sites on the silica.[8] |
| Product Insoluble | Poor solubility in the chosen mobile phase. | Use the dry loading method.[7] Consider a different, compatible solvent system if solubility is extremely low, which may require re-screening via TLC. |
Conclusion
The protocol described provides a robust and reproducible method for the high-purity isolation of this compound. By leveraging systematic method development with TLC and employing best practices such as slurry packing and dry sample loading, researchers can effectively remove both more polar and less polar impurities. This ensures the acquisition of high-quality material essential for subsequent stages in drug discovery and development.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- Cole-Parmer. (2023, August 1).
- Biocompare. (2023, May 18). Chromatography Column Selection Guide. Biocompare.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
- Khan Academy. (n.d.).
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- Unknown. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method.
- Ye, L. M., Qian, L., Chen, Y. Y., Zhang, X. J., & Yan, M. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.
- Indian Academy of Sciences. (2018, August 11).
- Biotage. (2023, January 20).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column. University of Rochester.
- University of Rochester, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2019, June 5).
- Unknown. (n.d.).
- AZoM. (2023, October 11).
- The Royal Society of Chemistry. (n.d.).
- Hari, T. Hering, B. König. (2012).
- Sigma-Aldrich. (n.d.).
- Lead Sciences. (n.d.).
- Chem-Impex. (n.d.).
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Application Note: Strategic Pathways for the Synthesis of Novel Heterocyclic Scaffolds from Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
Introduction
The benzo[b]thiophene scaffold is a prominent heterocyclic core in medicinal chemistry and materials science. As a bioisostere of indole, it is found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The starting material, Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate, is a particularly versatile building block. Its structure offers multiple reactive sites for strategic functionalization: the C2-ester for transformation into various reactive intermediates, the C6-chloro group for cross-coupling reactions, and the C3-methyl group for potential annulation strategies.
This guide provides detailed protocols for leveraging these reactive sites to synthesize a diverse array of novel heterocyclic compounds, including pendant 1,3,4-oxadiazoles and C6-arylated benzo[b]thiophenes. The methodologies are designed to be robust and adaptable for researchers in drug discovery and synthetic chemistry.
Analysis of Synthetic Strategy
The synthetic potential of this compound stems from three primary reactive centers. Our strategy is to exploit these centers in a logical sequence to generate chemical diversity.
-
C2-Ester Modification: The methyl ester at the C2 position is an ideal starting point. It can be readily converted into a hydrazide, which is a key precursor for the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.[2]
-
C6-Chloro Derivatization: The chloro substituent at the C6 position is a handle for modern cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, can be employed here to introduce aryl or heteroaryl moieties, significantly expanding the structural diversity of the scaffold.[3][4][5]
-
Sequential Functionalization: By combining these approaches, a library of compounds can be generated. For instance, the C2-ester can first be converted to a new heterocyclic ring, followed by a Suzuki coupling at the C6-position, or vice versa.
The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic strategy for creating diverse heterocyclic compounds.
Part 1: Synthesis of Key Intermediates
The conversion of the starting ester into a more versatile carbohydrazide is a critical first step for building several classes of heterocycles.
Protocol 1.1: Synthesis of 6-chloro-3-methylbenzo[b]thiophene-2-carbohydrazide (Intermediate 1)
Rationale: The reaction of a methyl ester with hydrazine hydrate is a standard and efficient method for the synthesis of acyl hydrazides.[6] Ethanol is used as a solvent due to its ability to dissolve both the starting ester and hydrazine hydrate, facilitating the reaction. The reflux condition provides the necessary activation energy for the nucleophilic acyl substitution.
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol (Absolute)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq., e.g., 2.55 g, 10 mmol) in absolute ethanol (40 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (10.0 eq., e.g., 3.13 mL, 100 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The starting ester spot should disappear and a new, more polar spot corresponding to the hydrazide should appear.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A white solid precipitate should form.
-
Isolation: Filter the solid precipitate and wash it with a small amount of cold ethanol. If no solid forms, concentrate the reaction mixture under reduced pressure. Add distilled water (50 mL) to the residue and extract the product with dichloromethane (3 x 30 mL).[6]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from ethanol to afford 6-chloro-3-methylbenzo[b]thiophene-2-carbohydrazide as a white crystalline solid.
Expected Outcome:
-
Yield: 85-95%
-
Appearance: White crystalline solid
-
Characterization: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR should show a characteristic broad singlet for the -NH₂ protons and another for the -NH- proton, alongside the aromatic and methyl protons.
Part 2: Synthesis of Pendant Heterocyclic Derivatives
With the carbohydrazide intermediate in hand, various five-membered heterocycles can be synthesized. Here, we detail the protocol for 1,3,4-oxadiazoles.
Protocol 2.1: Synthesis of 2-(5-Aryl-1,3,4-oxadiazol-2-yl)-6-chloro-3-methylbenzo[b]thiophene (Product Class 1)
Rationale: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is commonly achieved through the cyclization of a 1,2-diacylhydrazine intermediate.[7][8] This intermediate is formed by the acylation of the carbohydrazide with an aroyl chloride. Subsequent dehydration and cyclization, often promoted by reagents like POCl₃ or under thermal conditions, yields the stable aromatic oxadiazole ring.
Experimental Workflow:
Figure 2: Workflow for the two-step synthesis of 1,3,4-oxadiazoles.
Materials:
-
6-chloro-3-methylbenzo[b]thiophene-2-carbohydrazide (Intermediate 1)
-
Substituted Aroyl Chloride (e.g., 4-methoxybenzoyl chloride)
-
Pyridine (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol
Procedure:
-
Acylation: Dissolve Intermediate 1 (1.0 eq., e.g., 2.55 g, 10 mmol) in anhydrous pyridine (20 mL) in a flask cooled in an ice bath (0°C).
-
Add the desired aroyl chloride (1.1 eq., e.g., 1.88 g, 11 mmol) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into cold water (100 mL). The resulting solid, the N,N'-diacylhydrazine intermediate, is collected by filtration, washed with water, and dried.
-
Cyclodehydration: Place the dried diacylhydrazine intermediate in a flask and add phosphorus oxychloride (15 mL).
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid thoroughly with water and then with a dilute sodium bicarbonate solution. Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
| Entry | R Group on Aroyl Chloride | Expected Yield (%) |
| 1 | -H | 80-88 |
| 2 | 4-OCH₃ | 82-90 |
| 3 | 4-Cl | 78-85 |
| 4 | 4-NO₂ | 75-83 |
| Table 1: Representative yields for the synthesis of 1,3,4-oxadiazole derivatives. |
Part 3: Derivatization via Cross-Coupling Reactions
The C6-chloro position allows for the introduction of diverse substituents via palladium-catalyzed cross-coupling reactions.
Protocol 3.1: Suzuki-Miyaura Coupling for C6-Arylation (Product Class 2)
Rationale: The Suzuki-Miyaura coupling is a highly reliable method for forming C(sp²)-C(sp²) bonds.[5][9] The choice of a palladium catalyst, ligand, and base is crucial for achieving high yields.[3] A Pd(OAc)₂/SPhos system is often effective for coupling aryl chlorides, and a base like Cs₂CO₃ is used to activate the boronic acid and facilitate the catalytic cycle.[3] A THF/water solvent system is commonly employed to dissolve both the organic and inorganic reagents.[3][4]
Materials:
-
This compound (Starting Material)
-
Arylboronic acid (e.g., 4-tolylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF) and Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the starting material (1.0 eq., e.g., 2.55 g, 10 mmol), the arylboronic acid (1.5 eq., 15 mmol), and Cesium Carbonate (2.0 eq., 20 mmol).
-
Catalyst Addition: In a separate vial, add Palladium(II) acetate (2 mol%, 0.045 g, 0.2 mmol) and SPhos (4 mol%, 0.164 g, 0.4 mmol). Add this mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen. Add degassed THF (40 mL) and degassed water (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the C6-arylated product.
Expected Outcome:
-
Yield: 65-85% (highly dependent on the boronic acid used)
-
Appearance: Typically a white to off-white solid.
-
Characterization: Successful coupling is confirmed by the disappearance of the C6-chloro signal in the mass spectrum and the appearance of new aromatic proton and carbon signals in the NMR spectra.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic systems. The protocols outlined in this application note demonstrate two robust and orthogonal synthetic strategies: functionalization at the C2-ester position to form pendant heterocycles and derivatization at the C6-chloro position via Suzuki-Miyaura cross-coupling. By combining these methods, researchers can rapidly generate libraries of novel benzo[b]thiophene derivatives for screening in drug discovery and materials science applications.
References
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Chanda, T. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? ResearchGate. Available at: [Link]
-
Pippel, J., et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]
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Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]
-
Shang, Y., et al. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Available at: [Link]
-
Aliyeva, G., et al. (2021). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]
-
Johnston, J. N., et al. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available at: [Link]
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Whale, A. D., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. Available at: [Link]
-
Beck, J. R. (1983). Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. CN103408454A - Preparation method of hydrazide compound. Google Patents.
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2008). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. ResearchGate. Available at: [Link]
-
Cranwell, P. B., et al. (2015). Methyl hydrazinocarboxylate as a practical alternative to hydrazine in the Wolff–Kishner reaction. CentAUR. Available at: [Link]
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Patel, M. A., et al. (2022). Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Connect Journals. Available at: [Link]
-
ResearchGate. Synthesis of Acetamides from Aryl Amines and Acetonitrile by Diazotization under Metal-Free Conditions. ResearchGate. Available at: [Link]
-
ResearchGate. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. ResearchGate. Available at: [Link]
-
ResearchGate. Scope of benzothiophenes.[a,b] [a] Reactions were conducted on a.... ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
El-Damasy, A. K., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. MDPI. Available at: [Link]
-
Ortiz, M. J., et al. (2022). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC - NIH. Available at: [Link]
-
Patil, S. S., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR. Available at: [Link]
-
SciSpace. Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. SciSpace. Available at: [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]
-
Johnston, J. N., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PMC - NIH. Available at: [Link]
-
PrepChem.com. Synthesis of 7-Chloro-3-methylbenzo[b]thiophene. PrepChem.com. Available at: [Link]
-
Matos, M. J., et al. (2022). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC - PubMed Central. Available at: [Link]
-
Al-Saleh, F. S., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC - NIH. Available at: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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SciELO. pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link]
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NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. Available at: [Link]
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Application Notes and Protocols for the Scalable Synthesis of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This document provides a comprehensive guide to the scalable synthesis of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug discovery. The benzo[b]thiophene core is a privileged structure found in numerous biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1] This guide presents a robust and scalable three-step synthetic route, offering detailed, step-by-step protocols, mechanistic insights, and discussions on process optimization and safety. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high yields, making it suitable for both academic research and industrial drug development settings.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
Benzo[b]thiophenes are a class of bicyclic heterocyclic compounds where a benzene ring is fused to a thiophene ring. This structural motif is of paramount interest to medicinal chemists due to its presence in a wide array of pharmacologically active molecules. The versatility of the benzo[b]thiophene ring system allows for diverse functionalization, leading to compounds with a broad spectrum of biological activities. These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, antioxidant, and antidiabetic properties. The targeted derivative, this compound, serves as a crucial intermediate in the synthesis of more complex drug candidates, where the specific substitution pattern is designed to optimize biological activity and pharmacokinetic properties.
Proposed Scalable Synthetic Route
A judicious selection of the synthetic strategy is paramount for achieving a scalable and economically viable process. The proposed route commences with a commercially available substituted thiophenol, proceeding through a cyclization to form the core benzo[b]thiophene structure, followed by esterification. This approach ensures high regioselectivity and is amenable to large-scale production.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed three-step synthesis of this compound.
Step 1: Synthesis of 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
This initial step involves the construction of the core benzo[b]thiophene ring system. The chosen method is an adaptation of the well-established synthesis of 3-substituted benzo[b]thiophenes from thiophenols and β-ketoesters.[2]
Reaction Mechanism
The reaction proceeds via a two-step sequence:
-
S-alkylation: The thiophenolate anion, generated in situ by treating 4-chlorothiophenol with a base, undergoes nucleophilic substitution with ethyl 2-chloroacetoacetate to form an intermediate thioether.
-
Intramolecular Cyclization: The thioether intermediate is then subjected to an acid-catalyzed intramolecular cyclization, followed by dehydration and tautomerization to yield the stable aromatic benzo[b]thiophene ring. Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation.
Diagram of the Cyclization Mechanism:
Caption: Mechanism of 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid synthesis.
Experimental Protocol: Step 1
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chlorothiophenol | 144.62 | 14.5 g | 0.1 |
| Ethyl 2-chloroacetoacetate | 164.59 | 18.1 g | 0.11 |
| Sodium Ethoxide (21% in ethanol) | 68.05 | 34.0 g | 0.105 |
| Ethanol | 46.07 | 150 mL | - |
| Polyphosphoric Acid (PPA) | - | 150 g | - |
| Toluene | 92.14 | 200 mL | - |
Procedure:
-
To a stirred solution of sodium ethoxide in ethanol in a three-necked flask equipped with a reflux condenser and a dropping funnel, add 4-chlorothiophenol dropwise at room temperature.
-
After the addition is complete, stir the mixture for 30 minutes.
-
Add ethyl 2-chloroacetoacetate dropwise to the reaction mixture and reflux for 4 hours.
-
After cooling, evaporate the ethanol under reduced pressure.
-
To the residue, add toluene and wash with water to remove any inorganic salts.
-
Dry the toluene layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude thioether intermediate.
-
In a separate flask, heat polyphosphoric acid to 80-90 °C with mechanical stirring.
-
Slowly add the crude thioether intermediate to the hot PPA.
-
After the addition, raise the temperature to 100-110 °C and stir for 2 hours.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water until neutral, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid.
Expected Yield: 75-85%
Step 2: Esterification to this compound
The final step is the conversion of the carboxylic acid to its corresponding methyl ester. Two reliable and scalable methods are presented here: Fischer-Speier Esterification and a method involving thionyl chloride.
Method A: Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3][4][5][6][7] The reaction is an equilibrium process, and using a large excess of methanol drives the equilibrium towards the product.
Experimental Protocol: Method A
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid | 226.68 | 22.7 g | 0.1 |
| Methanol | 32.04 | 200 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |
Procedure:
-
Suspend 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid in methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid dropwise with stirring.
-
Heat the mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and reduce the volume of methanol by about half using a rotary evaporator.
-
Pour the concentrated mixture into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and then with a cold sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with water until the filtrate is neutral.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Expected Yield: 90-95%
Method B: Esterification via Acyl Chloride
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by reaction with methanol. This is often a faster and irreversible alternative to Fischer esterification.
Experimental Protocol: Method B
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid | 226.68 | 22.7 g | 0.1 |
| Thionyl Chloride (SOCl₂) | 118.97 | 14.3 g (8.7 mL) | 0.12 |
| Methanol | 32.04 | 100 mL | - |
| Toluene | 92.14 | 150 mL | - |
Procedure:
-
Safety Precaution: Thionyl chloride is corrosive and reacts violently with water.[8][9][10][11] This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Suspend 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid in toluene in a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Add thionyl chloride dropwise to the suspension at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Cool the reaction mixture and evaporate the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acyl chloride in dry toluene.
-
In a separate flask, cool methanol in an ice bath and slowly add the acyl chloride solution with stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Expected Yield: >95%
Diagram of Esterification Mechanisms:
Caption: Comparison of Fischer-Speier and Acyl Chloride esterification mechanisms.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 1 (Cyclization) | Incomplete S-alkylation. | Ensure anhydrous conditions and the use of a slight excess of sodium ethoxide. |
| Incomplete cyclization. | Increase the reaction time or temperature with PPA. Ensure efficient stirring. | |
| Low yield in Esterification (Method A) | Equilibrium not shifted sufficiently. | Use a larger excess of methanol. Remove water using a Dean-Stark apparatus if necessary. |
| Insufficient catalyst. | Increase the amount of sulfuric acid slightly. | |
| Product Contamination | Incomplete reaction. | Monitor the reaction closely with TLC and ensure it goes to completion. |
| Side products from PPA reaction. | Purify the carboxylic acid intermediate thoroughly before esterification. | |
| Residual acid. | Ensure thorough washing with sodium bicarbonate solution after esterification. |
Conclusion
The synthetic route and detailed protocols provided in this application note offer a scalable and efficient method for the synthesis of this compound. By starting with a pre-chlorinated thiophenol, this strategy ensures high regioselectivity, a critical aspect for the synthesis of specific pharmaceutical intermediates. The provided protocols, along with the mechanistic insights and troubleshooting guide, are intended to empower researchers and drug development professionals to produce this valuable compound with high purity and yield.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
An overview of benzo [b] thiophene-based medicinal chemistry. (2017). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.). Retrieved from [Link]
-
Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 3- methylbenzo[b]thiophene. (n.d.). PrepChem.com. Retrieved from [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]
-
The synthesis of different benzo[b]thiophenes.a,ba Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. (n.d.). Google Patents.
-
3-Methylbenzo[b]thiophene-2-carboxylic acid, min 97%, 100 grams. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022, January 14). PMC. Retrieved from [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022, April 18). PMC. Retrieved from [Link]
-
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. This journal is © The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. Retrieved from [Link]
-
Fisher Esterification Mechanism. (2016, April 5). YouTube. Retrieved from [Link]
-
3-Methylbenzo[b]thiophene. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Benzothienobenzofurans via Annulation of Electrophilic Benzothiophenes with Phenols. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Benzothienobenzofurans via Annulation of Electrophilic Benzothiophenes with Phenols. (2021, March 5). PubMed. Retrieved from [Link]
-
Accessing Isomers of Benzothienonaphthofurans via Regio-Controlled Structural Fusion of Electrophilic Benzothiophenes with Naphthols. (n.d.). ResearchGate. Retrieved from [Link]
-
Methyl benzo(b)thiophene-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.
Introduction
This compound is a key building block in the development of various pharmaceutical compounds.[1][2] Its synthesis, while established, can present challenges that affect both yield and purity. This guide provides a structured approach to troubleshooting common issues and optimizing reaction conditions based on established chemical principles and field-proven insights.
The primary synthetic route involves two key stages: the formation of the benzo[b]thiophene core followed by esterification. Each stage has critical parameters that must be controlled for a successful outcome.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield of 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (Intermediate)
Question: My reaction to form the carboxylic acid intermediate (6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid) is resulting in a consistently low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the formation of the benzo[b]thiophene core often stem from several factors related to the starting materials, reaction conditions, and work-up procedure.[3] A systematic evaluation of these aspects is crucial.
Potential Causes and Solutions:
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Purity of Starting Materials:
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Cause: Impurities in the starting materials, such as the substituted thiophene or benzaldehyde derivatives, can lead to unwanted side reactions, consuming reactants and lowering the yield of the desired product.[3]
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Solution: Ensure the purity of all reagents before starting the reaction. It is advisable to use freshly purified starting materials. Characterization by NMR or GC-MS can confirm purity.
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Suboptimal Reaction Conditions:
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Cause: Temperature, reaction time, and the choice of base are critical for the cyclization reaction.[3] Inadequate temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the product or starting materials. The incorrect base or stoichiometry can result in incomplete deprotonation or side reactions.
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Solution:
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Temperature Control: Carefully monitor and control the reaction temperature. A preliminary small-scale experiment to screen a range of temperatures can help identify the optimal condition.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and avoid product degradation over extended periods.[3]
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Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred. A common choice is triethylamine.[4] Ensure the correct molar equivalents of the base are used.
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Atmospheric Conditions:
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Cause: Many organic reactions are sensitive to moisture and oxygen.[3] The presence of water can quench anionic intermediates, while oxygen can lead to oxidative side products.
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Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially when using organometallic reagents or strong bases.[4] Use anhydrous solvents to minimize moisture.
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Inefficient Work-up and Purification:
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Cause: Product loss can occur during the extraction and purification steps. Incomplete extraction, precipitation, or co-elution with impurities during chromatography can significantly reduce the isolated yield.
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Solution:
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Extraction: Optimize the pH of the aqueous layer during extraction to ensure the carboxylic acid is fully protonated and partitions into the organic layer.
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Purification: If using column chromatography, select an appropriate solvent system to achieve good separation.[5] Recrystallization is often a highly effective method for purifying the final product and can lead to higher recovery of pure material.[5]
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Issue 2: Incomplete Esterification of 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
Question: The esterification of my carboxylic acid intermediate to this compound is not going to completion. How can I drive the reaction forward?
Answer: Incomplete esterification is a common equilibrium problem. Several strategies can be employed to shift the equilibrium towards the product side.
Potential Causes and Solutions:
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Equilibrium Limitations:
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Cause: Esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol.
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Solution:
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Use of Excess Alcohol: Employ a large excess of methanol to shift the equilibrium towards the product. Methanol can often be used as the solvent for the reaction.[6]
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Water Removal: If the reaction is conducted in a solvent other than methanol, use a Dean-Stark apparatus to azeotropically remove water as it is formed.
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Insufficient Catalysis:
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Cause: The reaction is typically acid-catalyzed. An insufficient amount of catalyst or a catalyst that is not strong enough will result in a slow or incomplete reaction.
-
Solution:
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Catalyst Choice: Strong acids like sulfuric acid or p-toluenesulfonic acid are effective catalysts.[6]
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Alternative Reagents: For substrates sensitive to strong acids, milder esterification methods can be used. The use of dehydrating agents like 2-methyl-6-nitrobenzoic anhydride in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be highly effective.[7]
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Steric Hindrance:
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Cause: While less of a concern for a methyl ester, steric hindrance around the carboxylic acid group can slow down the reaction rate.
-
Solution: If steric hindrance is suspected, consider converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with methanol.[8] This is a two-step process but is often very high-yielding.
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Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective route involves two main steps:
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Synthesis of 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid: This is often achieved through the condensation of a substituted 2-halobenzaldehyde with a thioglycolate derivative, followed by cyclization and saponification.
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Esterification: The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[3] Use a suitable solvent system (e.g., mixtures of hexanes and ethyl acetate) to achieve good separation between the starting material, intermediate, and product.[5] Staining with a UV lamp is usually sufficient for visualization. For more quantitative analysis, LC-MS can be employed.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
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Thionyl Chloride/Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO2 and HCl, or CO, CO2, and HCl, respectively). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Strong Acids: Concentrated sulfuric acid is highly corrosive. Handle with care and add it slowly to the reaction mixture, as the dissolution process can be exothermic.
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Solvents: Use appropriate flammable solvent handling procedures.
Q4: What is the best method for purifying the final product, this compound?
A4: The choice of purification method depends on the nature of the impurities.
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Column Chromatography: This is a versatile method for removing both polar and non-polar impurities.[5] A gradient elution with a mixture of hexanes and ethyl acetate is often effective.
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Recrystallization: If the crude product is relatively pure, recrystallization can be a highly effective method for obtaining a high-purity crystalline product.[5] Common solvents for recrystallization include ethanol, methanol, or ethyl acetate.
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
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To a solution of the appropriate substituted benzaldehyde in a suitable solvent (e.g., DMSO), add ethyl thioglycolate and triethylamine.[4]
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Heat the reaction mixture at a temperature determined by small-scale optimization studies (e.g., 80-100 °C) and monitor the reaction by TLC.[4]
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Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.
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Filter the solid, wash with water, and dry.
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Perform saponification of the resulting ester using a base such as sodium hydroxide in an alcohol/water mixture.
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After the reaction is complete, acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
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Filter the solid, wash with water, and dry to obtain 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid.
Protocol 2: Esterification to this compound
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Dissolve the 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid in a large excess of methanol.[6]
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Carefully add a catalytic amount of concentrated sulfuric acid.[6]
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Reflux the mixture for several hours, monitoring the reaction progress by TLC.[6]
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Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Cyclization Base | Triethylamine | DBU | Potassium Carbonate |
| Yield (%) | 75 | 82 | 65 |
| Esterification Catalyst | H2SO4 | p-TsOH | SOCl2 then MeOH |
| Yield (%) | 85 | 82 | 95 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
- Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
- Guidechem.
- PMC. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
- Google Patents. IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [ b ]THIOPHENE-2-CARBONYL CHLORIDES.
- Chem-Impex.
- Chem-Impex.
- Organic Chemistry Portal. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride [organic-chemistry.org]
- 8. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]
Side product formation in Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side product formations encountered during the synthesis and subsequent reactions of this important heterocyclic building block. The following content is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Frequently Asked Questions on Synthesis and Purity
This section addresses common issues related to the initial synthesis of the title compound, focusing on impurities and isomeric side products that can arise from the outset.
Question: My synthesis of this compound is yielding a mixture of regioisomers. How can I improve the selectivity and isolate the desired product?
Answer: The formation of regioisomers is a frequent challenge in the synthesis of substituted benzothiophenes, often stemming from the starting materials used in cyclization reactions. For instance, in acid-catalyzed intramolecular cyclizations, mixtures of isomers are common.[1] A typical synthesis for this class of compound involves the reaction of a substituted 2-halobenzaldehyde with a thioglycolate ester.[2][3]
Causality and Expert Insight: The regiochemical outcome is dictated by the substitution pattern of your aromatic precursor. If you start with, for example, a 1,2,4-trisubstituted benzene derivative, the cyclization can potentially proceed in two different directions, leading to the formation of undesired isomers (e.g., 4-chloro or 7-chloro analogs) alongside your target 6-chloro product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric impurities.
Mitigation and Purification Protocol:
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Starting Material Verification: Before beginning the synthesis, confirm the identity and purity of your substituted benzaldehyde precursor by ¹H NMR and GC-MS to ensure you are starting with the correct isomer.
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Reaction Condition Control: Temperature control during the cyclization is crucial. Running the reaction at the lowest effective temperature can often favor the formation of the thermodynamically more stable product. For related syntheses, temperatures can range from 0°C to 80°C.[1][2]
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Post-Synthesis Purification: If a mixture of isomers is unavoidable, separation is necessary.
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Fractional Crystallization: This is often the most scalable method. Attempt to find a solvent system where the desired 6-chloro isomer has significantly different solubility from the other isomers.
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Column Chromatography: For smaller scales, silica gel chromatography is effective. A non-polar eluent system (e.g., Hexane/Ethyl Acetate or Pentane/Diethyl Ether) is typically a good starting point.[2]
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Section 2: Troubleshooting Guide for Downstream Reactions
This section provides solutions for common side product formations when using this compound as a starting material for further chemical transformations.
Issue 1: Hydrolysis of the Methyl Ester
Question: I am attempting to hydrolyze the methyl ester to the corresponding carboxylic acid using NaOH, but my yields are low and the product is impure. What is causing this?
Answer: While the saponification of the methyl ester to 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid is a standard procedure, harsh reaction conditions can lead to decomposition and the formation of side products.[2] The electron-rich benzothiophene ring system can be sensitive to high temperatures in the presence of strong bases.
Causality and Expert Insight: The primary cause of low yield and impurity is often excessive heat or prolonged reaction times. This can promote side reactions such as decarboxylation or other forms of ring degradation, leading to a complex mixture and often a darkening of the reaction solution. The goal is to achieve complete hydrolysis while minimizing the thermal stress on the molecule.
Reaction Pathway: Desired vs. Side Reaction
Caption: Pathway for benzylic bromination.
Recommended Protocol: Selective Mono-bromination
This protocol is based on standard procedures for benzylic bromination. [4]
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Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable non-polar solvent (e.g., n-heptane or cyclohexane).
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide (0.05 eq.).
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Initiation and Reaction:
-
Irradiate the flask with a bulb (e.g., a 200W incandescent lamp) to initiate the reaction. [4] * Heat the mixture to a gentle reflux and stir.
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Monitor the reaction closely by TLC (a non-polar eluent like petroleum ether is suitable). The product spot should appear below the starting material. The reaction is typically complete in 2-4 hours.
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Workup:
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Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
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Wash the filtrate with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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-
Purification: The crude product can be purified by recrystallization or flash chromatography to yield the pure 3-(bromomethyl) derivative.
Section 3: References
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]
-
PROCESS FOR THE SYNTHESIS OF BENZO B]THIOPHENES. Google Patents. Available at:
-
Synthesis of 3-methylbenzo[b]thiophene-6-carboxylic acid methyl ester. PrepChem.com. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health (NIH). Available at: [Link]
-
Regioselective Benzo[b]thiophene Synthesis. Scribd. Available at: [Link]
-
Process for the synthesis of benzo[b]thiophenes. Google Patents. Available at:
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Royal Society of Chemistry. Available at: [Link]
-
Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. Google Patents. Available at:
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Royal Society of Chemistry. Available at: [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
Technical Support Center: Optimization of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and an optimized experimental protocol. Our goal is to empower you to overcome common synthetic challenges and significantly reduce reaction times for this important heterocyclic compound.
Troubleshooting Guide: From Stalled Reactions to Impure Products
This section addresses specific issues you may encounter during the synthesis. The most common and efficient route to the target molecule is a variation of the Fiesselmann thiophene synthesis, involving the condensation of a 2-mercapto-4-chlorobenzaldehyde with a β-ketoester, such as methyl acetoacetate, followed by cyclization.
Question 1: My reaction has stalled or is showing very slow conversion by TLC/GC-MS analysis. What are the likely causes?
Answer: A stalled or slow reaction is one of the most frequent challenges. The root cause often lies with the reagents, catalyst, or reaction conditions.
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Purity and Activity of Reagents:
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2-mercapto-4-chlorobenzaldehyde: This starting material can be susceptible to oxidation, forming a disulfide. An aged or improperly stored bottle may contain significant amounts of this disulfide, which is unreactive. Confirm the purity by ¹H NMR and melting point. If oxidation is suspected, consider purifying the starting material by recrystallization.
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Base Inactivity: The base, typically a tertiary amine like triethylamine (TEA) or a weaker base like piperidine, is crucial for the initial condensation step.[1] Ensure your base is fresh and anhydrous. An opened bottle of TEA can absorb atmospheric moisture and CO₂, reducing its efficacy.
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Suboptimal Temperature:
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While higher temperatures can accelerate reactions, excessive heat can lead to side product formation and decomposition of starting materials or the desired product. The optimal temperature for the initial condensation is typically in the range of 60-80 °C. For the subsequent cyclization, a slightly higher temperature might be needed, but this should be determined empirically.
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Inadequate Mixing:
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If the reaction mixture is heterogeneous, ensure vigorous stirring to maximize the interaction between reactants.
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Question 2: The yield of my desired product is consistently low, and I am observing multiple side products. How can I improve the yield and selectivity?
Answer: Low yields are often a consequence of competing side reactions or suboptimal reaction conditions.
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Choice of Base and Solvent:
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The basicity and nucleophilicity of the amine catalyst are critical. A base that is too strong can promote self-condensation of the methyl acetoacetate. A base that is too weak will result in a slow reaction. Triethylamine is often a good starting point. Morpholine is also a common choice in similar condensations due to its ability to solubilize sulfur in related Gewald reactions.[2]
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The solvent plays a key role in reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO can accelerate the reaction but may be difficult to remove during workup.[3] Alcohols like ethanol or methanol are also commonly used and can facilitate easier product precipitation.[4]
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Control of Stoichiometry:
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Ensure precise stoichiometry. An excess of the β-ketoester can lead to side products. A slight excess (1.1 to 1.2 equivalents) of the ketoester and base relative to the mercaptobenzaldehyde is a good starting point.
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Atmosphere Control:
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Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the sensitive thiol starting material, thereby improving the yield.[3]
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Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this synthesis, and how does it inform optimization?
A1: The reaction proceeds through an initial Knoevenagel condensation between the 2-mercapto-4-chlorobenzaldehyde and methyl acetoacetate, catalyzed by the base. This is followed by an intramolecular Michael addition of the thiolate onto the α,β-unsaturated ester, leading to cyclization and subsequent dehydration to form the benzo[b]thiophene ring. Understanding this mechanism highlights the importance of an effective base for the initial condensation and conditions that favor the intramolecular cyclization over potential polymerization or side reactions.
Q2: How significantly does temperature affect the reaction time?
A2: Temperature is a critical parameter. The initial condensation is often exothermic and may require initial cooling before heating to the optimal reaction temperature. A systematic approach is recommended. Start at a moderate temperature (e.g., 60 °C) and monitor the reaction progress. If the reaction is slow, incrementally increase the temperature by 10 °C intervals. Be aware that temperatures above 120 °C may lead to decomposition.
Q3: Can microwave irradiation be used to accelerate this reaction?
A3: Yes, microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating many heterocyclic syntheses, including those for thiophenes and benzo[b]thiophenes.[5][6] Microwave heating can dramatically reduce reaction times from hours to minutes.[5] This is due to efficient and uniform heating of the reaction mixture. It is highly recommended to explore microwave conditions if the equipment is available.
Q4: What is the best method for monitoring the reaction progress?
A4: Thin-layer chromatography (TLC) is the most convenient method for real-time monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting materials and the product. The disappearance of the limiting reagent (likely the mercaptobenzaldehyde) and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can be used to determine the conversion and identify any major side products.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound.
Reagents and Materials:
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2-mercapto-4-chlorobenzaldehyde
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Methyl acetoacetate
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Triethylamine (TEA)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-mercapto-4-chlorobenzaldehyde (1.0 eq).
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Add anhydrous DMF to dissolve the starting material.
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Add methyl acetoacetate (1.1 eq) followed by triethylamine (1.2 eq) to the reaction mixture.
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Heat the reaction mixture to 70 °C and stir under a nitrogen atmosphere.
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Monitor the reaction progress every 30 minutes using TLC (3:7 ethyl acetate/hexane).
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Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Data Summary for Optimization
The following table provides a summary of how different reaction parameters can affect the reaction time and yield. This data is illustrative and should be used as a guide for your optimization experiments.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Triethylamine | Piperidine | DBU | Triethylamine often provides a good balance of reactivity and selectivity. DBU may be too strong and lead to side products. |
| Solvent | DMF | Ethanol | Toluene | DMF generally leads to faster reaction times due to its polar aprotic nature. Ethanol is a greener solvent and can facilitate product precipitation. |
| Temperature | 60 °C | 80 °C | 100 °C | Increasing temperature will decrease reaction time, but may negatively impact yield and purity above an optimal point. |
| Heating Method | Oil Bath | Microwave | N/A | Microwave heating can reduce reaction times from hours to minutes. |
Workflow Visualization
The following diagram illustrates a systematic workflow for troubleshooting and optimizing the synthesis of this compound.
Caption: Systematic workflow for troubleshooting and optimization.
References
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025, August 9). Retrieved from [Link]
-
RSC Publishing. (2015, May 12). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
NIH. (2022, April 18). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from [Link]
-
NIH. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
Welcome to the technical support guide for the purification of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules, achieving high purity is critical for downstream applications and regulatory compliance.[1]
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in the principles of separation science. We will explore the causal relationships behind common purification issues and provide validated strategies to overcome them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the purification of this compound.
Q1: What are the most likely impurities I'll encounter after synthesizing this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. However, for typical syntheses of benzothiophenes, such as those involving cyclization reactions, you should anticipate the following classes of impurities:
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Unreacted Starting Materials: Depending on the specific pathway, these could include precursors like substituted 2-chlorothiophenols or ketoesters.
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Regioisomers: Isomeric products, such as other chloro-position isomers, can form depending on the selectivity of the halogenation or cyclization steps.
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Byproducts of Side Reactions: Friedel-Crafts type reactions, often used in thiophene chemistry, can lead to side products due to the catalyst's interaction with the heterocyclic ring.[2][3] Over-methylation or reactions with residual solvents are also possible.
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Hydrolysis Product: The most common process-related impurity is the corresponding carboxylic acid, 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid. This occurs if the methyl ester is exposed to acidic or basic conditions, particularly in the presence of water, during workup or purification.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, THF, toluene) and reagents like N-bromosuccinimide (if a bromination-substitution route is used) can be carried through.[4]
Q2: My crude product is a dark, viscous oil, but the literature describes it as a solid. What is the likely cause?
A2: This is a classic sign that impurities are depressing the melting point and inhibiting crystallization. The presence of residual high-boiling solvents (like DMF or DMSO) or significant amounts of oily byproducts can lead to this issue. Before attempting direct purification, consider an aqueous workup. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane, and wash sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, water, and then brine. Drying the organic layer thoroughly and concentrating it in vacuo should yield a product more amenable to crystallization or chromatography.
Q3: How do I efficiently remove the hydrolyzed carboxylic acid impurity?
A3: The carboxylic acid impurity is best removed using a liquid-liquid extraction (acid-base extraction) prior to chromatography or recrystallization. The key is the difference in pKa between the ester (neutral) and the carboxylic acid (acidic).
Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt and partition into the aqueous layer.
-
Separate the aqueous layer. Repeat the wash 1-2 times to ensure complete removal.
-
Wash the organic layer with water, followed by saturated brine to remove residual base and dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q4: How do I decide between recrystallization and column chromatography for the primary purification step?
A4: The choice depends on the purity of your crude material and the nature of the impurities. Use the following decision tree as a guide.
Sources
Technical Support Center: Recrystallization of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
Welcome to the technical support center for the purification of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for obtaining high-purity material through recrystallization. The following content is structured in a question-and-answer format to directly address common challenges and provide robust, field-tested protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence recrystallization?
A1: Understanding the molecule's structure is fundamental to designing a purification strategy. This compound is a relatively non-polar, aromatic ester with a rigid, planar benzothiophene core. Its key features include:
-
Aromatic System: The benzothiophene ring system is hydrophobic and prone to π-stacking interactions, which favors crystal lattice formation.
-
Ester Group (-COOCH₃): This group introduces some polarity, allowing for solubility in moderately polar solvents. General principles suggest that solvents with similar functional groups, such as other esters (ethyl acetate) or alcohols, can be effective solubilizers[1].
-
Substituents (-Cl, -CH₃): The chloro and methyl groups increase the molecular weight and contribute to its non-polar character.
These properties suggest that the compound will have poor solubility in highly polar solvents like water but good solubility in many organic solvents, especially upon heating. The ideal recrystallization solvent will exhibit a steep solubility curve: low solubility at room temperature and high solubility at its boiling point[2].
Q2: How do I select an appropriate solvent system for recrystallization?
A2: Solvent selection is the most critical step. An ideal solvent should dissolve the compound completely when hot but sparingly when cold, while impurities should remain either completely soluble or insoluble at all temperatures.
Initial Solvent Screening Protocol:
-
Place approximately 20-30 mg of your crude material into a small test tube.
-
Add a small volume (e.g., 0.5 mL) of the candidate solvent at room temperature. Observe if the compound dissolves. If it dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves[3].
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe the quality and quantity of the crystals that form.
Based on the structure and empirical data from related benzothiophene derivatives, the following solvents are recommended for screening[4][5][6]:
| Solvent System | Rationale & Expected Behavior | Potential Impurities Targeted |
| Methanol (MeOH) | Often effective for aromatic esters. A related compound, ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, was successfully recrystallized from MeOH[4]. | Moderately polar by-products. |
| Ethanol (EtOH) | Similar to methanol but less volatile. Good for compounds with moderate polarity[3]. | Polar impurities. |
| Isopropanol (IPA) | Less polar than EtOH; may provide a better solubility differential. | Less polar impurities. |
| Ethyl Acetate (EtOAc) / Hexane | A powerful mixed-solvent system. Dissolve the compound in a minimum of hot EtOAc (the "good" solvent) and add hexane (the "poor" solvent) dropwise until turbidity appears. Re-heat to clarify and cool slowly[1][6]. | A broad range of impurities, particularly non-polar ones. |
| Dichloromethane (DCM) / Hexane | Similar to EtOAc/Hexane. DCM is an excellent solvent for many organics. Recrystallization of a related acid chloride was achieved from a CH₂Cl₂/hexane mixture[5]. | Non-polar starting materials or by-products. |
Q3: What are the likely impurities I need to remove?
A3: Impurities will depend on the synthetic route. Common syntheses for benzothiophenes may involve cyclization reactions of substituted benzaldehydes or benzonitriles with thioglycolates[7]. Potential impurities include:
-
Unreacted Starting Materials: e.g., 5-chloro-2-mercapto-phenylacetic acid derivatives or related precursors.
-
Reaction Intermediates: Incomplete cyclization products.
-
Side-Reaction Products: Over-alkylated or halogenated species, or products from undesired reaction pathways.
-
Reagents: Residual coupling agents or bases used in the synthesis.
Recrystallization is particularly effective at removing impurities with different solubility profiles from the target compound. For colored impurities, an activated carbon treatment may be necessary.
Part 2: Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example: Methanol)
This protocol is a primary choice when a suitable single solvent, like methanol, is identified.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a stir bar and a minimal amount of methanol (e.g., 5-10 mL). Heat the mixture on a hot plate with stirring. Add methanol in small portions until the solid completely dissolves at the boiling point.
-
(Optional) Hot Filtration: If insoluble impurities or cloudiness persist in the hot solution, perform a hot filtration. Pre-heat a clean flask containing a small amount of boiling solvent and a fluted filter paper in a funnel. Quickly pour the hot solution through the filter paper. This prevents premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals[8]. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)
This method is highly effective when no single solvent provides the ideal solubility profile.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add hexane (the "poor" solvent) dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.
-
Isolation & Drying: Collect, wash with a small amount of the cold ethyl acetate/hexane mixture, and dry the crystals as previously described.
Part 3: Visual Workflow & Troubleshooting
General Recrystallization Workflow
Caption: Standard workflow for purifying a solid by recrystallization.
Troubleshooting Guide
This decision tree addresses the most common issues encountered during recrystallization.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Hutt, M. P., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. Available at: [Link]
- CN113480517A. Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. Google Patents.
- JP4357608B2. Purification method of benzothiophene. Google Patents.
- EP0731800A1. IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES. Google Patents.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Available at: [Link]
-
McCann, L. C., & Moody, C. J. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ozturk, T., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. Available at: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
-
Cacchi, S., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Ozturk, T., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. Available at: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Suzuki Coupling with Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, we address common issues and provide in-depth, experience-driven solutions to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the likely causes?
Low conversion is a frequent challenge, particularly with heteroaromatic chlorides, which are known to be less reactive than their bromide or iodide counterparts.[1][2] The primary bottleneck is often the initial oxidative addition step.[1][3]
Causality and Expert Insights:
-
The Challenge of Aryl Chlorides: The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making it more difficult for the palladium catalyst to insert itself and initiate the catalytic cycle.[1][2] This reluctance to undergo oxidative addition is a common hurdle with aryl chlorides.[1]
-
Substrate Electronics: Your substrate, this compound, possesses both electron-donating (methyl) and electron-withdrawing (chloro, carboxylate) groups. The overall electronic nature of the benzothiophene ring system can influence the ease of oxidative addition. While electron-withdrawing groups can sometimes activate an aryl halide for this step, the specific substitution pattern here may not be sufficiently activating for less reactive catalysts.[2]
-
Catalyst and Ligand Inactivity: Not all palladium catalysts and ligands are created equal, especially when it comes to challenging substrates. A standard catalyst system like Pd(PPh₃)₄ may be insufficient for this transformation. More electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to promote the oxidative addition of aryl chlorides.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low conversion.
Question 2: I am observing significant amounts of dehalogenation and homocoupling byproducts. How can I minimize these side reactions?
The formation of byproducts such as the dehalogenated starting material (protodehalogenation) and the homocoupled boronic acid derivative are common pitfalls in Suzuki couplings.[6]
Understanding the Side Reactions:
-
Dehalogenation: This occurs when the aryl halide, after oxidative addition to the palladium center, undergoes a reaction that replaces the halogen with a hydrogen atom.[6] This can be promoted by sources of hydride, which can arise from the solvent (e.g., alcohols) or certain bases.[6]
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[6] Inadequate degassing of the reaction is a primary cause.[6]
Mitigation Strategies:
| Side Reaction | Primary Cause(s) | Recommended Solution(s) |
| Dehalogenation | Presence of hydride sources (e.g., from solvent or base). | Use aprotic solvents like dioxane or toluene. Employ non-hydridic bases such as K₃PO₄ or Cs₂CO₃. Ensure rigorous degassing to remove oxygen, which can participate in side reactions leading to hydride formation. |
| Homocoupling | Presence of oxygen; use of a Pd(II) precatalyst without complete reduction to Pd(0). | Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen). Use a Pd(0) source directly or ensure conditions are sufficient for the in-situ reduction of a Pd(II) precatalyst. |
Expert Tip: The choice of base is critical. While stronger bases can facilitate the reaction, they can also promote side reactions. A careful screening of bases is often necessary to find the optimal balance.
Question 3: What are the best practices for selecting a catalyst, ligand, and base for the Suzuki coupling of this compound?
The success of a Suzuki coupling with a challenging substrate hinges on the judicious selection of the reaction components.
Catalyst and Ligand Selection:
For aryl chlorides, highly active catalyst systems are generally required.[4] Consider palladium precatalysts paired with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4][5]
| Ligand Class | Examples | Rationale |
| Bulky, Electron-Rich Phosphines | Buchwald ligands (e.g., SPhos, XPhos, RuPhos) | The steric bulk promotes the formation of a monoligated, highly reactive palladium species, while the electron-rich nature facilitates the oxidative addition step. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | These are strong sigma-donors that form very stable palladium complexes, which are highly active for the coupling of aryl chlorides.[4] |
Base Selection:
The base plays a crucial role in activating the boronic acid for transmetalation.[4] The choice of base can also influence the solubility of the reaction components and the rate of side reactions.
| Base | Common Solvents | Considerations |
| Potassium Phosphate (K₃PO₄) | Dioxane, Toluene | A strong, non-nucleophilic base that is often effective for challenging couplings. Anhydrous conditions with a small amount of water can sometimes be beneficial.[7] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, THF, DMF | A strong base that can be very effective, but its hygroscopic nature requires careful handling. |
| Potassium Carbonate (K₂CO₃) | Dioxane/Water, Toluene/Water | A milder base that is often used in a biphasic solvent system.[6] |
| Potassium Fluoride (KF) | Dioxane, THF | A milder base that can be advantageous when base-sensitive functional groups, such as the ester in your substrate, are present.[4][8] |
Question 4: My boronic acid appears to be degrading during the reaction, leading to low yields. What can I do?
Boronic acids are susceptible to degradation, particularly protodeborylation (hydrolysis), where the C-B bond is cleaved and replaced with a C-H bond.[6] Heteroaryl boronic acids can be especially prone to this side reaction.[6]
Stabilizing the Boronic Acid:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeborylation than their corresponding boronic acids.[6] They can be isolated and purified more easily and often lead to more reproducible results.
-
Anhydrous Conditions: While some Suzuki couplings benefit from the presence of water, in cases of significant boronic acid decomposition, switching to anhydrous conditions with a suitable base can be beneficial.[9]
-
Potassium Trifluoroborates: These are crystalline, air-stable salts that slowly release the boronic acid in the presence of a base, which can help to minimize decomposition by keeping the concentration of the reactive boronic acid low.[3][10]
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This is a starting point protocol that should be optimized for your specific boronic acid partner.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe. Then, add the palladium precatalyst and ligand (typically 1-5 mol % Pd).
-
Degassing: Purge the reaction mixture with the inert gas for another 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Increasing the Purity of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS No: 1415968-74-9). Our focus is on delivering practical, field-proven insights grounded in established chemical principles to help you achieve the highest possible purity for this critical synthetic intermediate.
Introduction: Understanding the Purification Challenge
This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Achieving high purity (>99%) is often critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. Impurities can arise from various sources, including unreacted starting materials, side-products from the synthetic route (such as the Gewald reaction), or degradation during workup and purification.[2][3][4] This guide is structured to help you systematically diagnose purity issues and select the most effective purification strategy.
Section 1: Initial Purity Assessment & Impurity Profiling
Before any purification attempt, a thorough analysis of the crude material is essential. This initial assessment dictates the most logical and efficient purification path.
Frequently Asked Questions (FAQs)
Q1: My synthesis is complete. What is the very first step I should take before purification?
A: The first step is always to analyze the crude reaction mixture using Thin Layer Chromatography (TLC). TLC provides a rapid, qualitative snapshot of your material's complexity.
-
Causality: TLC helps you visualize the number of components in your mixture. A single spot (ideally) corresponding to your product and some baseline impurities is a good sign. Multiple spots indicate the presence of byproducts that will need to be separated. It is also the primary tool for developing an effective solvent system for column chromatography.[5][6]
Q2: What are the most probable impurities I should expect in my crude this compound?
A: The nature of impurities is intrinsically linked to the synthetic method used. For benzo[b]thiophene syntheses, common impurities include:
-
Unreacted Starting Materials: Depending on the route, these could be substituted thiophenols, chloroacetone derivatives, or reagents from a Gewald-type synthesis.[7]
-
Side-Products: The Gewald reaction, a common method for synthesizing substituted 2-aminothiophenes which can be precursors, is a multi-component reaction where side reactions can occur.[3][8] In other cyclization routes, regioisomers (e.g., 4-chloro or 7-chloro isomers) can form.
-
Reagents and Catalysts: Residual coupling catalysts (e.g., Palladium from Suzuki or Stille reactions) or brominating agents (like N-bromosuccinimide) can contaminate the product.[9][10]
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may require specific purification steps.
Q3: Which analytical techniques should I use for an accurate, quantitative purity assessment?
A: While TLC is excellent for a quick check, quantitative purity requires more sophisticated methods. The choice depends on the required accuracy and the nature of the impurities.[11]
| Technique | Principle | Primary Use Case | Pros | Cons |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Gold standard for quantitative purity (% area). | High accuracy (98-102% recovery), high precision (<2% RSD), high sensitivity (LOD ~0.01%).[11] | Requires method development; non-chromophoric impurities are not detected. |
| GC-MS | Separation based on volatility, followed by mass-based detection. | Identifying and quantifying volatile impurities (e.g., residual solvents). | Excellent for impurity identification via mass spectra; very high sensitivity (LOD ~0.005%).[11][12] | Compound must be thermally stable and volatile; less precise than HPLC. |
| qNMR | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei. | Absolute purity determination against a certified internal standard. | Primary analytical method (no reference standard of the analyte needed); high precision (<1% RSD).[11] | Lower sensitivity (LOD ~0.1%); requires a suitable, non-overlapping internal standard. |
| Melting Point | Temperature range over which a solid turns to liquid. | Rapid assessment of purity. | Fast and inexpensive. | A sharp melting point is indicative, but not definitive proof, of high purity. Impurities typically depress and broaden the range.[13][14] |
Section 2: Troubleshooting Purification by Recrystallization
Given that this compound is a solid, recrystallization is often the most effective and scalable method for significantly increasing purity.[15]
Workflow for Recrystallization Troubleshooting
Caption: A logical workflow for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for recrystallization?
A: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[15] Impurities should ideally remain soluble at all temperatures or be completely insoluble in the hot solvent.
Experimental Protocol: Solvent Screening
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature. A good candidate will not dissolve the solid readily.
-
Heat the tubes that did not show good solubility. A good solvent will now dissolve the solid completely upon heating.[15]
-
Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath.
-
The solvent that produces a high yield of crystalline solid (not oil) is your best choice. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) can also be tested to fine-tune solubility.
Q2: My compound separated as an oil instead of crystals. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[5]
-
Causality & Solution: The high concentration of solute and impurities can depress the melting point of your compound below the temperature of crystallization. To fix this, reheat the solution until the oil redissolves, add a small amount (1-5% by volume) of additional hot solvent to decrease saturation, and allow it to cool much more slowly.[5][16] Insulating the flask can promote slow cooling.
Q3: My recovery after recrystallization is very low. How can I improve it?
A: Low recovery is typically caused by using too much solvent or by the compound having significant solubility even in the cold solvent.[5]
-
Causality & Solution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid.[15] After filtering the first crop of crystals, the volume of the mother liquor can be reduced by evaporation (e.g., on a rotary evaporator) and cooled again to obtain a second, albeit likely less pure, crop of crystals.
Section 3: Troubleshooting Purification by Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful when recrystallization is ineffective or when multiple impurities are present.[5]
Workflow for Chromatography Method Development
Caption: Method development workflow for flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I select the right solvent system (eluent) for my column?
A: The ideal eluent is found using TLC. You are looking for a solvent or solvent mixture that moves your target compound to a Retention Factor (Rf) of approximately 0.25-0.35.[5] This Rf value provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front. For benzo[b]thiophene derivatives, common solvent systems are mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[6][9][17]
Experimental Protocol: Flash Column Chromatography
-
Develop Solvent System: Use TLC to find a solvent system that gives your product an Rf of ~0.3 and separates it from all impurities.
-
Pack the Column: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent and pour it into the column. Allow it to pack under positive pressure, ensuring no air bubbles or cracks form.
-
Load the Sample: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent (like DCM). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.
-
Elute and Collect: Carefully add the eluent to the column and apply pressure. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Q2: My compound is streaking on the TLC plate. What does this mean for my column?
A: Streaking often indicates that the compound is interacting too strongly with the acidic silica gel, which can lead to poor separation and product degradation on a larger scale column.[18]
-
Causality & Solution: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly bind to basic or very polar compounds. To mitigate this, you can deactivate the silica by adding a small amount (~0.5-1%) of a base like triethylamine (TEA) to your eluent. If the compound is acidic, adding a similar amount of acetic acid can improve peak shape.
Q3: My compound appears to be decomposing on the silica gel. How can I avoid this?
A: Some compounds are unstable on acidic media.[18] You can test for this by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears or the original spot diminishes, it is likely degrading.
-
Causality & Solution: The acidity of silica is the culprit. The best solution is to switch to a different stationary phase. Alumina (which can be basic, neutral, or acidic) or Florisil are common alternatives for purifying silica-sensitive compounds.[18] Alternatively, deactivating the silica with a base as described above may be sufficient.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]
- PMC. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed Central.
- The Royal Society of Chemistry. (n.d.).
- Taylor & Francis Online. (2025).
- Indian Academy of Sciences. (2018).
- ResearchGate. (2025).
- BenchChem. (n.d.). High-Purity 3-Thiopheneacetonitrile: A Technical Guide for Researchers.
- University of Rochester, Department of Chemistry. (n.d.).
- Lead Sciences. (n.d.).
- Liang, F., et al. (2013). A 2-aminothiophene synthesis following Gewald conditions in water. Environmental Chemistry Letters, 11, 339-343.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
-
Wikipedia. (n.d.). Gewald reaction. [Link]
- Google Patents. (n.d.). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
- Chem-Impex. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 7-Chloro-3-methylbenzo[b]thiophene. [Link]
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- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Methyl benzo b thiophene-2-carboxylate 97 22913-24-2 [sigmaaldrich.com]
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- 15. researchgate.net [researchgate.net]
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- 18. Purification [chem.rochester.edu]
Catalyst selection for reactions involving Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate
An Application Scientist's Guide to Catalyst Selection for Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
Welcome to the Technical Support Center for reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As Senior Application Scientists, we have compiled this resource based on established literature and field experience to help you navigate catalyst selection and troubleshoot common experimental challenges.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses high-level questions regarding the reactivity of this compound and general principles of catalyst selection.
Question: What are the primary reactive sites on this compound for catalytic cross-coupling?
Answer: The molecule presents several potential sites for functionalization, each with distinct reactivity profiles that dictate the choice of catalytic system.
-
C6-Chloro Group: This is the most common handle for traditional cross-coupling reactions. The aryl chloride bond can be activated by palladium or nickel catalysts for reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings.[1][2]
-
C-H Bonds: Direct C-H functionalization is a modern, atom-economical approach.[3] The most accessible C-H bonds on the benzothiophene core are typically at the C2 and C3 positions, though regioselectivity can be a significant challenge.[3][4][5] The methyl group at C3 also offers a site for potential functionalization, for example, via radical bromination followed by substitution.[6]
-
Ester Group (C2-carboxylate): While not a direct site for cross-coupling, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in other transformations or serve as a directing group.[7]
Question: I need to form a new Carbon-Carbon bond at the C6 position. Should I use a Suzuki, Stille, or Negishi coupling?
Answer: The choice depends on the stability, availability, and functional group tolerance of your coupling partner.
-
Suzuki-Miyaura Coupling: This is often the first choice due to the commercial availability and stability of a vast array of boronic acids and esters.[1] The reaction conditions are generally mild and tolerant of many functional groups. For an aryl chloride substrate like this, a well-chosen palladium catalyst and ligand system is crucial for efficient oxidative addition.[1][2]
-
Stille Coupling: This reaction uses organotin reagents. While highly effective and often tolerant of functional groups, the toxicity and difficulty in removing tin byproducts make it less favorable unless specific reactivity is required.
-
Negishi Coupling: This employs organozinc reagents, which are highly reactive. This high reactivity can be advantageous for difficult couplings but also makes them less tolerant of sensitive functional groups (e.g., esters, aldehydes) and requires strict anhydrous conditions.
For most applications involving this compound, the Suzuki-Miyaura reaction offers the best balance of reactivity, operational simplicity, and safety.
Question: What is the role of the ligand in palladium-catalyzed cross-coupling, and how do I choose one?
Answer: The ligand is arguably the most critical component for modulating the reactivity of the palladium catalyst. It directly influences the catalyst's stability, solubility, and the rates of the key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[8]
-
For Activating Aryl Chlorides: The C-Cl bond is strong and requires an electron-rich, sterically bulky phosphine ligand to promote the oxidative addition step. Ligands like those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are industry standards for this purpose.[9][10] Simple, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective for aryl chlorides unless the substrate is highly activated.
Below is a general workflow for selecting a catalyst system.
Caption: Catalyst selection workflow.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting advice in a Q&A format for common cross-coupling reactions performed at the C6-chloro position.
Scenario 1: Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction of this compound with an arylboronic acid is giving low yield (<20%). What are the most likely causes and solutions?
Answer: Low yield in a Suzuki coupling involving an aryl chloride is a common issue. The problem can typically be traced to one of three areas: catalyst activation, competing side reactions, or reagent degradation.
| Potential Cause | Explanation | Recommended Solution(s) |
| Inefficient Oxidative Addition | The C6-Cl bond is relatively strong. The chosen Pd/ligand system may not be electron-rich or bulky enough to efficiently break this bond and initiate the catalytic cycle.[2] | 1. Switch to a more advanced ligand: Replace PPh₃ with a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. 2. Use a pre-catalyst: Employ a modern palladium pre-catalyst (e.g., XPhos Pd G3) which forms the active Pd(0) species more reliably in solution. |
| Boronic Acid Degradation | Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form inactive trimeric boroxines, especially at high temperatures or in the presence of water without a suitable base. | 1. Use stoichiometric boronic acid: Use 1.2-1.5 equivalents of the boronic acid. 2. Choose the right base: Use a non-aqueous base like K₃PO₄ or Cs₂CO₃. If aqueous conditions are necessary, ensure the reaction is well-mixed. 3. Check reagent quality: Use fresh, high-purity boronic acid. |
| Side Reaction: Dehalogenation | The starting material is converted to Methyl 3-methylbenzo[b]thiophene-2-carboxylate instead of the coupled product. This can happen if the intermediate formed after oxidative addition reacts with a proton source before transmetalation. | 1. Use an anhydrous solvent: Switch from aqueous solvents (like dioxane/water) to anhydrous options like toluene or CPME with a non-aqueous base (K₃PO₄). 2. Increase Transmetalation Rate: A higher concentration of the boronic acid can sometimes favor the desired transmetalation step. |
| Catalyst Deactivation | The active Pd(0) species can precipitate as palladium black, especially at high temperatures, effectively removing it from the catalytic cycle. | 1. Lower the reaction temperature: If possible, run the reaction at 80-100 °C instead of >110 °C. 2. Ensure proper mixing: Poor stirring can create local hot spots. 3. Use a more stable ligand: Certain ligands are better at preventing Pd agglomeration. |
Below is a troubleshooting flowchart for this specific problem.
Caption: Troubleshooting low yield in Suzuki coupling.
Scenario 2: Buchwald-Hartwig Amination
Question: I am trying to couple a secondary amine to the C6 position using Buchwald-Hartwig amination, but the reaction stalls at ~50% conversion. What should I do?
Answer: Stalled Buchwald-Hartwig reactions are often due to catalyst inhibition or deactivation. The product amine can sometimes coordinate to the palladium center more strongly than the reactant amine, inhibiting catalyst turnover.
| Potential Cause | Explanation | Recommended Solution(s) |
| Product Inhibition | The newly formed arylamine product can act as a ligand for the palladium center, competing with the phosphine ligand and slowing down or stopping the catalytic cycle. | 1. Increase Catalyst Loading: A modest increase from 1-2 mol % to 3-5 mol % can sometimes overcome the inhibition. 2. Change Ligand: Switch to a different class of ligand. If you are using a Josiphos-type ligand, try a Buchwald biarylphosphine ligand (or vice-versa). Different steric and electronic properties can alter the binding affinities.[9][10] |
| Base Incompatibility | Strong bases like sodium tert-butoxide (NaOtBu) can be aggressive and may degrade sensitive functional groups on the substrate or amine. Weaker bases might not be strong enough to deprotonate the amine effectively. | 1. Screen Bases: Test other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃). LHMDS is a strong, non-nucleophilic base that is often effective. 2. Consider Base Strength: The pKa of the amine is important. For less acidic amines (secondary alkylamines), a stronger base like LHMDS is often required. |
| Catalyst Decomposition | The palladium catalyst, particularly the active Pd(L) species, can be unstable at high temperatures, leading to decomposition before the reaction is complete. | 1. Use a Pre-catalyst: Modern pre-catalysts are designed to release the active Pd(0) slowly and maintain a low, steady concentration, improving overall stability. 2. Lower the Temperature: If the reaction is being run at >100°C, try lowering it to 80-90°C and extending the reaction time. |
Part 3: Experimental Protocols
The following protocols are provided as a starting point. Optimization will likely be required for different coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of an arylboronic acid with this compound.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.3 eq)
-
XPhos Pd G3 pre-catalyst (2 mol %)
-
Potassium phosphate (K₃PO₄), anhydrous (2.5 eq)
-
Anhydrous toluene
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Add enough anhydrous toluene to create a 0.1 M solution with respect to the starting material.
-
Ensure the flask is sealed and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of a secondary amine with this compound.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Secondary amine (1.2 eq)
-
RuPhos Pd G3 pre-catalyst (2 mol %)
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF (2.0 eq)
-
Anhydrous dioxane
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the RuPhos Pd G3 pre-catalyst.
-
Add anhydrous dioxane, followed by the secondary amine.
-
Slowly add the LHMDS solution via syringe at room temperature.
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Tang, D.-T. D., Collins, K. D., & Glorius, F. (2013). Completely Regioselective Direct C–H Functionalization of Benzo[b]thiophenes Using a Simple Heterogeneous Catalyst. Journal of the American Chemical Society, 135(20), 7450–7453. [Link]
-
Sci-Hub. (n.d.). Completely Regioselective Direct C–H Functionalization of Benzo[b]thiophenes Using a Simple Heterogeneous Catalyst. Retrieved from [Link]
-
ACS Omega. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
-
Scilit. (2011). Functionalization of the 3-Position of Thiophene and Benzo[b]thiophene Moieties by Palladium-Catalyzed C-C Bond Forming Reactions using Diazonium Salts. [Link]
-
Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Springer Nature. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. [Link]
-
Journal of the American Chemical Society. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
-
ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- Google Patents. (n.d.). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene.
-
ResearchGate. (2017). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]
-
ResearchGate. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. [Link]
-
YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
-
ResearchGate. (2018). Hydroaminoalkylation/Buchwald-Hartwig Amination Sequences for the Synthesis of Novel Thieno- or Benzothieno-Annulated Tetrahydropyridines, Tetrahydroazasilines, and Tetrahydroazasilepines. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 10. researchgate.net [researchgate.net]
Effect of temperature on the synthesis of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate. This important heterocyclic compound serves as a key intermediate in the development of various pharmaceutical agents. The following sections provide in-depth troubleshooting advice and frequently asked questions (FAQs) with a specific focus on the critical role of temperature in achieving optimal reaction outcomes, including yield and purity. The guidance provided is based on established principles of benzothiophene synthesis and data from analogous reactions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent and effective method is the intramolecular cyclization of a substituted thiophenyl precursor. A plausible route involves the reaction of a 4-chlorothiophenol with a suitable three-carbon synthon, such as methyl 2-chloroacetoacetate, followed by an acid-catalyzed cyclization and dehydration. The temperature of the cyclization step is a critical parameter to control.
Q2: What is the general role of temperature in this synthesis?
A2: Temperature plays a multifaceted role in the synthesis of this compound. It is a key driver for the intramolecular cyclization, influencing the reaction rate. However, excessively high temperatures can lead to the formation of byproducts through various side reactions, such as decomposition or undesired rearrangements. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
Q3: How does the cyclization temperature typically affect the reaction yield and purity?
A3: There is generally an optimal temperature range for the cyclization step. Below this range, the reaction rate is slow, leading to low conversion of the starting material and consequently a lower yield. Above the optimal range, while the reaction may proceed faster, the energy input can promote side reactions, leading to a more complex crude product mixture and a decrease in the isolated yield of the desired product after purification. For many benzothiophene syntheses, this optimal range is often found between 80°C and 120°C.[1]
Q4: Are there alternative heating methods, such as microwave irradiation, that could be beneficial?
A4: Yes, microwave-assisted synthesis has been shown to be effective for the preparation of benzothiophene derivatives.[2] Microwave heating can significantly reduce reaction times by efficiently reaching the target temperature. In some cases, this rapid heating can also minimize the formation of certain byproducts. For analogous syntheses, temperatures around 130°C with short reaction times (e.g., 30-60 minutes) have been reported to be effective.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Insufficient Temperature: The activation energy for the cyclization is not being met. | Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 110°C) and monitor the reaction progress by TLC. |
| Insufficient Reaction Time: The reaction may be slow at the chosen temperature. | If increasing the temperature is not desirable, extend the reaction time and monitor for product formation. | |
| Low Yield with Significant Starting Material Remaining | Sub-optimal Temperature: The reaction is proceeding but is too slow for practical conversion. | Increase the reaction temperature to improve the rate of cyclization. Consider switching to a higher-boiling solvent if necessary to achieve the desired temperature. |
| Low Yield with Multiple Byproducts | Temperature Too High: Excessive heat is causing decomposition of the starting material or product, or promoting side reactions. | Reduce the reaction temperature. If the reaction is then too slow, a systematic optimization of both temperature and reaction time is necessary. |
| "Hot Spots" in the Reaction Mixture: Uneven heating can lead to localized high temperatures and byproduct formation. | Ensure vigorous and efficient stirring of the reaction mixture. Use an oil bath or heating mantle with a temperature controller for uniform heating. | |
| Product is Contaminated with a De-halogenated Impurity | Excessive Temperature with Certain Reagents: High temperatures in the presence of certain bases or catalysts can sometimes lead to de-halogenation. | Lower the reaction temperature and consider using a milder base or catalyst system if applicable to the specific synthetic route. |
| Inconsistent Results Between Batches | Poor Temperature Control: Fluctuations in the reaction temperature between batches can lead to variability in yield and purity. | Calibrate your heating apparatus and use a reliable temperature probe to monitor the internal reaction temperature accurately. |
Experimental Protocols
Below is a proposed, detailed step-by-step methodology for the synthesis of this compound.
Part 1: Synthesis of Methyl 2-((4-chlorophenyl)thio)-3-oxobutanoate
-
To a solution of 4-chlorothiophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
To this mixture, add methyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at a controlled temperature, for example, 50-60°C, for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude intermediate.
Part 2: Cyclization to this compound
-
Add the crude methyl 2-((4-chlorophenyl)thio)-3-oxobutanoate to a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid.
-
Heat the mixture with vigorous stirring to the desired cyclization temperature. This is a critical step. It is recommended to start with a temperature of around 100°C and optimize as needed.
-
Maintain the temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring the hot mixture into ice-water with stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow Diagram
Caption: A general workflow for the synthesis of the target molecule.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield based on product purity.
References
- BenchChem. (2025). Benzothiophene Synthesis Optimization: A Technical Support Center. Benchchem.
- Royal Society of Chemistry. (2014).
-
Allcock, F., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6840-6852. [Link]
- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
- BenchChem. (2025). Benzothiophene Synthesis: A Technical Support Center for Byproduct Prevention. Benchchem.
-
Aouad, M. R., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(2), 153. [Link]
-
Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. [Link]
- Al-dujaili, A. H., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives.
- Shigeno, M., et al. (2019). Scope of benzothiophenes.
-
PrepChem. (n.d.). Synthesis of 3- methylbenzo[b]thiophene. PrepChem.com. Retrieved January 20, 2026, from [Link]
- da Silva, F. S., et al. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. QUÍMICA NOVA, 44(6), 736-751.
- Alfindee, M., & Pa R. (2021). Recent Progress in the Synthesis of Benzo[b]thiophene.
- Dow AgroSciences. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 10, 1654-1662.
-
Gulea, M., et al. (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 13(40), 28169-28192. [Link]
Sources
Avoiding decomposition of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate during synthesis
Technical Support Center: Synthesis of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals working with this compound. Our goal is to provide you with in-depth, field-proven insights to help you navigate the synthetic challenges associated with this molecule, specifically focusing on preventing its decomposition to ensure high yield and purity.
Troubleshooting Guide: Common Decomposition Issues
This section addresses the most frequently encountered problems during the synthesis and workup of this compound. Each issue is presented in a question-and-answer format, detailing the cause and providing a validated solution.
Q1: My final product is primarily the carboxylic acid (6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid), not the methyl ester. What caused this transformation?
A1: Cause: Ester Hydrolysis (Saponification)
The most common cause of this issue is the hydrolysis of the methyl ester functional group. This reaction, also known as saponification when base-catalyzed, involves the cleavage of the ester bond by water to form a carboxylate salt, which is then protonated during acidic workup to yield the carboxylic acid.
-
Under Basic Conditions: The reaction is highly efficient and irreversible in the presence of strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.
-
Under Acidic Conditions: The presence of a strong acid (e.g., HCl, H₂SO₄) and excess water, especially when heated, will catalyze the hydrolysis of the ester.[3][4] This reaction is reversible, but using a large excess of water drives the equilibrium toward the carboxylic acid product.[3][5]
Solution: Implement Strict Anhydrous and Non-Hydrolytic Conditions
-
Anhydrous Reagents and Solvents: Ensure all solvents (e.g., THF, Dichloromethane, Toluene) are rigorously dried before use. Reagents should be stored under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption.
-
Choice of Base: Avoid using strong hydroxide bases. For reactions requiring a base, select a non-nucleophilic organic base (e.g., triethylamine, DIPEA) or a milder inorganic base like potassium carbonate (K₂CO₃) if the reaction allows.
-
Controlled Workup: When quenching the reaction, use a pre-chilled, weak acidic solution (e.g., saturated ammonium chloride) or cold deionized water instead of strong acids. Minimize the contact time between the organic layer containing your product and any aqueous phase. Promptly separate the layers after extraction.
Q2: My yield is significantly low, and I've isolated a non-polar byproduct identified as 6-chloro-3-methylbenzo[b]thiophene. What is the mechanism of this decomposition?
A2: Cause: Hydrolysis Followed by Decarboxylation
This is a two-step decomposition pathway. The initial event is the hydrolysis of your methyl ester to the corresponding carboxylic acid, as described in Q1. The resulting 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid then loses carbon dioxide (CO₂) under thermal stress.
-
Mechanism: While thiophene-2-carboxylic acids are more stable than their furan and pyrrole counterparts, they can undergo decarboxylation, particularly at elevated temperatures or in the presence of an acid catalyst.[6] The reaction proceeds via protonation of the thiophene ring, which facilitates the elimination of CO₂.
-
Conditions: This is most likely to occur if the reaction is run at a high temperature or if purification involves high-temperature distillation while the carboxylic acid impurity is present.
Solution: Prevent Hydrolysis and Avoid High Temperatures
-
Prevent Carboxylic Acid Formation: The primary solution is to rigorously follow the steps outlined in A1 to prevent the initial hydrolysis. A pure ester is significantly more thermally stable than its corresponding carboxylic acid.
-
Temperature Control During Purification: If you suspect the presence of the carboxylic acid impurity, avoid purification by distillation. Column chromatography is the preferred method.[7] During solvent removal via rotary evaporation, use the lowest possible bath temperature.
-
Catalyst Choice: Certain transition metals can promote decarboxylation.[8] Ensure that any catalysts used in the synthetic step are not known to facilitate this side reaction under the applied conditions.
Q3: My reaction mixture shows significant tarring and multiple unidentifiable spots on TLC, especially when using strong bases at elevated temperatures. What is happening?
A3: Cause: Benzothiophene Ring Degradation
The benzothiophene core, while aromatic and generally stable, is susceptible to degradation under harsh chemical conditions.[9] High temperatures combined with strong bases can lead to a cascade of undesirable side reactions.
-
Potential Pathways: These conditions can promote nucleophilic attack on the thiophene ring, potentially leading to ring-opening or other complex rearrangements.[10][11] Benzothiophene and its derivatives have been shown to decompose in the presence of alkali at high temperatures in aqueous media.[11][12]
Solution: Employ Milder Reaction Conditions
-
Screen for Milder Bases: If a strong base is causing degradation, screen for alternatives. Weaker carbonate bases (K₂CO₃, Cs₂CO₃) or organic amines may be sufficient to promote the desired reaction without degrading the scaffold.
-
Optimize Temperature: Determine the minimum temperature required for the reaction to proceed at an acceptable rate. Running reactions at or below room temperature, even if it requires longer reaction times, often preserves the integrity of the heterocyclic core.
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (N₂ or Ar). The presence of oxygen at high temperatures can lead to oxidation of the sulfur atom to a sulfoxide or sulfone, altering reactivity and stability.[13]
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during a typical synthetic step to maintain the stability of the ester?
A1: The three most critical parameters are water exclusion , temperature control , and judicious choice of reagents . A summary of recommended versus problematic conditions is provided below.
| Parameter | Recommended Conditions (High Stability) | Conditions to Avoid (High Risk of Decomposition) |
| Temperature | -10 °C to 40 °C (or lowest feasible temperature) | > 80 °C, especially with aqueous reagents present |
| Base Selection | Non-nucleophilic organic bases (Triethylamine, DIPEA), Anhydrous K₂CO₃, Cs₂CO₃ | Strong aqueous hydroxides (NaOH, KOH, LiOH)[2] |
| Solvent Purity | Anhydrous grade solvents, stored over molecular sieves | Technical grade solvents, exposure to atmospheric moisture |
| Reaction Quench | Cold saturated NH₄Cl (aq.), cold water, or buffer | Strong mineral acids (conc. HCl) or strong bases |
| Atmosphere | Inert (Nitrogen or Argon) | Air (Oxygen can lead to side products at high temp.) |
Q2: What is the recommended general protocol for workup and purification?
A2: A carefully planned workup and purification strategy is essential to isolate the product without inducing decomposition.
Recommended Workup and Purification Protocol
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (to remove water-soluble salts).
-
Saturated aqueous sodium bicarbonate (to remove any acidic impurities).
-
Saturated brine (to aid in drying).
-
Note: Perform these washes efficiently to minimize contact time.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator with a water bath temperature below 40 °C.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a non-polar/polar solvent system, such as a gradient of Hexane/Ethyl Acetate.[7]
Q3: Are there specific reagents that are known to be incompatible with the benzothiophene scaffold?
A3: Yes. While robust, the benzothiophene ring system's reactivity should be considered.
-
Strong Oxidizing Agents: Reagents like m-CPBA, hydrogen peroxide, or potassium permanganate can oxidize the sulfur atom to a sulfoxide and then a sulfone.[13] This fundamentally changes the electronic properties and reactivity of the molecule.
-
Strong Reducing Agents: Conditions for catalytic hydrogenation (e.g., H₂/Pd) can sometimes lead to desulfurization, although the benzothiophene ring is relatively resistant compared to simple thiophenes.[14]
-
Harsh Brominating Agents: While N-bromosuccinimide (NBS) can be used for specific brominations (e.g., on the methyl group under radical conditions[15]), excess bromine can lead to over-bromination and potential decarboxylation if the corresponding acid is present.[16]
Visualized Decomposition & Prevention Workflows
To further clarify the chemical transformations and recommended procedures, the following diagrams illustrate the primary decomposition pathway and an ideal experimental workflow.
Caption: Primary decomposition pathway for the target molecule.
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Validation & Comparative
A Researcher's Guide to the NMR Spectral Analysis of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate and its Analogues
In the landscape of medicinal chemistry and materials science, benzo[b]thiophene derivatives stand as a cornerstone scaffold, underpinning a multitude of compounds with significant biological and physical properties. The precise characterization of these molecules is paramount to understanding their structure-activity relationships. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating molecular structure in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific molecule, we present a detailed spectral prediction, substantiated by a comparative analysis with experimentally-derived data from structurally related analogues. This approach not only offers a reliable framework for the spectral interpretation of the title compound but also imparts a deeper understanding of substituent effects on the NMR spectra of the benzo[b]thiophene core.
The Structural Landscape: Interpreting the NMR Spectra
The structural elucidation of substituted benzo[b]thiophenes via NMR spectroscopy is a nuanced process. The chemical shifts and coupling constants of the protons and carbons are exquisitely sensitive to the electronic and steric influences of the substituents. In this section, we will dissect the predicted ¹H and ¹³C NMR spectra of this compound and compare it with the experimental data of its close analogues to validate our assignments.
Predicted ¹H and ¹³C NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the title compound. These predictions are generated based on established computational models and are refined by comparison with the experimental data of analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 7.85 | d | 1.8 |
| H-5 | 7.35 | dd | 8.5, 1.8 |
| H-7 | 7.70 | d | 8.5 |
| 3-CH₃ | 2.55 | s | - |
| OCH₃ | 3.90 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 138.5 |
| C-3 | 135.0 |
| C-3a | 138.8 |
| C-4 | 124.5 |
| C-5 | 126.0 |
| C-6 | 132.0 |
| C-7 | 122.5 |
| C-7a | 139.5 |
| 3-CH₃ | 14.5 |
| C=O | 163.0 |
| OCH₃ | 52.5 |
Comparative Analysis with Structural Analogues
To anchor our predictions in experimental reality, we will now compare the predicted spectral data with the published NMR data of key analogues. This comparative approach is a powerful tool for validating spectral assignments and understanding the subtle electronic effects of substituents.
Analogue 1: 6-Chlorobenzo[b]thiophene-2-carboxylic acid
This compound is a very close structural relative, lacking the 3-methyl group and having a carboxylic acid instead of a methyl ester. The experimental NMR data for this compound provides a strong foundation for our analysis.[1]
Table 3: Experimental NMR Data for 6-Chlorobenzo[b]thiophene-2-carboxylic acid (in DMSO-d₆) [1]
| Position | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| H-3/C-3 | 8.12 (s) | s | - | 129.89 |
| H-4/C-4 | 8.23 (d) | d | 2.0 | 125.84 |
| H-5/C-5 | 7.50 (dd) | dd | 8.6, 2.0 | 127.20 |
| C-6 | - | - | - | 132.07 |
| H-7/C-7 | 8.02 (d) | d | 8.6 | 122.60 |
| C-2 | - | - | - | 135.82 |
| C-3a | - | - | - | 142.60 |
| C-7a | - | - | - | 137.59 |
| C=O | 13.57 (bs) | bs | - | 163.48 |
Analysis:
-
Aromatic Protons: The substitution pattern on the benzene ring is identical to our target molecule. The observed splitting pattern of a doublet, a doublet of doublets, and a doublet for H-4, H-5, and H-7, respectively, is consistent with our prediction. The chemical shifts are in a similar range, with expected variations due to the different solvent (DMSO-d₆ vs. CDCl₃) and the electronic effect of the 3-methyl group and the ester functionality.
-
Thiophene Proton (H-3): The absence of a substituent at the 3-position in this analogue results in a singlet at 8.12 ppm. In our target molecule, this proton is replaced by a methyl group.
-
Carbons: The chemical shifts of the aromatic carbons (C-4, C-5, C-6, C-7) in the analogue provide a strong correlation for our predicted values. The downfield shift of C-2 and C-3a is also observed.
Analogue 2: Methyl 3-aminobenzo[b]thiophene-2-carboxylate Derivatives
A study by Wallace and coworkers provides a wealth of NMR data on various methyl 3-aminobenzo[b]thiophene-2-carboxylates.[2] For instance, the data for methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate is particularly relevant.
Table 4: Experimental NMR Data for Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate (in DMSO-d₆) [2]
| Position | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| H-4 | 8.30 (d) | d | 2.1 | 128.4 |
| H-6 | 7.53 (dd) | dd | 8.6, 2.1 | 125.0 |
| H-7 | 7.88 (d) | d | 8.6 | 122.7 |
| NH₂ | 7.17 (bs) | bs | - | - |
| OCH₃ | 3.79 (s) | s | - | 51.4 |
| C-2 | - | - | - | 96.2 |
| C-3 | - | - | - | 148.7 |
| C-3a | - | - | - | 137.3 |
| C-5 | - | - | - | 129.1 |
| C-7a | - | - | - | 132.7 |
| C=O | - | - | - | 164.6 |
Analysis:
-
Substituent Effects: The presence of the electron-donating amino group at the 3-position significantly shields C-2, shifting it upfield to 96.2 ppm. This contrasts sharply with the expected downfield position of C-2 in our target molecule, which is attached to the electron-withdrawing carboxylate group. The methyl group at the 3-position in our target is electron-donating, but to a much lesser extent than an amino group.
-
Aromatic Region: The chloro substituent is at the 5-position in this analogue, altering the chemical shifts and coupling patterns of the aromatic protons compared to our 6-chloro substituted target. This highlights the sensitivity of the NMR spectrum to the precise positioning of substituents.
The Causality Behind Experimental Choices: A Senior Scientist's Perspective
The choice of solvent, NMR instrument frequency, and specific experiments are critical for obtaining high-quality, interpretable data.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial NMR analysis due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, for compounds with limited solubility or for specific hydrogen-bonding studies, other solvents like DMSO-d₆ are employed. As seen in the analogue data, the solvent can influence chemical shifts.
-
Field Strength: Higher field strength magnets (e.g., 400 MHz and above) are generally preferred as they provide better signal dispersion and can help resolve complex, overlapping multiplets in the aromatic region, a common feature in polycyclic aromatic systems.[3]
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of connectivity within the aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Experimental Protocols
The following is a generalized, self-validating protocol for the NMR analysis of this compound and its analogues.
Sample Preparation
-
Accurately weigh approximately 5-10 mg of the analytical sample.
-
Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and number of scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.
-
(Optional but Recommended) Acquire 2D NMR spectra (COSY, HSQC, HMBC) to confirm structural assignments.
Visualizing the Molecular Structure and Logic
The following diagrams, generated using Graphviz, illustrate the molecular structure of the title compound and a logical workflow for its spectral analysis.
Caption: Molecular structure of the title compound.
Caption: Workflow for NMR spectral analysis.
Conclusion
The comprehensive NMR analysis of this compound, through a combination of spectral prediction and rigorous comparison with experimentally verified analogues, provides a robust framework for its structural characterization. This guide underscores the importance of a multi-faceted approach to spectral interpretation, integrating foundational NMR principles with the invaluable insights gained from comparative data. For researchers in drug discovery and materials science, a thorough understanding of these analytical methodologies is not merely a technical exercise but a fundamental prerequisite for innovation.
References
-
Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[4]benzo-thieno[3,2-b][4]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties - PMC - PubMed Central. National Institutes of Health. Available at: [Link]
-
Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - RSC Publishing. The Royal Society of Chemistry. Available at: [Link]
-
3-Methylbenzo[b]thiophene | C9H8S | CID 73817 - PubChem - NIH. National Institutes of Health. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
This guide provides an in-depth analysis of the mass spectrometric behavior of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and materials science research.[1][2] By combining theoretical fragmentation predictions with comparative data from structurally related analogs, we offer a robust framework for identifying and characterizing this molecule using mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation.
Introduction: The Role of Mass Spectrometry in Structural Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of organic compounds.[3] For a molecule like this compound (Molecular Formula: C₁₁H₉ClO₂S, Molecular Weight: 240.71 g/mol ), understanding its behavior under ionization is critical for confirming its identity in complex reaction mixtures or for metabolic studies.[1][4]
The most common ionization technique for such aromatic, semi-volatile compounds is Electron Ionization (EI).[3] In EI, high-energy electrons bombard the sample molecule in the gas phase, causing the ejection of an electron to form a positively charged radical cation, known as the molecular ion (M•⁺).[5][6] The energy imparted during this process is often sufficient to induce fragmentation, breaking the molecular ion into a series of smaller, characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.[3]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A self-validating protocol for analyzing the title compound would involve the following steps. This ensures reproducibility and accurate data interpretation.
Methodology
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or methanol.
-
Inlet System: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or a gas chromatography (GC) column for separation and purification. For GC-MS, a non-polar column (e.g., DB-5) is suitable.
-
Ion Source: Utilize an electron ionization source operating at a standard electron energy of 70 eV. This energy level is conventional as it provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules.
-
Mass Analyzer: Separate the generated ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detector: Detect the ions and record their m/z values and relative abundances.
-
Data Analysis: Process the raw data to generate a mass spectrum. The base peak (the most abundant ion) is assigned a relative intensity of 100%, and all other peaks are reported relative to it.
Caption: Workflow for GC-EI-MS analysis.
Predicted Fragmentation of this compound
While specific experimental spectra for this exact compound are not widely published, its fragmentation pattern can be reliably predicted based on its structure and established fragmentation rules for related compounds.
Molecular Ion (M•⁺): The molecular ion peak is expected at an m/z of 240. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 95:4.2), the molecular ion will appear as a cluster of peaks. The most significant will be the M•⁺ peak at m/z 240 (containing ³⁵Cl and ³²S) and the M+2 peak at m/z 242 (containing ³⁷Cl and ³²S), with an intensity ratio of approximately 3:1. This isotopic pattern is a key diagnostic feature.
Major Fragmentation Pathways
-
Loss of Methoxy Radical (•OCH₃): This is a classic fragmentation for methyl esters, resulting from the alpha-cleavage of the C-O single bond. The resulting acylium ion is resonance-stabilized.
-
m/z 240 (M•⁺) → m/z 209 [M - OCH₃]⁺
-
-
Loss of Methyl Radical (•CH₃): The methyl group at the 3-position can be lost. This cleavage would be driven by the formation of a stable, substituted benzothiophene cation.
-
m/z 240 (M•⁺) → m/z 225 [M - CH₃]⁺
-
-
Loss of Carbonyl and Methoxy Group (•COOCH₃): Cleavage of the bond between the benzothiophene ring and the ester group results in the loss of the entire methoxycarbonyl radical.
-
m/z 240 (M•⁺) → m/z 181 [M - COOCH₃]⁺
-
Caption: Key predicted fragmentation pathways.
Comparative Analysis with Structural Analogs
To substantiate these predictions, we compare the expected fragmentation with the known mass spectra of two relevant alternatives.
Alternative 1: Methyl benzo[b]thiophene-2-carboxylate
This analog lacks the chloro and 3-methyl substituents. Its mass spectrum provides a baseline for the fragmentation of the core benzothiophene ester structure.[7][8][9]
-
Molecular Ion (M•⁺): The molecular ion appears at m/z 192.[7]
-
Key Fragment: The most prominent fragment in its EI mass spectrum is typically the loss of the methoxy radical (•OCH₃) to form an ion at m/z 161 ([M - OCH₃]⁺) . This supports the prediction that the primary fragmentation pathway for the title compound will also be the loss of the methoxy group.
-
Comparison: The absence of the m/z 225 peak (loss of •CH₃) and the characteristic chlorine isotope pattern in the spectrum of Methyl benzo[b]thiophene-2-carboxylate clearly distinguishes it from our target compound.
Alternative 2: Benzo[b]thiophene-2-carboxylic acid
This analog replaces the methyl ester with a carboxylic acid. Its fragmentation highlights the specific role of the ester group.
-
Molecular Ion (M•⁺): The molecular ion is observed at m/z 178.[10]
-
Key Fragments: The fragmentation is dominated by the loss of a hydroxyl radical (•OH) to give an ion at m/z 161 and the loss of the entire carboxyl group (•COOH) to give an ion at m/z 133 .
-
Comparison: The fragmentation pattern is significantly different. The loss of •OH (m/z 17) from the acid is distinct from the loss of •OCH₃ (m/z 31) from the ester. This comparison confirms that the fragment at m/z 209 in the target compound's spectrum is a definitive indicator of the methyl ester functionality.
Data Summary and Interpretation
The following table summarizes the expected key ions for this compound and compares them with the observed ions for its structural analogs.
| m/z | Proposed Ion Identity (Target Compound) | Supporting Evidence from Analogs | Significance |
| 240/242 | [M]•⁺ (Molecular Ion) | N/A (Analog M•⁺ at 192 & 178) | Confirms molecular weight and presence of one chlorine atom. |
| 225/227 | [M - CH₃]⁺ | Not present in analogs. | Indicates the presence of the 3-methyl substituent. |
| 209/211 | [M - OCH₃]⁺ | Analog 1 shows [M-OCH₃]⁺ at m/z 161. | Confirms the methyl ester functionality. This is often the base peak. |
| 181/183 | [M - COOCH₃]⁺ | Analog 2 shows loss of COOH. | Indicates cleavage of the entire ester group from the ring. |
Conclusion
The mass spectrum of this compound can be reliably interpreted through a combination of theoretical prediction and comparative analysis. The key identifiers for this compound under Electron Ionization are:
-
A molecular ion cluster at m/z 240/242 with a ~3:1 ratio, confirming the molecular formula and the presence of chlorine.
-
A prominent fragment ion cluster at m/z 209/211 , resulting from the loss of a methoxy radical (•OCH₃), which is characteristic of the methyl ester group.
-
A fragment ion cluster at m/z 225/227 , corresponding to the loss of the 3-methyl group.
By comparing these features to the simpler spectra of Methyl benzo[b]thiophene-2-carboxylate and Benzo[b]thiophene-2-carboxylic acid, an analyst can confidently confirm the structure of the title compound.
References
-
Lead Sciences. This compound. [Link]
-
The Royal Society of Chemistry. Supporting Information for Medicinal Chemistry Communications. [Link]
-
NIST. Methyl benzo[b]thiophene-2-carboxylate. NIST Chemistry WebBook. [Link]
-
PubChem. Benzo(b)thiophene-2-carboxylic acid. [Link]
-
NIST. Methyl benzo[b]thiophene-2-carboxylate Notes. NIST Chemistry WebBook. [Link]
-
MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
-
Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]
-
ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]
-
YouTube. Electron ionization and mass spectrometry. [Link]
-
YouTube. Introduction to Ionization and Fragmentation in Mass Spectrometry. [Link]
-
RSC Publishing. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]
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A Comparative Guide to the Reactivity of Methyl 6-chloro- and 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzo[b]thiophene scaffold is a cornerstone for the development of novel therapeutic agents and functional organic materials. The strategic functionalization of this privileged heterocyclic system is paramount for modulating its physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of the reactivity of two key intermediates: Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate and its bromo analog, Methyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate. This comparison is grounded in fundamental principles of organic chemistry and supported by experimental data from analogous systems, offering valuable insights for reaction design and optimization.
Executive Summary
While direct, side-by-side kinetic studies for this compound and its bromo analog are not extensively documented in publicly available literature, a comprehensive comparison can be drawn from the well-established principles of aryl halide reactivity. It is a general principle in organic chemistry that the reactivity of aryl halides in many common cross-coupling reactions follows the order I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step in catalytic cycles. Therefore, Methyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate is anticipated to be the more reactive of the two compounds , particularly in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these molecules is crucial for predicting their behavior in chemical reactions.
| Property | This compound | Methyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate |
| Molecular Formula | C₁₁H₉ClO₂S | C₁₁H₈BrNO₂S |
| Molecular Weight | 240.71 g/mol | 286.14 g/mol [1] |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | Data not available for the 6-chloro-3-methyl analog. The related 3-chloro-6-methyl isomer melts at 271-275 °C[2]. | Data not available |
| Solubility | Generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Comparative Reactivity Analysis
The primary difference in reactivity between the chloro and bromo analogs lies in the strength of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making the bromo compound more susceptible to cleavage in reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are indispensable tools for C-C and C-N bond formation. The rate-determining step in many of these reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. Due to the lower C-Br bond energy, Methyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher yields compared to its chloro counterpart. While aryl chlorides can be effective substrates, they often require more specialized and expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to achieve comparable results.
Heck Reaction:
The Heck reaction couples an aryl halide with an alkene. Similar to the Suzuki-Miyaura coupling, the reactivity trend favors the bromo analog. The oxidative addition of the C-Br bond to the palladium catalyst is more facile, leading to faster reaction rates and often higher yields.
Experimental Evidence from Analogous Systems:
Studies on other halogenated thiophene carboxylates have demonstrated the feasibility of Suzuki-Miyaura reactions. For instance, 2,4-dibromophenyl-5-bromothiophene-2-carboxylate has been successfully used in Pd(0) catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl derivatives[3]. This supports the notion that the bromo-substituted benzothiophene would be a suitable substrate for such transformations.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another important reaction class for functionalizing aryl halides. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex[4].
For SNAr reactions, the nature of the leaving group is a crucial factor. Generally, the rate of displacement follows the order F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. However, the stability of the leaving group also plays a role in the second step.
In the case of the chloro and bromo analogs of Methyl 3-methylbenzo[b]thiophene-2-carboxylate, the presence of the electron-withdrawing carboxylate group at the 2-position and the fused benzene ring can activate the 6-position towards nucleophilic attack. While the chloro analog might be slightly more susceptible to the initial nucleophilic attack due to the higher electronegativity of chlorine, the better leaving group ability of bromide could lead to a faster overall reaction rate for the bromo analog in some cases. The relative reactivity in SNAr reactions can be highly dependent on the specific nucleophile and reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for key reactions, based on procedures reported for similar benzothiophene derivatives. Note: These are representative examples and may require optimization for the specific substrates.
General Procedure for Suzuki-Miyaura Coupling of a 6-Halo-benzothiophene Derivative
-
Reaction Setup: To a reaction vessel is added the 6-halo-3-methylbenzo[b]thiophene-2-carboxylate (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 equiv.) or K₂CO₃.
-
Solvent: A suitable solvent system, such as a mixture of toluene and water (e.g., 4:1), is added.
-
Reaction Conditions: The mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to a temperature ranging from 80 to 110 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
Conclusion
References
-
Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate. MySkinRecipes. [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. SpringerLink. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
Sources
- 1. Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate [myskinrecipes.com]
- 2. 3-Chloro-6-methylbenzo b thiophene-2-carboxylic acid 97 34576-96-0 [sigmaaldrich.com]
- 3. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Routes of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities.[1] Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate, in particular, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the chloro, methyl, and carboxylate groups on the benzothiophene core allows for diverse functionalization, making it a valuable building block in drug discovery programs.
This guide provides an in-depth comparison of alternative synthetic routes to this compound. Moving beyond a simple recitation of reaction steps, this document delves into the mechanistic underpinnings and practical considerations of each pathway, offering a robust resource for researchers to select the most suitable method for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of polysubstituted benzo[b]thiophenes can be approached through various strategies, broadly categorized into the annulation of a thiophene ring onto a benzene precursor or the construction of the benzene ring onto a pre-existing thiophene. This guide will focus on three distinct and viable routes that exemplify common and effective approaches to the target molecule.
| Route | Starting Materials | Key Reactions | Number of Steps | Overall Yield (Reported/Estimated) | Key Advantages | Potential Challenges |
| Route 1 | 4-Chloro-2-fluorobenzaldehyde, Methyl acetoacetate, Sodium sulfide | Nucleophilic Aromatic Substitution, Gewald-type condensation, Esterification | 3 | Good to Excellent | Convergent, readily available starting materials. | Use of odorous thiols, potential for side reactions. |
| Route 2 | 4-Chlorothiophenol, Methyl 2-chloroacetoacetate | Thioether formation, Intramolecular cyclization (e.g., Fiesselmann or related) | 2 | Moderate to Good | Fewer steps, direct formation of the benzothiophene core. | Availability of substituted 2-chloroacetoacetates. |
| Route 3 | 2-Chloro-5-nitrotoluene | Multi-step functional group transformations, Sandmeyer reaction, Cyclization | ~5-6 | Moderate | Avoids odorous thiols in early steps, allows for late-stage diversification. | Longer synthetic sequence, use of potentially hazardous reagents. |
Route 1: Modified Gewald-Type Condensation Approach
This route offers a convergent and efficient pathway to the target molecule, starting from commercially available precursors. The key transformation is a variation of the Gewald aminothiophene synthesis, a powerful one-pot multicomponent reaction for constructing polysubstituted thiophenes.[2][3]
Scientific Rationale and Mechanistic Insight
The synthesis commences with a nucleophilic aromatic substitution of the fluorine atom in 4-chloro-2-fluorobenzaldehyde with sodium sulfide to generate the corresponding thiolate. This in-situ generated thiolate then participates in a condensation reaction with methyl acetoacetate. The subsequent intramolecular cyclization and dehydration, characteristic of the Gewald reaction, forms the thiophene ring.[4] The final step involves the esterification of the resulting carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 2-Mercapto-4-chlorobenzaldehyde
-
To a solution of 4-chloro-2-fluorobenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium sulfide (1.1 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 2-mercapto-4-chlorobenzaldehyde.
Step 2: Synthesis of 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid
-
In a round-bottom flask, dissolve 2-mercapto-4-chlorobenzaldehyde (1.0 eq) and methyl acetoacetate (1.1 eq) in ethanol.
-
Add a catalytic amount of a suitable base, such as piperidine or triethylamine.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in aqueous sodium hydroxide and wash with diethyl ether to remove impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid.
Step 3: Synthesis of this compound
-
Suspend 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to afford the final product.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Fiesselmann-Type Thiophene Synthesis
This approach provides a more convergent synthesis of the benzothiophene core through the reaction of a substituted thiophenol with a β-ketoester derivative. The Fiesselmann thiophene synthesis is a classic method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives, which can be adapted for this synthesis.[5]
Scientific Rationale and Mechanistic Insight
The synthesis begins with the S-alkylation of 4-chlorothiophenol with methyl 2-chloroacetoacetate to form a thioether intermediate. This intermediate then undergoes an intramolecular cyclization. The base-catalyzed cyclization proceeds via a Dieckmann-like condensation to form the thiophene ring. Subsequent dehydration leads to the aromatic benzothiophene system.
Experimental Protocol
Step 1: Synthesis of Methyl 2-((4-chlorophenyl)thio)acetoacetate
-
To a solution of 4-chlorothiophenol (1.0 eq) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl 2-chloroacetoacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 2-((4-chlorophenyl)thio)acetoacetate.
Step 2: Synthesis of this compound
-
Dissolve the thioether from Step 1 (1.0 eq) in a high-boiling point solvent like toluene or xylenes.
-
Add a strong base such as sodium methoxide or potassium tert-butoxide (1.5 eq).
-
Heat the reaction mixture to reflux for 6-10 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Route 3: Multi-step Synthesis from a Nitroaromatic Precursor
This route represents a more linear approach, starting from a readily available nitro-substituted toluene. While involving more steps, it avoids the use of volatile and odorous thiols in the initial stages and offers opportunities for diversification at later stages of the synthesis.
Scientific Rationale and Mechanistic Insight
The synthesis initiates with the reduction of the nitro group of 2-chloro-5-nitrotoluene to an amine. The resulting aniline is then converted to a diazonium salt, which undergoes a Sandmeyer-type reaction to introduce a thiocyanate or a related sulfur-containing group. Hydrolysis of this group yields the corresponding thiophenol. Subsequent reaction with an appropriate three-carbon building block, followed by cyclization and esterification, leads to the target molecule.
Experimental Protocol
Step 1: Reduction of 2-Chloro-5-nitrotoluene
-
Dissolve 2-chloro-5-nitrotoluene (1.0 eq) in ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride dihydrate (3.0 eq) or iron powder in the presence of hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
After completion, cool the reaction and neutralize with a base.
-
Extract the product, 4-chloro-2-methylaniline, with an organic solvent.
Step 2: Diazotization and Sandmeyer Reaction
-
Dissolve the aniline from Step 1 in an aqueous solution of hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of potassium ethyl xanthate in water.
-
Add the cold diazonium salt solution to the xanthate solution and stir at room temperature until nitrogen evolution ceases.
-
Extract the resulting xanthate ester with an organic solvent.
Step 3: Hydrolysis to 4-Chloro-2-methylthiophenol
-
Dissolve the xanthate ester in ethanol and add a solution of potassium hydroxide in water.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the thiophenol.
-
Extract the product with an organic solvent.
Step 4 & 5: Alkylation and Cyclization
-
Follow the procedures outlined in Route 2, starting from the prepared 4-chloro-2-methylthiophenol and methyl 2-chloroacetoacetate to synthesize the target molecule.
Workflow Diagram
Caption: Synthetic workflow for Route 3.
Conclusion
The choice of a synthetic route to this compound is contingent upon several factors, including the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions.
-
Route 1 is a robust and convergent approach, ideal for rapid synthesis from common starting materials.
-
Route 2 offers a more direct pathway with fewer steps, provided the requisite β-ketoester is accessible.
-
Route 3 , while longer, provides flexibility and avoids the early-stage use of odorous thiols, which can be advantageous in certain laboratory settings.
Each route presented here is a self-validating system, grounded in well-established chemical principles. By understanding the causality behind the experimental choices and the underlying reaction mechanisms, researchers can confidently select and optimize the synthesis of this important benzothiophene derivative for their drug discovery and development endeavors.
References
- Beck, J. R. (1973). Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry, 38(23), 4086–4087.
- Campaigne, E., Neiss, E. S., Pfeiffer, C. C., & Beck, R. A. (1968). Benzo[b]thiophene derivatives. XII. Synthesis of some 3-benzo[b]thienylalkylamines and comparison of their central nervous system activity with tryptamine isosteres. Journal of Medicinal Chemistry, 11(5), 1049–1051.
- Fisyuk, A. S., et al. (2020).
- Keri, R. S., et al. (2015). A comprehensive review on the synthesis and biological importance of benzo[b]thiophenes. European Journal of Medicinal Chemistry, 97, 633-666.
- Larock, R. C., & Yue, D. (2001). Synthesis of Benzo[b]thiophenes by Electrophilic Cyclization. The Journal of Organic Chemistry, 66(23), 7652–7659.
- Matsuzawa, T., Hosoya, T., & Yoshida, S. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(40), 10999-11004.
- MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(3), M823.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Scott, M. E., & Van der Eycken, E. V. (2006). The Fiesselmann Thiophene Synthesis: A Powerful Tool in Heterocyclic Chemistry. Chemical Reviews, 106(11), 4479-4514.
- Sreedharan, B., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives.
- Wang, M., et al. (2011). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 9(13), 4843-4850.
-
Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
- Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes by Electrophilic Cyclization of 1-(o-Thioanisyl)-1-alkynes. The Journal of Organic Chemistry, 67(6), 1905–1909.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Highly selective synthesis of 6-substituted benzothiophenes by Sc(OTf)<sub>3</sub>-catalyzed intermolecular cyclization… [ouci.dntb.gov.ua]
- 5. New Path to Benzothiophenes - ChemistryViews [chemistryviews.org]
A Comparative Guide to the Efficacy of Benzo[b]thiophene-Derived Tubulin Inhibitors Versus Established Agents
In the landscape of oncology drug discovery, the microtubule network remains a validated and highly valuable target. Its critical role in mitotic spindle formation and cell division makes it a focal point for the development of antimitotic agents. This guide provides a detailed comparison of a promising class of novel tubulin polymerization inhibitors derived from the benzo[b]thiophene scaffold, exemplified by structures related to Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate, against well-established clinical inhibitors. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to evaluate them.
The Rationale for Targeting Tubulin Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for maintaining cell structure, intracellular transport, and, most critically, the segregation of chromosomes during mitosis.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to the formation and function of the mitotic spindle.[1] Disruption of this process triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase and subsequent programmed cell death (apoptosis).[2] This vulnerability of rapidly proliferating cancer cells is exploited by a range of microtubule-targeting agents.
These agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents, which inhibit tubulin polymerization. This guide focuses on the latter, comparing novel benzo[b]thiophene derivatives to classic inhibitors that share this mechanism.
The Inhibitors: A Structural Overview
The efficacy of tubulin inhibitors is intrinsically linked to their chemical structures, which dictate their binding affinity and specificity to tubulin.
Novel Benzo[b]thiophene-Derived Inhibitors
Recent research has identified the benzo[b]thiophene scaffold as a "privileged structure" in medicinal chemistry, capable of serving as the core for potent tubulin polymerization inhibitors.[3] Many of these compounds are designed as analogs of Combretastatin A-4 (CA-4), a potent natural inhibitor, and are engineered to bind to the colchicine-binding site on β-tubulin.[4][5] The general structure often features a 2-aroyl group and various substitutions on the benzo[b]thiophene ring system that enhance activity.
A representative promising compound from this class is 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene .[4] The core scaffold of interest for this guide is This compound .
Known Tubulin Polymerization Inhibitors
For decades, several classes of tubulin polymerization inhibitors have been the cornerstone of chemotherapy regimens.
-
Vinca Alkaloids (e.g., Vincristine): Derived from the Madagascar periwinkle, these agents bind to a distinct site on β-tubulin, preventing its polymerization into microtubules.[2]
-
Colchicine: A natural product from the autumn crocus, it binds to a specific site on β-tubulin, inhibiting microtubule assembly. Its clinical use is limited by toxicity, but it serves as a crucial reference compound.[6]
-
Combretastatin A-4 (CA-4): Isolated from the African bush willow, this potent inhibitor also binds to the colchicine site and is a benchmark for the development of new analogs, including the benzo[b]thiophene derivatives.[7]
Comparative Efficacy: A Data-Driven Analysis
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following table summarizes the available data for representative compounds.
| Compound Class | Representative Compound | Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (nM) |
| Benzo[b]thiophene Derivative | 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene | 0.67 | K562 (Leukemia) | 16-23 |
| Benzo[b]thiophene Derivative | 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-methoxybenzo[b]thiophene | 0.58 | K562 (Leukemia) | 21-39 |
| Benzo[b]thiophene Derivative | 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Not Specified | Various | Sub-nanomolar |
| Vinca Alkaloid | Vincristine | ~3 (for 3µM concentration) | HT-29 (Colon) | 30 |
| Known Inhibitor | Colchicine | 2.68 - 10.6 | Various | 58 |
| Known Inhibitor | Combretastatin A-4 (CA-4) | ~1.0 - 2.1 | A549 (Lung) | 1.8 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
The data indicates that the novel benzo[b]thiophene derivatives exhibit remarkable potency, with cytotoxicity values in the nanomolar and even sub-nanomolar range, rivaling or exceeding that of established agents like Vincristine and Combretastatin A-4.[4][5] Their potent inhibition of tubulin polymerization, with IC50 values in the sub-micromolar range, underscores their efficacy at the molecular level.[4]
Mechanism of Action: Disrupting the Cell Cycle
The primary mechanism of action for both the novel benzo[b]thiophene derivatives and the known inhibitors discussed is the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.
Caption: Signaling pathway of tubulin polymerization inhibitors.
Experimental Protocols
To ensure scientific integrity, the evaluation of these inhibitors relies on standardized and self-validating experimental protocols.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by the increase in absorbance at 340 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) to a final concentration of 3 mg/mL in ice-cold G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Prepare stock solutions of the test compounds (e.g., benzo[b]thiophene derivatives) and control inhibitors (e.g., colchicine, paclitaxel as a polymerization promoter) in DMSO.
-
Prepare serial dilutions of the test compounds in G-PEM buffer.
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate on ice, add 10 µL of the diluted inhibitor or control compounds to the appropriate wells. Include a vehicle control (DMSO).
-
Add 90 µL of the reconstituted tubulin solution to each well.
-
-
Measurement:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the maximum rate of polymerization (Vmax) and the percentage of inhibition compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This cell-based assay determines the cytotoxic effect of the inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
-
Experimental Workflow
The evaluation of a novel tubulin inhibitor follows a logical progression from biochemical validation to cellular characterization.
Caption: Experimental workflow for evaluating tubulin inhibitors.
Conclusion and Future Directions
The experimental evidence strongly suggests that benzo[b]thiophene-derived compounds are a highly potent class of tubulin polymerization inhibitors. Their efficacy, particularly in terms of cytotoxicity against cancer cell lines, is comparable and in some cases superior to that of established antimitotic agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation anticancer therapeutics with improved potency and potentially reduced side effects. Further research should focus on the in vivo efficacy, pharmacokinetic profiles, and safety of these promising compounds to translate their preclinical potential into clinical reality.
References
- Romeo, G., et al. (2010). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 45(7), 3016-3025.
- Pinney, K. G., et al. (1999). A new anti-tubulin agent containing the benzo[b]thiophene ring system. Bioorganic & Medicinal Chemistry Letters, 9(8), 1081-1086.
- Mai, A., et al. (2007). Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(9), 2273-2277.
-
Mai, A., et al. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. ACS Publications. [Link]
-
Romeo, G., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. [Link]
- Hawash, M. M., et al. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 26(21), 6643.
-
Romeo, G., et al. (2010). Substituted 2-(3 ',4 ',5 '-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. ResearchGate. [Link]
- Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceuticals, 5(3), 225-249.
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Hawash, M. M., et al. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC. [Link]
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BioWorld. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld. [Link]
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A Comparative Guide to the Structural Elucidation of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate: The Definitive Role of X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth comparison of analytical techniques for the structural characterization of the title compound, Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate, with a primary focus on the unparalleled insights provided by single-crystal X-ray crystallography. While spectroscopic methods provide essential information, X-ray crystallography stands alone in its ability to deliver a precise and absolute atomic arrangement.
Synthesis and Pathway to Crystalline Material
The journey to structural elucidation begins with the synthesis of the target compound. Based on established methodologies for benzo[b]thiophene synthesis, a plausible route to this compound is proposed. Microwave-assisted synthesis has been shown to be effective for similar scaffolds, offering rapid access to the desired products[1].
A general synthetic approach involves the reaction of a substituted 2-halobenzonitrile with methyl thioglycolate in the presence of a base, such as triethylamine, in a suitable solvent like DMSO[1]. For the title compound, this would involve a variation of this reaction to incorporate the chloro and methyl substituents at the desired positions.
Following successful synthesis and purification, the next critical step is the growth of high-quality single crystals suitable for X-ray diffraction. The ability to obtain such crystals is often the bottleneck in the process[2][3].
Experimental Protocol: Crystallization of this compound
The choice of crystallization technique is paramount and often requires empirical screening of various solvents and conditions.[4][5]
Objective: To grow single crystals of this compound with dimensions suitable for X-ray diffraction analysis (typically > 0.1 mm in all dimensions).
Recommended Techniques:
-
Slow Evaporation: This is one of the simplest and most common methods for crystallizing organic compounds.[4]
-
Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) to near saturation at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[4][6] It involves the slow diffusion of a precipitant vapor into a solution of the compound.
-
Prepare a saturated solution of the compound in a good solvent (e.g., dichloromethane).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a poor solvent (precipitant, e.g., hexane) in which the compound is insoluble.
-
The vapor of the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
The selection of solvents is crucial and can significantly influence crystal quality. A good solvent will dissolve the compound completely, while a poor solvent will be miscible with the good solvent but will not dissolve the compound.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule.[2][7] It provides unequivocal information about bond lengths, bond angles, and the conformation of the molecule, which are critical for understanding its chemical and biological activity.
Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure can be broken down into several key steps.[7][8][9]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam.[7] As the crystal is rotated, a diffraction pattern of spots (reflections) is collected on a detector.[7][10]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.[9][11]
-
Structure Solution: The "phase problem" is the central challenge in X-ray crystallography, as the phases of the diffracted X-rays cannot be directly measured.[11] Direct methods or Patterson methods are typically used for small molecules to determine the initial phases and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined iteratively to improve the agreement between the calculated and observed diffraction data.[8][11]
-
Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. The resulting structural information, including atomic coordinates, bond lengths, and angles, is then analyzed.
For a related compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, single-crystal X-ray analysis revealed a monoclinic P21/c space group.[12] A similar outcome would be expected for the title compound.
A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the definitive structure, other analytical techniques are indispensable for routine characterization and for providing complementary information.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, packing interactions.[7] | Unambiguous and definitive structural determination. | Requires high-quality single crystals, which can be difficult to obtain.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), and through-space proximity of atoms (NOESY). | Provides detailed information about the structure in solution; non-destructive. | Does not provide absolute 3D structure; interpretation can be complex for intricate molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[13] | High sensitivity, allows for determination of molecular formula. | Does not provide information on atomic connectivity or stereochemistry. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the sample, retention time. | Excellent for assessing purity and for purification. | Provides no structural information. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
The Synergy of Techniques
The most comprehensive characterization of a new chemical entity is achieved through the combined use of these techniques. NMR and MS are crucial for confirming the molecular formula and connectivity after synthesis. HPLC is essential for assessing purity. However, for an unequivocal determination of the three-dimensional arrangement of atoms in space, single-crystal X-ray crystallography is the ultimate arbiter.
Caption: The central role of X-ray crystallography in structural elucidation.
Conclusion
For the definitive structural characterization of this compound, single-crystal X-ray crystallography is an indispensable tool. While other analytical methods such as NMR, MS, and HPLC provide essential and complementary data regarding connectivity and purity, only X-ray crystallography can reveal the precise three-dimensional arrangement of atoms. This level of detail is crucial for understanding structure-activity relationships, guiding further drug design, and meeting regulatory requirements for the characterization of new chemical entities. The investment in obtaining high-quality crystals and performing a crystallographic analysis is justified by the unparalleled certainty and depth of the structural information obtained.
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A Comparative Guide to HPLC Analysis for Purity Determination of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate, a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity determination of this specific benzothiophene derivative, benchmarked against Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers in their analytical strategy.
The Criticality of Purity for Benzothiophene Scaffolds
Benzothiophene derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern on the benzothiophene ring, as seen in this compound, dictates its reactivity and potential pharmacological profile. Even minute impurities, which may be process-related (from starting materials or by-products) or degradation products, can have significant impacts on the downstream synthetic steps and the toxicological profile of the final API. Therefore, a robust, sensitive, and validated analytical method for purity determination is not just a regulatory expectation but a scientific necessity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For non-volatile and thermally labile compounds like our target molecule, HPLC remains the workhorse of purity analysis. Its high resolving power allows for the separation of the main component from closely related structural analogues.
Proposed HPLC Method for Purity Determination
Based on the physicochemical properties of this compound (a substituted aromatic ester), a reversed-phase HPLC method is the logical starting point. The following method is a robust starting point, developed based on extensive experience with similar molecular structures.
Experimental Protocol: HPLC Purity Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is chosen for its versatility and proven performance with aromatic compounds. The smaller particle size compared to the traditional 5 µm provides a good balance between efficiency and backpressure.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water (HPLC grade). The acidic modifier helps to suppress the ionization of any potential acidic impurities and sharpen the peak shape of the main analyte.
-
Solvent B: Acetonitrile (HPLC grade). Acetonitrile is selected for its low UV cutoff and excellent elution strength for a wide range of organic molecules.
-
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min. This flow rate is optimal for a 4.6 mm I.D. column to achieve good separation without generating excessive backpressure.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm. Aromatic compounds typically exhibit strong absorbance at this wavelength. A PDA detector would be advantageous to assess peak purity and detect impurities with different chromophores.
-
Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Method Development Rationale
The choice of a C18 column and an acetonitrile/water mobile phase is a classic starting point for reversed-phase chromatography of moderately non-polar compounds. The gradient elution is crucial for a purity method, as it allows for the detection of a wider range of potential impurities with varying polarities. The inclusion of phosphoric acid in the aqueous phase is a key consideration for ensuring sharp, symmetrical peaks by minimizing secondary interactions with residual silanols on the stationary phase.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Comparative Analysis: HPLC vs. Alternative Methodologies
To provide a comprehensive guide, we must compare our optimized HPLC method with viable alternatives. The choice of an analytical method is often a balance between performance, speed, cost, and the specific information required.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that utilizes columns with sub-2 µm particles. This results in dramatically increased resolution, sensitivity, and speed of analysis.[1][2][3][4]
Key Differences and Performance Comparison
| Parameter | Optimized HPLC Method | Comparable UPLC Method | Advantage |
| Column Dimensions | 4.6 x 150 mm, 3.5 µm | 2.1 x 50 mm, 1.7 µm | UPLC |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | UPLC (Solvent Savings) |
| Analysis Time | ~25 min | ~5 min | UPLC (Throughput) |
| System Backpressure | ~150 bar | ~600 bar | HPLC (Instrument Compatibility) |
| Resolution | Good | Excellent | UPLC |
| Sensitivity | High | Very High | UPLC |
Causality of UPLC's Superior Performance: The smaller particle size in UPLC columns leads to a significant increase in theoretical plates, resulting in sharper and narrower peaks. This enhanced peak capacity allows for better separation of closely eluting impurities and a higher signal-to-noise ratio, thereby improving sensitivity.[5] The shorter column length and higher optimal linear velocity contribute to the drastic reduction in analysis time.
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerful technique for purity determination and impurity identification.[6] Given that this compound is an ester, it may possess sufficient volatility and thermal stability for GC analysis.
Key Considerations for GC-MS
-
Volatility and Thermal Stability: The primary prerequisite is that the analyte can be vaporized without degradation in the heated injector port. Forced degradation studies can help assess the thermal stability of the compound.
-
Derivatization: If the compound or its impurities have low volatility, derivatization may be necessary, which adds complexity to the sample preparation.
-
Identification Power: The mass spectrometer provides structural information about the separated components, which is invaluable for identifying unknown impurities.[7]
Comparative Attributes
| Feature | HPLC/UPLC | GC-MS |
| Applicability | Broad (non-volatile, thermally labile) | Limited (volatile, thermally stable) |
| Impurity Identification | Requires hyphenation with MS (LC-MS) | Inherent |
| Quantification | Excellent with UV/PDA | Good with FID, more complex with MS |
| Sample Preparation | Generally simple dissolution | May require derivatization |
Logical Framework for Method Selection
Sources
A Senior Application Scientist's Guide to the Spectroscopic Landscape of Substituted Benzothiophene-2-Carboxylates
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the benzothiophene scaffold stands as a privileged structure, forming the core of numerous pharmaceuticals and functional organic materials.[1] The tunability of their electronic and photophysical properties through substitution allows for the fine-tuning of their biological activity and material characteristics. This guide provides an in-depth spectroscopic comparison of a series of 5-substituted methyl benzothiophene-2-carboxylates, offering insights into how electron-donating and electron-withdrawing groups influence their spectral signatures. By understanding these structure-property relationships, researchers can more effectively design and characterize novel benzothiophene derivatives with desired functionalities.
The Foundational Scaffold: Methyl Benzothiophene-2-Carboxylate
Before delving into the effects of substituents, it is crucial to establish the baseline spectroscopic characteristics of the parent compound, methyl benzo[b]thiophene-2-carboxylate. This molecule serves as our reference point for understanding the perturbations induced by various functional groups.
Molecular Structure:
Caption: Structure of the parent methyl benzo[b]thiophene-2-carboxylate.
The Impact of Substitution: A Comparative Spectroscopic Analysis
To illustrate the influence of substituents on the spectroscopic properties of the benzothiophene-2-carboxylate core, we will compare the parent compound with derivatives bearing an electron-donating group (EDG) and an electron-withdrawing group (EWG) at the 5-position. For this guide, we will focus on the 5-amino (EDG) and 5-nitro (EWG) derivatives.
UV-Visible Absorption and Fluorescence Spectroscopy
The electronic transitions within these molecules are sensitive to the nature of the substituent at the 5-position. Electron-donating groups tend to increase the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups lower the energy of the lowest unoccupied molecular orbital (LUMO). These changes directly impact the HOMO-LUMO gap and, consequently, the absorption and emission wavelengths.
Theoretical Framework:
Caption: Effect of substituents on molecular orbital energies.
Comparative Spectroscopic Data:
| Substituent (at C5) | λmax (Absorption) | λmax (Emission) | Stokes Shift | Expected Trend Rationale |
| -H (Unsubstituted) | ~290 nm | ~350 nm | ~60 nm | Baseline reference for the benzothiophene core.[2] |
| -NH₂ (Amino) | > 290 nm (Red-shifted) | > 350 nm (Red-shifted) | Likely increased | The lone pair on the nitrogen atom increases electron density in the aromatic system, raising the HOMO energy and causing a bathochromic (red) shift. |
| -NO₂ (Nitro) | > 290 nm (Red-shifted) | > 350 nm (Red-shifted) | Likely increased | The strong electron-withdrawing nature of the nitro group lowers the LUMO energy, leading to a significant bathochromic (red) shift in both absorption and emission spectra. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable information about the chemical environment of protons and carbons within a molecule. Substituents at the 5-position induce predictable changes in the chemical shifts of the aromatic protons.
¹H NMR Spectral Data Comparison:
| Substituent (at C5) | H-4 (ppm) | H-6 (ppm) | H-7 (ppm) | H-3 (ppm) | -OCH₃ (ppm) | Rationale for Chemical Shift Changes |
| -H | ~7.9 | ~7.4 | ~7.9 | ~8.2 | ~3.9 | Protons on the benzene ring are in a typical aromatic region. H-3 is deshielded by the adjacent ester group. |
| -NH₂ | Downfield shift | Upfield shift | Downfield shift | Upfield shift | ~3.89 | The electron-donating amino group increases electron density, particularly at the ortho (H-4, H-6) and para (H-6) positions, causing an upfield shift.[3] |
| -NO₂ | Upfield shift | Downfield shift | Upfield shift | Downfield shift | ~3.9 | The electron-withdrawing nitro group decreases electron density in the ring, leading to a general downfield shift for the aromatic protons. |
Note: The assignments for the 5-amino derivative are based on available data[3]; trends for the 5-nitro derivative are predicted based on electronic effects.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying functional groups. The primary areas of interest for these compounds are the carbonyl stretch of the ester and the vibrations associated with the substituent.
Characteristic IR Absorption Bands (cm⁻¹):
| Substituent (at C5) | C=O Stretch (Ester) | N-H Stretch (Amine) | NO₂ Stretch (Nitro) | Rationale for Vibrational Frequency Shifts |
| -H | ~1715 | - | - | Typical carbonyl stretch for an α,β-unsaturated ester conjugated to an aromatic system. |
| -NH₂ | ~1680-1700 | ~3300-3500 (two bands) | - | The electron-donating amino group can decrease the double bond character of the carbonyl group through resonance, lowering its stretching frequency. The two N-H stretching bands are characteristic of a primary amine. |
| -NO₂ | ~1720-1730 | - | ~1520 (asymmetric) & ~1340 (symmetric) | The electron-withdrawing nitro group has a lesser effect on the carbonyl stretch through the aromatic system. The strong asymmetric and symmetric stretches are characteristic of the nitro group. |
Experimental Protocols
To ensure the reproducibility and validity of spectroscopic data, standardized experimental procedures are paramount.
Synthesis of Substituted Methyl Benzothiophene-2-Carboxylates
A common route to 5-substituted methyl benzothiophene-2-carboxylates involves the condensation of a substituted 2-halobenzaldehyde with methyl thioglycolate.
Synthesis Workflow:
Caption: General synthesis workflow for substituted benzothiophene-2-carboxylates.
Detailed Protocol for Methyl 5-nitrobenzo[b]thiophene-2-carboxylate: [4]
-
To a solution of 2-chloro-5-nitrobenzaldehyde in a suitable solvent (e.g., DMF), add methyl thioglycolate and a base such as potassium carbonate.
-
Heat the reaction mixture. For an expedited process, microwave irradiation at 90°C for 15 minutes can be employed.[4]
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Reduction to Methyl 5-aminobenzo[b]thiophene-2-carboxylate: The 5-nitro derivative can be readily reduced to the 5-amino derivative using standard reducing agents such as tin(II) chloride in ethanol or catalytic hydrogenation.
Spectroscopic Measurements
UV-Visible Spectroscopy:
-
Prepare stock solutions of the benzothiophene-2-carboxylate derivatives in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
From the stock solutions, prepare dilute solutions (e.g., 10 µg/mL) in the same solvent.
-
Use a dual-beam UV-Vis spectrophotometer and record the absorbance spectra from 200 to 600 nm, using the pure solvent as a reference.
-
Identify the wavelength of maximum absorption (λmax).
Fluorescence Spectroscopy:
-
Use the same dilute solutions prepared for UV-Vis analysis.
-
Excite the sample at its absorption maximum (λmax).
-
Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~600 nm.
-
Identify the wavelength of maximum emission.
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the spectra and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy:
-
For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
Record the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic vibrational frequencies for the functional groups present.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the spectroscopic properties of substituted benzothiophene-2-carboxylates, emphasizing the influence of electron-donating and electron-withdrawing groups. The predictable shifts in UV-Vis absorption, fluorescence emission, NMR chemical shifts, and IR vibrational frequencies serve as a powerful tool for the structural elucidation and characterization of novel derivatives in this important class of heterocyclic compounds. While a comprehensive, directly comparative dataset remains to be published, the principles outlined here provide a solid foundation for researchers in the field. Future work should focus on the systematic synthesis and spectroscopic analysis of a broader range of 5- and other position-substituted benzothiophene-2-carboxylates to create a robust database for structure-property relationship studies.
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The Double-Edged Sword: Correlating In Vitro Efficacy and In Vivo Outcomes of Novel Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate Based Compounds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzo[b]thiophene scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Among these, compounds based on the Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate framework are of particular interest. This guide provides an in-depth comparison of the in vitro and in vivo activities of this class of compounds, offering insights into the critical transition from laboratory assays to preclinical models. We will explore the nuances of experimental design, the interpretation of comparative data, and the underlying mechanistic pathways that govern their therapeutic potential.
From the Benchtop to Preclinical Models: A Comparative Overview
The journey of a drug candidate from initial screening to a potential therapeutic is fraught with challenges, with a significant hurdle being the translation of promising in vitro results to tangible in vivo efficacy. This section dissects the performance of various this compound derivatives in both settings, highlighting key structure-activity relationships (SAR) and potential reasons for observed discrepancies.
Antimicrobial Activity: A Tale of Two Environments
In vitro, numerous benzo[b]thiophene derivatives have shown potent antibacterial activity. For instance, acylhydrazone derivatives of 6-chlorobenzo[b]thiophene-2-carboxylic acid have demonstrated significant efficacy against multidrug-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[4][5] The rationale for focusing on this scaffold lies in its structural resemblance to other successful antimicrobial agents and the versatility it offers for chemical modification to enhance potency and selectivity.[6]
However, the leap to in vivo models introduces complexities such as absorption, distribution, metabolism, and excretion (ADME), which can dramatically alter a compound's effectiveness. While direct in vivo data for this compound is not extensively published, studies on structurally related benzothiophenes provide valuable insights. For example, a hit evolution campaign for a benzothiophene derivative, JSF-2827, showed promising in vitro activity against Enterococcus faecium, which led to further optimization for in vivo efficacy in a mouse model of infection.[7]
Table 1: Comparative Antimicrobial Activity of Benzothiophene Derivatives
| Compound/Derivative | Bacterial Strain | In Vitro Activity (MIC, µg/mL) | In Vivo Model | In Vivo Efficacy | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | Not specified in detail | Not specified in detail | [4][5] |
| 3-halobenzo[b]thiophenes | Gram-positive bacteria & yeast | 16 | Not specified in detail | Not specified in detail | [8] |
| Tetrahydrobenzothiophene derivatives | E. coli, P. aeruginosa, Salmonella, S. aureus | 0.54 - 99.92 (µM) | Not specified in detail | Not specified in detail | [9] |
The disparity often observed between potent in vitro MIC values and modest in vivo outcomes can be attributed to factors like poor bioavailability, rapid metabolism, or high protein binding. Therefore, early-stage ADME profiling is crucial in guiding the selection and optimization of candidates for in vivo testing.
Anticancer Potential: Navigating the Tumor Microenvironment
The anticancer properties of benzo[b]thiophene derivatives have been extensively investigated in vitro. A library of acrylonitrile analogs, for instance, exhibited potent growth inhibition (GI50) in the nanomolar range against a panel of 60 human cancer cell lines.[10] These compounds are hypothesized to exert their cytotoxic effects by interacting with tubulin, a critical component of the cellular microtubule system.[10]
The transition to in vivo xenograft models presents a more complex challenge. The tumor microenvironment, with its unique physiological characteristics such as hypoxia and altered pH, can influence drug penetration and efficacy. Furthermore, the host's metabolic processes can deactivate the compound before it reaches its target. A study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives demonstrated significant inhibition of proliferation, migration, and invasion of MDA-MB-231 breast cancer cells in vitro.[11] Subsequent in vivo studies would be necessary to validate these findings and assess the compound's overall therapeutic index. Promisingly, some newly synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one candidates have shown significant reduction in tumor growth in in vivo experiments.[12]
Table 2: Comparative Anticancer Activity of Benzothiophene Derivatives
| Compound/Derivative | Cancer Cell Line | In Vitro Activity (GI50/IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Acrylonitrile analogs (5, 6, 13) | NCI-60 panel | 10 - 100 nM (GI50) | Not specified in detail | Not specified in detail | [10] |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Various cancer cell lines | 63.74 - 146.75 µM (EC50) | Not specified in detail | Not specified in detail | [3] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) | MDA-MB-231 | Not specified in detail | Not specified in detail | Inhibited proliferation, migration, and invasion | [11] |
| 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives | MCF-7 | 1.18 - 5.98 µM (IC50) | Breast cancer mouse xenograft | Reduced tumor growth | [12] |
Key Experimental Protocols: A Guide to Reproducible Science
To ensure the validity and comparability of data, standardized and well-documented experimental protocols are paramount. Below are detailed methodologies for key in vitro and in vivo assays commonly employed in the evaluation of benzothiophene derivatives.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Broth Microdilution Workflow for MIC Determination.
In Vitro Anticancer Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
In Vivo Xenograft Tumor Model
This model is widely used to evaluate the antitumor efficacy of a compound in a living organism.[12]
Protocol:
-
Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Compound Administration: The mice are randomized into control and treatment groups. The test compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Workflow of a Xenograft Tumor Model Experiment.
Mechanistic Insights: Unraveling the Pathways to Activity
The biological activity of this compound based compounds is underpinned by their interaction with specific molecular targets. As previously mentioned, a key mechanism of action for some anticancer benzothiophene derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]
In the context of other therapeutic areas, substituted thiophene and benzothiophene derivatives have been shown to transactivate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose metabolism.[13] This suggests a potential application for this class of compounds in the treatment of type 2 diabetes.
Potential Signaling Pathways for Benzothiophene Derivatives.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds with diverse therapeutic potential. While in vitro studies have consistently demonstrated potent antimicrobial and anticancer activities, the successful translation of these findings into in vivo efficacy remains a key challenge. A thorough understanding of the ADME properties and the complex interplay within the biological microenvironment is essential for designing next-generation analogs with improved therapeutic profiles. Future research should focus on a multi-pronged approach that integrates computational modeling, robust in vitro screening, and carefully designed in vivo studies to accelerate the development of these promising candidates into clinically viable drugs.
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Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (n.d.). PMC. [Link]
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Safety Operating Guide
Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate proper disposal procedures
As a Senior Application Scientist, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This guide provides a comprehensive operational plan for the proper disposal of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate, a compound utilized in pharmaceutical and agrochemical research.[1] Adherence to these procedures is critical for protecting laboratory personnel, the wider community, and the environment.
Hazard Assessment and Waste Classification
Before any handling or disposal, a thorough understanding of the potential hazards is essential. This compound is a halogenated heterocyclic compound. This chemical structure necessitates careful management.
-
Chlorinated Organic Compound: Waste containing chlorinated solvents is typically regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] The preferred disposal method for such compounds is incineration by a licensed facility to prevent their release into the environment.[2]
-
Thiophene Derivatives: Sulfur-containing compounds like thiophene derivatives are of environmental concern, and their removal from waste streams is crucial.[3][4]
-
Analog Compound Hazards: Safety data for related compounds, such as 3-Methylbenzo(b)thiophene-2-carboxylic acid, indicate potential for skin and eye irritation, and hazards if inhaled.[5] Therefore, it is prudent to treat this compound as a hazardous substance.
Based on this assessment, all waste containing this compound must be classified and managed as hazardous chemical waste.
Quantitative Data Summary
The table below summarizes key hazard and disposal information, extrapolated from related compounds and general chemical safety principles.
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Waste | Belongs to the class of chlorinated organic compounds and thiophene derivatives, which are regulated as hazardous.[2][4] |
| Primary Risks | Skin Irritation, Eye Irritation, Harmful if Inhaled/Swallowed | Based on SDS for analogous compounds.[5][6] |
| Recommended PPE | Safety Goggles, Nitrile Gloves, Lab Coat, Fume Hood | Standard practice for handling potentially hazardous chemicals to prevent exposure.[5] |
| Container Material | High-Density Polyethylene (HDPE) or Glass | Must be chemically resistant. Avoid metal containers for acidic or basic waste streams.[7][8] |
| Disposal Method | Licensed Hazardous Waste Incineration | Preferred method for chlorinated organic waste to ensure complete destruction.[2] |
Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is the first line of defense against chemical exposure. All handling and disposal procedures must be conducted within a certified chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield at all times.[5]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A buttoned lab coat must be worn to protect from splashes.
-
Respiratory Protection: All work should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[5][6]
Step-by-Step Disposal Protocol
The following protocol ensures that waste is segregated, contained, and stored in compliance with federal and local regulations, such as those set by the Environmental Protection Agency (EPA).[8][9]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions.
-
Solid Waste:
-
Liquid Waste:
-
If the compound is in a solvent, collect the waste solution in a labeled, leak-proof hazardous waste container.
-
Crucially, do not mix this waste stream with other incompatible wastes. For example, flammable solvents can be combined, but chlorinated waste should generally be kept separate unless directed otherwise by your institution's Environmental Health and Safety (EHS) office.[8]
-
-
Contaminated PPE:
-
Dispose of contaminated gloves, bench paper, and disposable lab coats in a designated hazardous waste bag or container separate from regular trash.[7]
-
Step 2: Labeling of Waste Containers
Accurate labeling is a regulatory requirement and essential for safe handling.
-
Obtain a hazardous waste tag from your institution's EHS department.
-
Clearly label the container with the words "Hazardous Waste."
-
List all chemical constituents by their full name (no abbreviations) and their approximate percentages.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
Ensure the container is kept closed at all times except when adding waste.[5][10]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated and properly managed area within the laboratory.
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[10]
-
The SAA should be under the direct control of laboratory personnel and located at or near the point of waste generation.[8]
-
Ensure secondary containment is used to capture any potential leaks or spills.
-
Federal regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons of hazardous waste.[10] Once this limit is reached, the waste must be moved to a central accumulation area within three days.
Step 4: Spill Management
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or involves a highly volatile substance, evacuate the area.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[7]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]
Step 5: Final Disposal
Final disposal must be conducted by certified professionals.
-
Once the waste container is full (no more than 90% capacity), seal it securely.[8]
-
Arrange for a pickup by contacting your institution's EHS department.
-
EHS will coordinate with a licensed hazardous waste hauler for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2][11]
-
Never pour chemical waste down the drain or dispose of it in the regular trash.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for chemical waste.
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A Researcher's Guide to the Safe Handling of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate (CAS No. 1415968-74-9). While comprehensive toxicological data for this specific compound is not extensively published, its structure—a chlorinated benzothiophene derivative—necessitates a cautious and well-documented approach to handling. The protocols outlined herein are synthesized from established safety standards for related chemical classes to ensure a robust and self-validating system of laboratory safety.
Immediate Safety Briefing: The Essentials
Before handling this compound, ensure you are familiar with these core safety precepts. This compound is classified as harmful if swallowed and requires careful handling to avoid exposure.[1]
-
Primary Hazards : Harmful if swallowed. Potential for skin, eye, and respiratory irritation based on related compounds.[2][3]
-
Primary Engineering Control : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Essential Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and chemical safety goggles.[4][6]
Hazard Assessment: Understanding the Risks
This compound is a solid organic compound. Its structure includes a benzothiophene core, which is a sulfur-containing heterocyclic compound, and a chlorine atom. The presence of the chloro group places it in the category of halogenated organic compounds, which requires special consideration for disposal.[7][8]
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table summarizes the recommended equipment, grounded in best practices for handling similar chemical structures.[2][5]
| Protection Type | Specific PPE | Standard/Material | Rationale |
| Eye and Face | Chemical Splash Goggles | ANSI Z87.1 or EN166 | Protects against accidental splashes of the solid or solutions.[4][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile | Provides a barrier against skin contact. Always inspect gloves before use and use proper removal technique.[6] For tasks with a higher risk of splash, consider double-gloving.[5] |
| Body Protection | Laboratory Coat | Standard or Flame-Resistant | Protects skin and personal clothing from contamination. Should be kept fully buttoned.[5][6] |
| Respiratory | Chemical Fume Hood | Certified and Operational | The primary and most effective means of preventing inhalation of airborne particles or aerosols.[4][5] |
Operational Plan: A Step-by-Step Handling Procedure
A systematic workflow is critical for ensuring safety and experimental integrity. Adherence to this protocol minimizes risk at every stage of handling.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
-
Preparation : Before retrieving the chemical from storage, ensure your designated chemical fume hood is operational.[5] Don all required PPE. Prepare the work surface by ensuring it is clean and uncluttered.
-
Weighing and Transfer : As this compound is a solid, handle it carefully to avoid generating dust.[4][10] Weigh the necessary amount within the fume hood.
-
During Operation : Keep the fume hood sash at the lowest practical height.[5] Continuously monitor your experiment.
-
Post-Experiment : After use, decontaminate all equipment and the work surface within the fume hood.[4]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[1][6] Always wash your hands thoroughly after handling the compound, even after wearing gloves.[4][6]
Emergency Procedures: Immediate and Effective Response
In the event of accidental exposure, immediate and correct action is crucial.
-
Skin Contact : Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of running water and soap.[3][9] Seek medical attention if irritation develops.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : If fumes or dust are inhaled, move the individual to fresh air.[3][9] Keep them warm and at rest. Seek medical attention.
-
Ingestion : If swallowed, rinse the mouth with water.[1][6] Call a poison center or doctor for medical advice.[6]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle. As a chlorinated organic compound, this compound requires specific disposal procedures.[7][8] Do not dispose of this chemical or its waste down the drain. [8][11]
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled "Halogenated Organic Solid Waste" container | Includes contaminated gloves, weighing papers, and disposable labware. Must be sealed.[5][8] |
| Liquid Waste | Labeled "Halogenated Organic Liquid Waste" container | Includes any solutions containing the compound. Do not mix with non-halogenated waste streams.[8][11] |
| Empty Containers | Original or appropriate waste container | Should be triple-rinsed with a suitable solvent; the rinsate must be collected as halogenated liquid waste. |
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4][5]
References
- Benchchem. Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals.
- Benchchem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- Sigma-Aldrich. SAFETY DATA SHEET - Thiophene.
- Santa Cruz Biotechnology. Thiophene Safety Data Sheet.
- ECHEMI. Benzo[b]thiophene-4-ol,5-fluoro- SDS.
- Benchchem. Personal protective equipment for handling Anthra[2,3-b]thiophene.
- Synquest Labs. Benzo[b]thiophene Safety Data Sheet.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Benzo[b]thiophene, 4-fluoro- (9CI).
- Sigma-Aldrich. This compound Product Page.
- Water Corporation. Laboratory chemical waste.
- ACS Publications. Process for Disposal of Chlorinated Organic Residues.
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Organic Chemistry Praktikum. Treatment and disposal of chemical wastes in daily laboratory work.
- ECHEMI. Benzo[b]thiophene SDS.
- Fisher Scientific. SAFETY DATA SHEET - Benzo[b]thiophene-2-carboxylic hydrazide.
- National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
